Product packaging for 5-chloro-6-nitro-1H-indole(Cat. No.:CAS No. 1423120-30-2)

5-chloro-6-nitro-1H-indole

Cat. No.: B1427135
CAS No.: 1423120-30-2
M. Wt: 196.59 g/mol
InChI Key: GANDYYHXXQGUSH-UHFFFAOYSA-N
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Description

5-Chloro-6-nitro-1H-indole (CAS 1423120-30-2) is a disubstituted indole derivative that serves as a versatile chemical intermediate and building block in organic synthesis and drug discovery. The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and natural products . The specific substitution pattern on this compound is key to its research value. The presence of both a chloro group at the 5-position and a nitro group at the 6-position creates an electron-deficient indole ring, which significantly alters its reactivity compared to the parent indole . These functional groups provide distinct handles for further chemical modification. The nitro group can be selectively reduced to a reactive amino group, enabling the synthesis of 6-aminoindole derivatives . Meanwhile, the chloro substituent is a potential site for metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures . As a result, this compound is a valuable precursor in the synthesis of novel compounds for pharmaceutical research. While its direct biological applications may not be extensively documented, its importance lies in its role as a starting material for creating libraries of novel indole derivatives. Substituted indoles are integral to developing therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders . This compound, with its unique substitution pattern, offers a strategic entry point for researchers developing compounds with potential therapeutic value. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O2 B1427135 5-chloro-6-nitro-1H-indole CAS No. 1423120-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANDYYHXXQGUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-chloro-6-nitro-1H-indole from Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 5-chloro-6-nitro-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The guide is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the strategic application of classical and modern indole synthesis methodologies, with a primary focus on routes commencing from appropriately substituted anilines. The core of this guide will be a detailed exposition of the Leimgruber-Batcho indole synthesis, identified as a highly plausible and efficient route. Mechanistic insights, step-by-step experimental protocols, and a comparative analysis with other potential synthetic strategies, including the Fischer and Bartoli indole syntheses, are presented to provide a holistic understanding and practical applicability.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1] The specific substitution pattern of this compound presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic candidates. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the indole ring, offering opportunities for diverse functionalization. A thorough understanding of the synthetic routes to this specific scaffold is therefore crucial for advancing drug discovery programs that target this chemical space.

Strategic Synthesis via the Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis stands out as a robust and high-yielding method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process, involving the formation of an enamine followed by reductive cyclization, is particularly well-suited for the synthesis of indoles with electron-withdrawing groups.[3]

Retrosynthetic Analysis and Key Precursor Identification

Our retrosynthetic analysis for this compound via the Leimgruber-Batcho approach identifies 4-chloro-5-nitro-2-methylaniline as the key starting material. This aniline derivative possesses the requisite substitution pattern to yield the target indole upon successful execution of the synthesis.

Retrosynthesis Target This compound Intermediate N,N-dimethyl-2-(4-chloro-5-nitro-2-nitrophenyl)vinylamine Target->Intermediate Reductive Cyclization StartingMaterial 4-chloro-2-methyl-5-nitroaniline Intermediate->StartingMaterial Enamine Formation

Caption: Retrosynthetic approach for this compound.

Synthesis of the Key Precursor: 4-chloro-5-nitro-2-methylaniline

The synthesis of 4-chloro-5-nitro-2-methylaniline can be achieved from the commercially available 4-chloro-2-methylaniline. The procedure involves a regioselective nitration.

Experimental Protocol: Synthesis of 4-chloro-5-nitro-2-methylaniline [4]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-chloro-2-methylaniline in a suitable solvent such as tetrahydrofuran. Cool the solution to 0°C in an ice bath.

  • Nitration: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chloro-5-nitro-2-methylaniline.

Leimgruber-Batcho Synthesis of this compound

With the key precursor in hand, the two-step Leimgruber-Batcho synthesis can be executed.

Step 1: Enamine Formation

The first step involves the condensation of 4-chloro-2-methyl-5-nitroaniline with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine.[2]

Leimgruber-Batcho_Step1 cluster_start Starting Materials cluster_product Product 4-chloro-2-methyl-5-nitroaniline 4-chloro-2-methyl-5-nitroaniline Enamine Intermediate Enamine Intermediate 4-chloro-2-methyl-5-nitroaniline->Enamine Intermediate Condensation DMF-DMA DMF-DMA DMF-DMA->Enamine Intermediate

Caption: Enamine formation in the Leimgruber-Batcho synthesis.

Experimental Protocol: Enamine Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-2-methyl-5-nitroaniline in a high-boiling solvent like dimethylformamide (DMF).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

The enamine intermediate is then subjected to reductive cyclization to afford the final indole product. A variety of reducing agents can be employed, with Raney nickel and hydrazine, or palladium on carbon with hydrogen gas being common choices.[1][2]

Leimgruber-Batcho_Step2 cluster_start Starting Material cluster_reagents Reagents cluster_product Product Enamine Intermediate Enamine Intermediate This compound This compound Enamine Intermediate->this compound Reductive Cyclization Reducing Agent (e.g., Raney Ni, H2NNH2) Reducing Agent (e.g., Raney Ni, H2NNH2) Reducing Agent (e.g., Raney Ni, H2NNH2)->this compound

Caption: Reductive cyclization to form the indole ring.

Experimental Protocol: Reductive Cyclization

  • Reaction Setup: Dissolve the crude enamine in a suitable solvent such as ethanol or tetrahydrofuran.

  • Reduction: Add the chosen reducing agent (e.g., a catalytic amount of Raney nickel followed by the slow addition of hydrazine hydrate). The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: Monitor the disappearance of the intensely colored enamine and the formation of the indole product by TLC.

  • Work-up and Purification: Upon completion, filter the catalyst and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Alternative Synthetic Strategies

While the Leimgruber-Batcho synthesis is a highly recommended route, other classical indole syntheses can also be considered.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable method that involves the acid-catalyzed cyclization of an arylhydrazone.[5][6] To synthesize this compound via this route, one would require the corresponding 4-chloro-5-nitrophenylhydrazine .

Proposed Fischer Synthesis Route:

  • Synthesis of 4-chloro-5-nitrophenylhydrazine: This can be prepared from 4-chloro-5-nitroaniline via diazotization followed by reduction of the resulting diazonium salt.

  • Hydrazone Formation: The synthesized hydrazine would then be condensed with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. For an unsubstituted pyrrole ring, glyoxal or a protected form thereof could be used.

  • Cyclization: The resulting hydrazone would be treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization to the indole.[5]

Challenges: The synthesis and handling of substituted hydrazines can be challenging, and the strongly acidic conditions of the Fischer synthesis may not be compatible with the nitro group, potentially leading to side reactions and lower yields.[7]

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents.[8][9][10] To adapt this for this compound, a suitably substituted nitroarene would be required. A plausible starting material would be 1,2-dichloro-3,4-dinitrobenzene .

Proposed Bartoli Synthesis Route:

  • Reaction with Vinyl Grignard: Treatment of 1,2-dichloro-3,4-dinitrobenzene with three equivalents of vinylmagnesium bromide would be the key step.[9] The reaction is typically carried out at low temperatures in THF.

  • Mechanism: The reaction proceeds through a complex mechanism involving the reduction of one nitro group to a nitroso group, followed by addition of the Grignard reagent, a[4][4]-sigmatropic rearrangement, and subsequent cyclization.[9][10]

  • Work-up: An acidic work-up would lead to the aromatization of the newly formed pyrrole ring.

Challenges: The synthesis of the required polysubstituted and highly electrophilic starting material, 1,2-dichloro-3,4-dinitrobenzene, may be complex. Furthermore, the regioselectivity of the Grignard attack on a molecule with two nitro groups and two chloro substituents could be a significant issue. The Bartoli synthesis is also known to be most effective for the synthesis of 7-substituted indoles, and its efficiency for other substitution patterns can vary.[9]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Material Key Advantages Potential Challenges
Leimgruber-Batcho 4-chloro-2-methyl-5-nitroanilineHigh yields, mild conditions for cyclization, good tolerance for electron-withdrawing groups.[1][2]Availability of the substituted o-nitrotoluene precursor.[11]
Fischer Indole 4-chloro-5-nitrophenylhydrazineWell-established and widely used method.[5]Harsh acidic conditions, potential for side reactions, synthesis and stability of the hydrazine.[7]
Bartoli Indole 1,2-dichloro-3,4-dinitrobenzeneDirect route to the indole core.[8]Synthesis of the starting material, potential regioselectivity issues, generally better for 7-substituted indoles.[9]

Conclusion

For the synthesis of this compound, the Leimgruber-Batcho indole synthesis emerges as the most promising and practical approach for researchers in a drug development setting. Its operational simplicity, high-yield potential, and the compatibility of its reaction conditions with the target molecule's functional groups make it a superior choice over the Fischer and Bartoli syntheses for this specific target. The successful synthesis hinges on the efficient preparation of the key intermediate, 4-chloro-5-nitro-2-methylaniline, for which a reliable synthetic protocol has been outlined. This guide provides the necessary technical details and strategic insights to enable the successful synthesis of this valuable indole derivative.

References

Theoretical properties of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 5-Chloro-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of substituents onto the indole scaffold allows for the fine-tuning of its physicochemical and electronic properties, thereby modulating biological activity. This guide provides a comprehensive theoretical analysis of this compound, a halogenated nitroindole with significant potential in drug discovery. By leveraging quantum chemical calculations and established spectroscopic principles, we will elucidate the molecule's electronic structure, predict its reactivity, and explore its potential as a pharmacologically active agent. This document serves as a foundational resource for researchers seeking to understand and exploit the properties of this promising heterocyclic compound.

Molecular Architecture and Synthetic Strategy

The this compound scaffold combines the electron-rich pyrrole ring, characteristic of indoles, with two powerful electron-withdrawing groups on the benzene moiety. The chlorine atom at the C5 position and the nitro group at the C6 position profoundly influence the molecule's electron density distribution, reactivity, and potential for intermolecular interactions.

The synthesis of substituted indoles can be approached through various classical methods, such as the Fischer, Bischler, or Leimgruber-Batcho indole syntheses. A plausible and efficient route for this compound would likely involve the nitration of a pre-existing 5-chloroindole derivative or the cyclization of a suitably substituted precursor, such as a substituted nitrotoluene. The Leimgruber-Batcho synthesis, known for its versatility and high yields, provides a robust framework for this process.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product start_mol 4-Chloro-2-methyl-3-nitroaniline step1 Step 1: Condensation (e.g., with dimethylformamide dimethyl acetal) start_mol->step1 Versatile Precursor step2 Step 2: Reductive Cyclization (e.g., with H2, Pd/C or Fe/AcOH) step1->step2 Formation of Enamine Intermediate product This compound step2->product Indole Ring Formation

Caption: Generalized Leimgruber-Batcho workflow for indole synthesis.

Spectroscopic Profile: A Predictive Analysis

Spectroscopic analysis is indispensable for structural elucidation. While experimental data for the title compound is scarce, a robust theoretical profile can be constructed based on the known effects of its constituent functional groups on related indole scaffolds.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the chloro and nitro groups significantly deshields the protons and carbons of the benzene ring.

  • ¹H NMR: The N-H proton is expected to appear as a broad singlet in the downfield region (δ 10.0-12.0 ppm).[1] The protons on the benzene ring (H4 and H7) will be singlets due to the substitution pattern, with chemical shifts influenced by the strong deshielding from the adjacent nitro and chloro groups. The pyrrole ring protons, H2 and H3, will appear around δ 7.2-7.5 and δ 6.5-6.8 ppm, respectively.[1]

  • ¹³C NMR: The carbon atoms attached to the electron-withdrawing groups (C5 and C6) will be significantly deshielded. The C6 carbon, bonded to the nitro group, is expected to have the most downfield shift in the aromatic region. The pyrrole ring carbons, C2 and C3, are predicted to resonate around δ 125-130 ppm and δ 100-105 ppm, respectively.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by distinct vibrational frequencies corresponding to the molecule's functional groups.

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Multiple weak bands above 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong, characteristic bands are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹.

  • C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Table 1: Predicted Spectroscopic Data for this compound
Technique Feature Predicted Value/Region Rationale
¹H NMR δ(N-H)10.0 - 12.0 ppmAcidic proton on nitrogen heteroatom.[1]
δ(H4, H7)7.5 - 8.5 ppmDeshielded by adjacent EWGs.
δ(H2, H3)6.5 - 7.5 ppmCharacteristic pyrrole ring protons.[1]
¹³C NMR δ(C6)>140 ppmDirectly attached to highly withdrawing NO₂ group.
δ(C5)~125-130 ppmAttached to electronegative Cl atom.
δ(C2, C3)125-130, 100-105 ppmTypical indole pyrrole ring carbons.[1]
IR ν(N-H)3300 - 3400 cm⁻¹N-H bond stretching vibration.
ν(N-O)1500-1550, 1300-1350 cm⁻¹Asymmetric and symmetric stretching of the nitro group.
Mass Spec [M]⁺~196.0 m/z (for ³⁵Cl)Molecular ion peak based on the molecular formula C₈H₅ClN₂O₂.

Quantum Chemical Insights into Reactivity

To move beyond qualitative predictions, we employ quantum chemical calculations, typically using Density Functional Theory (DFT), to model the electronic landscape of the molecule. These calculations provide quantitative metrics that are fundamental to understanding chemical reactivity and stability.[4][5]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the strong electron-withdrawing groups are expected to lower the energies of both orbitals, but particularly the LUMO, resulting in a relatively small energy gap. This suggests a molecule that is electronically active and potentially reactive.[6][7]

  • Orbital Distribution: The HOMO is predicted to be primarily distributed over the indole ring system, particularly the electron-rich pyrrole moiety, which is the typical site for electrophilic attack. In contrast, the LUMO is expected to be heavily localized on the nitro group and the adjacent benzene ring carbons.[6][7] This distribution signifies that the molecule will act as a nucleophile at the pyrrole ring and as an electrophile at the nitro-substituted benzene ring.

HOMO_LUMO HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO_level LUMO_level HOMO_level->LUMO_level   ΔE (Energy Gap)   Governs Reactivity   & Electronic Transitions LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) Energy_axis Energy Energy_arrow

Caption: Frontier Molecular Orbitals (HOMO & LUMO) and the energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded diagram that visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual guide to intermolecular interactions and reactivity.

  • Electron-Rich Regions (Red/Yellow): These areas correspond to negative electrostatic potential and are susceptible to electrophilic attack. For this compound, the most negative potential will be localized on the oxygen atoms of the nitro group.

  • Electron-Poor Regions (Blue/Green): These areas have positive electrostatic potential and are targets for nucleophilic attack. The most positive region is expected around the N-H proton of the pyrrole ring, highlighting its acidic character. The carbons of the benzene ring, particularly C6, will also be electron-deficient due to the influence of the nitro group.

  • Predictive Power: The MEP map strongly suggests that the molecule will participate in hydrogen bonding as a donor via its N-H group and as an acceptor via the nitro-group oxygens. This is a critical insight for drug design, as hydrogen bonding is fundamental to ligand-receptor interactions.

MEP_Concept cluster_regions MEP Regions cluster_attack Predicted Sites of Attack Molecule This compound (Electron Density Surface) MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP Prediction Reactivity Prediction MEP->Prediction Electrophilic Electrophilic Attack Site Prediction->Electrophilic Nucleophilic Nucleophilic Attack Site Prediction->Nucleophilic Red Negative Potential (Red) (e.g., Nitro Oxygens) Red->Electrophilic Blue Positive Potential (Blue) (e.g., N-H Proton) Blue->Nucleophilic

Caption: Logic flow from MEP map to reactivity prediction.

Applications in Drug Discovery and Development

The theoretical properties of this compound make it a compelling scaffold for medicinal chemistry.

  • Anticancer Potential: Many nitroaromatic compounds are investigated as hypoxia-activated prodrugs.[8] The nitro group can be reduced under the low-oxygen conditions characteristic of solid tumors to form cytotoxic radicals. Furthermore, 5-nitroindole derivatives have shown potent activity as stabilizers of G-quadruplex structures in the promoter region of oncogenes like c-Myc, leading to the downregulation of cancer-promoting proteins.[9][10][11][12] The presence of the chloro group can enhance lipophilicity, potentially improving cell membrane permeability and metabolic stability.

  • Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents (e.g., metronidazole).[8] Its ability to undergo reduction to produce reactive nitrogen species is a key mechanism for killing bacteria and parasites.[8] Indole derivatives themselves possess a broad spectrum of antimicrobial activities.[13] The combination of these two moieties in this compound suggests a strong potential for the development of novel anti-infective agents.[13][14]

Conclusion

The theoretical analysis of this compound reveals a molecule with a rich electronic architecture poised for chemical and biological activity. The strong electron-withdrawing effects of the chloro and nitro substituents create distinct regions of electrophilicity and nucleophilicity, lower the HOMO-LUMO energy gap, and confer a high potential for engaging in specific intermolecular interactions like hydrogen bonding. These properties make it an attractive candidate for electrophilic substitution at the pyrrole ring and a compelling scaffold for the design of novel anticancer and antimicrobial agents. This in-depth guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and ultimately exploit the therapeutic potential of this promising molecule.

References

A Senior Application Scientist's Guide to the Predicted NMR Spectrum of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-chloro-6-nitro-1H-indole. As a key heterocyclic scaffold in medicinal chemistry, the unambiguous structural elucidation of its derivatives is paramount for advancing drug development programs. This document moves beyond simple data reporting, offering a detailed rationale for the predicted chemical shifts and coupling constants based on fundamental principles of substituent effects. We present a foundational analysis of the parent 1H-indole scaffold, systematically dissect the electronic influence of the chloro and nitro substituents, and summarize the predicted spectral data in clear, tabular formats. Furthermore, we provide a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds and outline a logical workflow for structural verification. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for definitive molecular characterization.

Introduction: The Imperative of Structural Certainty

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged structural motif," forming the core of numerous therapeutic agents.[1] The functionalization of this scaffold allows for the fine-tuning of pharmacological activity. However, with each synthetic modification, the potential for isomeric ambiguity arises. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on a specific, synthetically relevant derivative: this compound. The prediction of its NMR spectrum serves two primary purposes:

  • Proactive Verification: It provides a theoretical benchmark against which experimentally acquired data can be compared, enabling rapid confirmation of synthetic outcomes.

  • Educational Insight: It offers a practical case study in applying the foundational principles of substituent-induced chemical shifts, enhancing the spectral interpretation skills of chemists.

We will begin by establishing a baseline with the well-characterized spectrum of 1H-indole before deconstructing the predictable electronic perturbations introduced by the chloro and nitro groups.

Foundational Spectrum: 1H-Indole as a Reference

Understanding the spectrum of the parent 1H-indole is a prerequisite for predicting the spectrum of its substituted analogue. The delocalized π-electron system of the bicyclic structure gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The standard numbering convention for the indole ring is used throughout this document.

¹H NMR Spectrum of 1H-Indole

The proton spectrum of indole is highly dependent on the solvent used, particularly the chemical shift of the N-H proton (H1).[3][4] In a non-polar solvent like CDCl₃, the signals are well-resolved. The pyrrole protons (H2, H3) appear at higher field than the benzenoid protons due to the higher electron density of the five-membered ring.

¹³C NMR Spectrum of 1H-Indole

The carbon spectrum shows eight distinct signals corresponding to the eight carbons of the indole nucleus. The chemical shifts provide a detailed map of the electronic environment throughout the scaffold.[5][6]

Table 1: Reference NMR Data for 1H-Indole in CDCl₃

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-H)~8.10 (broad s)-
2~7.20 (dd)124.3
3~6.52 (dd)102.2
3a-127.8
4~7.65 (d)120.8
5~7.12 (ddd)122.1
6~7.18 (ddd)119.8
7~7.60 (d)111.2
7a-135.7

Note: Values are approximate and compiled from literature sources.[3][5] Exact shifts can vary with concentration and solvent purity.

Predictive Analysis of this compound

The prediction of the NMR spectrum for the title compound is grounded in the principle of Substituent Chemical Shifts (SCS) . Each substituent (–Cl and –NO₂) imparts a predictable electronic effect (inductive and mesomeric) on the indole ring, which alters the shielding of nearby nuclei.

Causality of Substituent Effects
  • 5-Chloro Group: Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect, -I). However, it possesses lone pairs of electrons that can be donated into the aromatic π-system (mesomeric effect, +M). The inductive effect is generally dominant, leading to a net deshielding of the attached carbon (C5) and adjacent protons (H4).

  • 6-Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both strong inductive (-I) and mesomeric (-M) effects. This combination results in significant deshielding (a downfield shift) of nuclei ortho and para to its position.

The diagram below illustrates the primary electronic influences of these substituents on the indole ring.

Caption: Electronic effects of chloro and nitro groups on the indole nucleus.

Predicted ¹H NMR Spectrum

The combined influence of the substituents leads to a highly simplified aromatic region compared to the parent indole.

  • H1 (N-H): Expected to be significantly deshielded due to the overall electron-withdrawing nature of the ring and potential for hydrogen bonding. It will likely appear as a broad singlet far downfield, especially in DMSO-d₆.

  • H2 & H3: These pyrrole protons are relatively distant from the substituents and will experience minor shifts compared to the parent indole. Their coupling pattern (doublets or triplets) should remain.

  • H4: This proton is ortho to the chloro group and meta to the nitro group. The primary deshielding effect will come from the chloro group. With no adjacent protons, it will appear as a singlet .

  • H7: This proton is ortho to the strongly electron-withdrawing nitro group. This proximity will cause a substantial downfield shift. With no adjacent protons, it will also appear as a singlet .

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H1 (N-H)11.5 - 12.5 (in DMSO-d₆)broad s-Electron-withdrawing groups; H-bonding with solvent.
H27.3 - 7.5dJ₂,₃ ≈ 3.0Minor inductive effect from benzene ring substituents.
H36.6 - 6.8dJ₃,₂ ≈ 3.0Minor inductive effect from benzene ring substituents.
H47.8 - 8.0s-Deshielded by ortho-Cl; no adjacent protons.
H78.1 - 8.3s-Strongly deshielded by ortho-NO₂; no adjacent protons.

Note: Typical vicinal coupling constants (³JHH) in aromatic systems are in the range of 6-8 Hz.[7]

Predicted ¹³C NMR Spectrum

The carbon shifts are highly sensitive to the ipso, ortho, meta, and para effects of the substituents.

  • C2 & C3: Similar to the protons, these carbons will experience only minor shifts.

  • C4: Shifted downfield by the ortho-chloro and meta-nitro effects.

  • C5: The ipso-carbon attached to chlorine will be deshielded.

  • C6: The ipso-carbon attached to the nitro group will be strongly deshielded.

  • C7: Shifted downfield by the ortho-nitro and meta-chloro effects.

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons will also shift based on their proximity to the electron-withdrawing groups. C7a, being adjacent to the N-H and para to the chloro group, will be significantly affected.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Shift (δ, ppm) Rationale
C2125 - 127Minor long-range effects.
C3103 - 105Minor long-range effects.
C3a129 - 131Para to nitro group.
C4120 - 122Ortho to chloro group.
C5126 - 128Ipso-effect of chlorine.
C6142 - 145Strong ipso-effect of nitro group.
C7115 - 117Ortho to nitro group.
C7a137 - 139Adjacent to N-H, para to chloro group.

Note: Predictions are based on additive models applied to the 1H-indole reference data. For higher accuracy, computational methods like those offered by ACD/Labs or machine learning-based predictors can be employed.[2][8]

Experimental Protocol: Acquiring a Validating Spectrum

The trustworthiness of any spectral analysis hinges on the quality of the acquired data. The following protocol is a self-validating system for obtaining high-resolution NMR spectra of indole derivatives.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.

  • Mass: Weigh approximately 10-15 mg for ¹H NMR or 30-50 mg for ¹³C NMR into a clean, dry vial.[9]

  • Solvent Selection: Use 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for this compound. Its high polarity ensures solubility, and its ability to form a hydrogen bond with the N-H proton shifts the H1 signal downfield away from the aromatic region and slows proton exchange, resulting in a sharper signal.[4][10]

  • Dissolution: Vortex the sample until fully dissolved. A brief, gentle warming may be applied if necessary.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

Spectrometer Setup and Acquisition (400 MHz Spectrometer)
  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard 1-pulse experiment.

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration if quantitation is needed.

    • Number of Scans (NS): 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier Transform.

    • Phase the spectrum carefully.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the residual DMSO peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ septet (δ ~39.52 ppm).

Structural Verification Workflow

The final step is to compare the experimental data with the predicted values to achieve unambiguous structural confirmation. This process is a cornerstone of quality control in chemical synthesis.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Protocol 4.1) purification->sample_prep data_acq Data Acquisition (¹H, ¹³C, 2D NMR) (Protocol 4.2) sample_prep->data_acq processing Data Processing (Calibration & Phasing) data_acq->processing comparison Compare Experimental vs. Predicted (Shifts, Multiplicity, Integration) processing->comparison prediction Generate Predicted Spectrum (Tables 2 & 3) prediction->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for NMR-based structural verification of a synthesized compound.

Conclusion

This guide has provided a detailed, rationale-driven prediction of the ¹H and ¹³C NMR spectra for this compound. By grounding these predictions in the fundamental electronic effects of the chloro and nitro substituents, we have constructed a reliable theoretical model for experimental comparison. The predicted ¹H spectrum is notable for its two aromatic singlets at δ ~7.8-8.0 ppm (H4) and δ ~8.1-8.3 ppm (H7), which are diagnostic for this substitution pattern. The ¹³C spectrum is characterized by the strongly deshielded C6 signal at δ ~142-145 ppm. The provided experimental protocols and verification workflow offer a robust framework for scientists to confidently elucidate the structures of this and related indole derivatives, ensuring the integrity and progression of their research and development efforts.

References

An In-Depth Technical Guide to 5-chloro-6-nitro-1H-indole: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1][2] The strategic functionalization of this scaffold with halogen and nitro groups can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive analysis of 5-chloro-6-nitro-1H-indole, a key heterocyclic building block. We will detail its chemical structure and nomenclature, physicochemical properties, a robust synthetic protocol, and methods for its spectroscopic characterization. Furthermore, we will explore its significance and potential applications as a versatile intermediate for the development of novel bioactive molecules, particularly in the fields of oncology and infectious diseases. This document is intended as a practical resource for researchers, chemists, and drug development professionals engaged in the exploration of advanced indole-based chemical entities.

Chemical Identity and Structure

The precise arrangement of substituents on the indole ring is critical for molecular recognition by biological targets. This compound is characterized by a chlorine atom at position 5 and a nitro group at position 6 of the bicyclic indole framework.

IUPAC Name and Synonyms
  • Systematic IUPAC Name: this compound

  • Common Synonyms: 5-Chloro-6-nitroindole

  • CAS Number: 1423120-30-2[3]

Chemical Structure

The structure consists of a benzene ring fused to a pyrrole ring, with the substituents located on the benzene portion.

Chemical Structure of this compoundFigure 1. Chemical structure of this compound.
Key Molecular Identifiers

A summary of the key chemical identifiers for this compound is provided below. This data is essential for substance registration, database searching, and computational modeling.

IdentifierValueSource
Molecular Formula C₈H₅ClN₂O₂[4]
Molecular Weight 196.59 g/mol [4]
Canonical SMILES C1=C(C=C2C(=C1--INVALID-LINK--[O-])NC=C2)ClN/A
InChIKey WZVBKWHXWRBUHL-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of an intermediate are fundamental to designing reaction conditions and predicting the characteristics of its downstream derivatives, such as solubility and membrane permeability.[5][6] The data presented here are primarily based on computational predictions, as extensive experimental data for this specific compound is not widely published.

PropertyPredicted ValueNotes
XLogP3 2.5Indicates moderate lipophilicity.[4]
Topological Polar Surface Area (TPSA) 61.6 ŲInfluences transport properties and solubility.[4]
Hydrogen Bond Donors 1The N-H group of the indole ring.[4]
Hydrogen Bond Acceptors 2The oxygen atoms of the nitro group.[4]
Storage Condition Room temperature[3]

Synthesis and Purification

The synthesis of this compound is most logically achieved via the electrophilic nitration of the readily available precursor, 5-chloro-1H-indole. The directing effects of the pyrrole ring and the existing chloro substituent guide the position of the incoming nitro group.

Rationale for Synthetic Strategy

The indole nucleus is electron-rich and highly susceptible to electrophilic substitution. In the nitration of 5-chloro-1H-indole, the activating, ortho-, para-directing pyrrole nitrogen strongly influences the outcome. However, direct substitution on the pyrrole ring (typically at C3) is often kinetically favored but can lead to instability and polymerization under harsh acidic conditions. Substitution on the benzene ring is thermodynamically more stable. The chlorine at C5 is a deactivating, ortho-, para-director. The most activated positions on the benzene ring are C4 and C6. Steric hindrance from the peri-position (C4) and the electronic influence of the chloro group favor substitution at the C6 position, making it the expected major product.

Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis and purification of this compound from its precursor.

Synthesis_Workflow Start Starting Material: 5-chloro-1H-indole Reaction Electrophilic Nitration Start->Reaction Quench Reaction Quenching (Ice-water) Reaction->Quench 1. Cool to 0°C Reagents Reagents: KNO₃ / H₂SO₄ (conc.) Reagents->Reaction Extraction Work-up: Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction 2. Neutralize & Extract Purification Purification: Column Chromatography (Silica Gel) Extraction->Purification 3. Dry & Concentrate Product Final Product: This compound Purification->Product 4. Isolate Pure Fraction

Caption: A workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard procedures for indole nitration.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-1H-indole (1.0 eq) in concentrated sulfuric acid (H₂SO₄). The volume should be sufficient to ensure complete dissolution. Cool the flask to 0°C in an ice-salt bath.

    • Expert Insight: Using concentrated sulfuric acid as the solvent ensures the formation of the nitronium ion (NO₂⁺), the active electrophile, and keeps the indole protonated to prevent acid-catalyzed polymerization. Cooling is critical to control the exothermic reaction and minimize side-product formation.

  • Nitration: While maintaining the temperature at 0°C, add a solution of potassium nitrate (KNO₃) (1.05 eq) in concentrated sulfuric acid dropwise over 30-60 minutes.

    • Expert Insight: A slight excess of the nitrating agent ensures complete conversion of the starting material. Slow, dropwise addition is crucial for temperature control.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

    • Trustworthiness: This step safely quenches the reaction by diluting the strong acid and precipitates the organic product, which has low solubility in water.

  • Work-up: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by extraction. Dissolve the solid in ethyl acetate, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic and Analytical Characterization

Structural confirmation is a non-negotiable step in synthesis. While public domain experimental spectra for this specific molecule are scarce, the expected spectroscopic data can be reliably predicted based on the analysis of its functional groups and comparison with similar structures.[8][9]

Predicted ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-1 (N-H)8.5 - 9.0br sBroad singlet, exchangeable with D₂O.
H-48.1 - 8.3sSinglet, deshielded by the adjacent nitro group.
H-77.8 - 8.0sSinglet, deshielded by the benzene ring current.
H-27.3 - 7.5t or ddTriplet or doublet of doublets, coupled to H-1 and H-3.
H-36.6 - 6.8t or ddTriplet or doublet of doublets, coupled to H-1 and H-2.
Predicted ¹³C NMR Spectroscopy

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-6142 - 145
C-7a134 - 136
C-3a128 - 130
C-2125 - 127
C-5120 - 122
C-7118 - 120
C-4112 - 114
C-3103 - 105
Predicted Key Infrared (IR) Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
N-H3350 - 3450Stretching
C-H (aromatic)3050 - 3150Stretching
NO₂ (asymmetric)1510 - 1540Stretching
NO₂ (symmetric)1330 - 1360Stretching
C-Cl700 - 800Stretching

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an end-product therapeutic itself but serves as a highly valuable and versatile intermediate.[3] Its utility stems from the presence of three distinct functional handles—the indole N-H, the chloro group, and the nitro group—which can be selectively modified to generate diverse libraries of complex molecules.

A Privileged Scaffold for Further Elaboration

The 5-chloro-indole core is considered a "privileged scaffold" in drug discovery, with derivatives showing promise in oncology and neuroscience.[10] The nitro group adds another layer of synthetic versatility; it can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization (e.g., Sandmeyer reaction).

Role as a Key Building Block Diagram

This diagram illustrates the role of this compound as a central building block in the drug discovery pipeline.

Applications cluster_mods Chemical Modifications cluster_targets Potential Drug Discovery Targets Core This compound (Core Scaffold) Mod1 N-Alkylation / Arylation (at N-1) Core->Mod1 Mod2 Nitro Group Reduction (to -NH₂ at C-6) Core->Mod2 Mod3 Nucleophilic Aromatic Substitution (of -Cl at C-5) Core->Mod3 Derivatives Diverse Library of Bioactive Derivatives Mod1->Derivatives Mod2->Derivatives Mod3->Derivatives Target1 Kinase Inhibitors (e.g., EGFR, BRAF) Derivatives->Target1 Target2 Antimicrobial Agents Derivatives->Target2 Target3 Antiviral Compounds Derivatives->Target3

Caption: The strategic role of this compound in generating diverse derivatives for various therapeutic targets.

Potential Therapeutic Arenas
  • Anticancer Agents: Many substituted indoles are potent inhibitors of protein kinases.[10] Furthermore, 5-nitroindole derivatives have been specifically investigated as stabilizers of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to cancer cell apoptosis.[11]

  • Antimicrobial and Antiviral Agents: The isatin core (indole-2,3-dione), often derived from substituted indoles, is a well-known pharmacophore in antimicrobial research.[12] Derivatives of 5-chloro-indole have shown activity against various bacteria and fungi.[12][13]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They should be treated as potentially mutagenic. Avoid creating dust.

Conclusion

This compound is a strategically important chemical intermediate with significant potential for medicinal chemistry and drug discovery. Its well-defined structure, coupled with multiple sites for chemical modification, makes it an ideal starting point for the synthesis of novel and complex molecular architectures. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, verify, and utilize this compound in their discovery programs. The established biological relevance of both the 5-chloro-indole and nitro-indole scaffolds strongly suggests that derivatives of this compound will continue to be a fruitful area of investigation for developing next-generation therapeutics.

References

A Technical Guide to the Regioselective Nitration of 5-Chloro-1H-indole: Mechanisms, Protocols, and Strategic Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Functionalization of the indole nucleus, particularly through nitration, provides critical intermediates for drug development. However, the high reactivity and multiple potential sites for electrophilic attack on the indole ring present a significant challenge in controlling regioselectivity. This technical guide provides an in-depth examination of the regioselective nitration of 5-chloro-1H-indole, a common and synthetically valuable starting material. We will dissect the underlying mechanistic principles that govern the site of nitration, present validated experimental protocols for achieving selectivity at different positions, and offer field-proven insights for troubleshooting common synthetic hurdles. This document is intended for researchers, chemists, and drug development professionals seeking to master the strategic functionalization of substituted indoles.

The Electronic Landscape: Understanding Indole's Reactivity

The chemistry of indole is dominated by electrophilic aromatic substitution, a consequence of it being a π-excessive, electron-rich heterocycle.[2] The fused pyrrole ring is significantly more reactive than the benzene ring. The key to controlling regioselectivity lies in understanding the nuanced electronic distribution within the molecule.

The Intrinsic Preference for C3 Attack

In an unsubstituted indole, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack.[2][3] This preference is rooted in the superior stability of the cationic intermediate (σ-complex or arenium ion) formed upon attack at C3 versus C2. As illustrated below, the positive charge in the C3-attack intermediate can be delocalized onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring, a highly stabilizing feature.[4] In contrast, stabilizing the intermediate from C2 attack requires breaking the benzene aromaticity, which is energetically unfavorable.

G cluster_conditions Choice of Reaction Conditions cluster_products Major Regioisomeric Products Start 5-Chloro-1H-Indole Mild Mild, Non-Acidic Conditions (e.g., (CF3CO)2O / NMe4NO3) Preserves C3 Reactivity Start->Mild Selectivity Goal: C3-Nitration Harsh Strongly Acidic Conditions (e.g., HNO3 / H2SO4) Deactivates Pyrrole Ring Start->Harsh Selectivity Goal: Benzene Ring Nitration Product_C3 5-Chloro-3-nitro-1H-indole (Kinetic Product) Mild->Product_C3 Product_C6 5-Chloro-6-nitro-1H-indole (Thermodynamic Product) Harsh->Product_C6

References

A Technical Guide to Predicting the Organic Solvent Solubility of 5-chloro-6-nitro-1H-indole for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, from early-stage discovery through to formulation and ultimate bioavailability.[1][2][3] Poor solubility can terminate the development of otherwise promising candidates.[4] This guide provides an in-depth technical framework for predicting the solubility of 5-chloro-6-nitro-1H-indole, a heterocyclic compound representative of many new chemical entities (NCEs), in a range of organic solvents. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility prediction and validation. We will explore the causal factors governing solubility and detail two powerful predictive models: the Conductor-like Screening Model for Real Solvents (COSMO-RS) and Hansen Solubility Parameters (HSP). The objective is to equip scientists with the tools to make informed decisions in solvent selection, formulation development, and process chemistry.

The Foundational Role of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solute to form a homogenous solution with a solvent, directly impacts an API's absorption, distribution, metabolism, and excretion (ADME) profile.[5] For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[2] It is estimated that over 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, presenting a major hurdle for formulation scientists.[2][4]

Beyond aqueous solubility, understanding an API's behavior in organic solvents is paramount for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is crucial for yield and purity.

  • Formulation: The development of amorphous solid dispersions, lipid-based formulations, and other advanced delivery systems often relies on organic solvents.[6]

  • Analytical Method Development: Choosing suitable solvents is essential for techniques like High-Performance Liquid Chromatography (HPLC).

The molecular structure of this compound, with its polar nitro group, halogen substituent, and hydrogen-bonding indole moiety, suggests complex solubility behavior that necessitates a robust predictive approach.

Theoretical Pillars of Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in solubility.[7][8] This can be quantified by examining the intermolecular forces between the solute (this compound) and potential solvents. These forces are broadly categorized as:

  • Dispersion Forces (van der Waals): Weak, temporary attractions arising from fluctuating electron clouds.

  • Polar Forces (Dipolar): Electrostatic interactions between permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like the nitrogen in the indole ring).

A successful dissolution process occurs when the energy released from solute-solvent interactions favorably compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Predictive Modeling for Informed Solvent Selection

While experimental determination remains the definitive measure of solubility, predictive models offer a rapid and cost-effective means of screening a wide range of solvents, thereby narrowing the experimental focus.

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful, first-principles method for predicting the thermodynamic properties of fluids and solutions.[9][10][11] It operates on the basis of quantum chemical calculations to determine the chemical potential of a molecule in a liquid phase.[11]

The Causality Behind COSMO-RS: COSMO-RS treats each molecule as being within a virtual conductor, which allows for the calculation of a "sigma profile" (σ-profile). This profile is a histogram of the molecule's surface polarity. By comparing the σ-profiles of the solute (this compound) and a solvent, COSMO-RS can predict their interaction energies and, consequently, the solubility. This method is particularly advantageous in early development as it does not require any experimental data for the specific solute-solvent system.[12] Studies have shown that COSMO-RS provides a good qualitative ranking of solvents and can achieve a root-mean-square deviation of 0.5 to 1.5 log units in quantitative predictions.[10]

Workflow for COSMO-RS Solubility Prediction:

cosmo_rs_workflow cluster_input Input cluster_computation Quantum Chemical Calculation cluster_prediction Solubility Prediction mol_structure 3D Molecular Structure of This compound quantum_calc DFT Calculation (e.g., with Turbomole, Gaussian) mol_structure->quantum_calc Input Geometry sigma_profile Generate σ-profile quantum_calc->sigma_profile Generate COSMO file cosmo_rs COSMO-RS Calculation (with solvent σ-profiles) sigma_profile->cosmo_rs Input Solute Profile solubility_data Predicted Solubility (mole fraction, g/L) cosmo_rs->solubility_data Output

Caption: COSMO-RS workflow for solubility prediction.

Hansen Solubility Parameters (HSP): A Practical, Empirical Model

Hansen Solubility Parameters offer a more empirical yet highly effective method for predicting solubility.[6][13] The model deconstructs the total Hildebrand solubility parameter into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[8]

Every molecule can be described by a unique set of these three parameters, defining a point in "Hansen space".[8] The principle is that substances with similar HSP values are likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller 'Ra' value indicates a higher likelihood of solubility.

Workflow for Determining and Using HSP:

hsp_workflow cluster_determination HSP Determination for Solute cluster_prediction Solubility Prediction for New Solvents exp_sol Experimental Solubility Tests in a range of known solvents hsp_calc Calculate Solute HSP (δd, δp, δh) using software exp_sol->hsp_calc ra_calc Calculate Ra (Hansen Distance) between solute and new solvents hsp_calc->ra_calc solvent_db Database of Solvent HSPs solvent_db->ra_calc sol_pred Rank Solvents by Ra (Lower Ra = Higher Predicted Solubility) ra_calc->sol_pred

Caption: Hansen Solubility Parameter workflow.

Hypothetical Predicted Solubility of this compound

While specific experimental data for this compound is not publicly available, we can generate a hypothetical solubility profile based on the principles of COSMO-RS and HSP. The molecule's structure suggests it will have significant polar (from the nitro group and C-Cl bond) and hydrogen-bonding (from the N-H group) character.

Table 1: Predicted Solubility Ranking in Common Organic Solvents

SolventPredicted Solubility (Qualitative)Rationale
High Solubility
Dimethyl Sulfoxide (DMSO)Very HighHighly polar, aprotic, strong hydrogen bond acceptor. Likely to have a small Hansen distance (Ra).
N,N-Dimethylformamide (DMF)HighPolar aprotic solvent, good hydrogen bond acceptor.
AcetoneModerate to HighPolar aprotic, moderate hydrogen bond acceptor.
Moderate Solubility
EthanolModerateProtic solvent with both polar and non-polar character. Can act as both H-bond donor and acceptor.
Isopropyl Alcohol (IPA)ModerateSimilar to ethanol but slightly less polar.
Dichloromethane (DCM)ModerateApolar solvent with some dipole moment. Can interact with the chlorinated part of the molecule.
Low Solubility
TolueneLowNon-polar aromatic solvent. Poor match for the polar and H-bonding nature of the solute.
Heptane/HexaneVery LowAliphatic, non-polar solvents. Significant mismatch in HSP.

Experimental Validation: The Self-Validating System

Predictions from computational models must always be validated experimentally. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[14][15][16]

Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • HPLC with a validated analytical method for the API

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure equilibrium is reached with the solid phase.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.[15]

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.[14]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

  • Dilution and Analysis: Immediately dilute the sample with a suitable solvent to prevent precipitation. Analyze the concentration of the dissolved API using a validated HPLC method.

  • Confirmation of Equilibrium: To ensure equilibrium was reached, it is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.[15]

Data Analysis: The solubility is reported in units such as mg/mL or moles/L. The results from this experiment serve to validate or refine the predictions from the COSMO-RS and HSP models.

Conclusion and Future Directions

Predicting the solubility of new chemical entities like this compound is a critical, data-driven process in modern drug development. By integrating powerful predictive models such as COSMO-RS and Hansen Solubility Parameters, researchers can significantly de-risk the development process, saving time and resources. These computational tools provide a strong directional guide for solvent screening, but must be anchored by rigorous experimental validation, for which the shake-flask method remains the benchmark. The methodologies outlined in this guide provide a robust framework for understanding and predicting the solubility of complex molecules, ultimately facilitating the journey from discovery to a viable pharmaceutical product.

References

Unlocking the Potential of 5-Chloro-6-Nitro-1H-Indole: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile reactivity have made it a "privileged structure" in the quest for novel therapeutic agents.[3] Within this vast chemical space, the strategic placement of electron-withdrawing groups can dramatically alter the molecule's biological activity and open up new avenues for investigation. This guide focuses on a sparsely explored yet highly promising derivative: 5-chloro-6-nitro-1H-indole . The combination of a chloro group at the 5-position and a nitro group at the 6-position creates a unique electronic profile that suggests significant potential in oncology, neuropharmacology, and materials science. This document serves as an in-depth technical guide, moving beyond established knowledge to delineate novel, actionable research paths for this compelling molecule.

I. The Strategic Imperative: Why this compound?

The rationale for focusing on this specific indole derivative is rooted in the known pharmacological contributions of its constituent functional groups. The 5-chloro substitution is a common feature in biologically active indoles, often enhancing binding affinity and metabolic stability.[4] For instance, 5-chloro-indole derivatives have shown promise as potent inhibitors of kinases like EGFR and BRAF, which are critical targets in cancer therapy.[4]

The nitro group, a powerful electron-withdrawing moiety, is a well-established pharmacophore in its own right, present in numerous antimicrobial and anticancer agents.[5] Nitro-containing compounds can act as bioreductive prodrugs, being selectively activated in the hypoxic environments characteristic of solid tumors. Furthermore, 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders, demonstrating a potential mechanism for downregulating this key oncogene.[6][7]

The combination of these two groups on the indole ring at the 5 and 6 positions is anticipated to create a molecule with distinct properties, including:

  • Enhanced Electrophilicity: The C2 and C3 positions of the indole are expected to be more susceptible to nucleophilic attack, opening up unique synthetic possibilities.

  • Modulated pKa: The acidity of the N-H proton will be increased, influencing its hydrogen bonding capabilities and potential interactions with biological targets.

  • Unique Dipole Moment: The push-pull electronic nature of the substituted ring suggests potential for applications in materials science, similar to other nitroaromatic compounds.[8]

This guide will now explore tangible research directions stemming from these foundational hypotheses.

II. Charting the Course: Proposed Research Areas

We propose a multi-pronged research strategy to unlock the potential of this compound, encompassing novel synthesis, targeted biological screening, and exploration of materials science applications.

Area 1: Advanced Synthetic Strategies and Library Development

While the direct synthesis of this compound is not extensively documented, established indole synthetic methodologies can be adapted. A logical starting point is the regioselective nitration of 5-chloroindole.

Proposed Synthetic Workflow:

Synthetic Workflow A 5-Chloroindole (Starting Material) B Nitration (e.g., HNO3/H2SO4 or greener alternatives) A->B Step 1 C This compound (Target Scaffold) B->C Step 2: Isolation & Purification D N-Alkylation/Arylation C->D Diversification Point 1 E C3-Functionalization (e.g., Mannich, Vilsmeier-Haack) C->E Diversification Point 2 F C2-Functionalization (e.g., Lithiation followed by electrophilic quench) C->F Diversification Point 3 G Derivative Library D->G Combinatorial Synthesis E->G Combinatorial Synthesis F->G Combinatorial Synthesis

Caption: Proposed synthetic and derivatization workflow for this compound.

Detailed Protocol 1: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 5-chloroindole (1.0 eq) in concentrated sulfuric acid at 0°C, add a solution of potassium nitrate (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale: This standard nitration protocol is a well-established method for aromatic compounds. The use of a strong acid protonates the indole, and the directing effects of the chloro and indole nitrogen atoms are expected to favor nitration at the C6 position.

Library Development: The core scaffold can be readily diversified at the N1, C2, and C3 positions to generate a focused library for structure-activity relationship (SAR) studies.

PositionProposed ReactionReagentsRationale for Diversification
N1 Alkylation/ArylationAlkyl halides, Aryl boronic acidsModulate solubility, lipophilicity, and steric bulk.
C3 Mannich ReactionFormaldehyde, secondary aminesIntroduce basic side chains for improved pharmacokinetic properties.
C3 Vilsmeier-HaackPOCl₃, DMFGenerate a C3-aldehyde for further elaboration into diverse functional groups.
C2 Palladium-catalyzed cross-couplingBoronic acids, stannanesIntroduce aryl or heteroaryl groups to explore pi-stacking interactions.
Area 2: Biological Evaluation - A Tiered Screening Approach

Based on the structural alerts within this compound, we propose a tiered screening approach focused on oncology and neuroprotection.

A. Anticancer Activity Screening Funnel

The presence of both chloro and nitro groups strongly suggests potential anticancer activity.[9][10] A logical screening cascade would begin with broad cytotoxicity assays and progress to more specific mechanistic studies.

Anticancer Screening Funnel cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: In Vivo Validation A Cytotoxicity Assays (e.g., MTT/AlamarBlue) Panel of cancer cell lines (NCI-60) B Kinase Inhibition Assays (e.g., EGFR, BRAF, VEGFR2) A->B C c-Myc G-Quadruplex Binding (FRET-melting, CD spectroscopy) A->C D Apoptosis Induction (Caspase-3/7 Glo, Annexin V staining) A->D E Xenograft Mouse Models B->E C->E D->E

Caption: A proposed tiered screening funnel for evaluating the anticancer potential of this compound derivatives.

Detailed Protocol 2: Kinase Inhibition Assay (Example: EGFR)

  • Assay Principle: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the phosphorylation of a substrate peptide by the EGFR kinase domain.

  • Procedure:

    • Dispense the test compound (from the synthesized library) at various concentrations into a 384-well plate.

    • Add the EGFR enzyme and the ULight™-poly-GT substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the Europium-labeled anti-phosphotyrosine antibody.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[4]

Rationale: The 5-chloroindole scaffold is a known kinase inhibitor motif.[4] This assay provides a quantitative measure of the compound's ability to inhibit a specific, clinically relevant cancer target.

B. Neuroprotective Activity Screening

Chronic inflammation and oxidative stress are key pathological features of neurodegenerative diseases.[11] Indole derivatives have shown promise as neuroprotective agents, and the electronic nature of the target scaffold warrants investigation in this area.[12][13]

Proposed Neuroprotection Assays:

AssayModel SystemEndpoint MeasuredRationale
Antioxidant Capacity Cell-free (e.g., DPPH) or Cellular (e.g., DCFDA)Reduction of ROSThe nitroaromatic moiety may modulate cellular redox status.
Anti-inflammatory Activity LPS-stimulated BV-2 microgliaNitric oxide (Griess assay), Pro-inflammatory cytokines (ELISA for TNF-α, IL-6)Indoles can modulate inflammatory pathways in the CNS.
Neuroprotection against Oxidative Stress SH-SY5Y cells treated with H₂O₂ or 6-OHDACell viability (MTT), Caspase-3 activityAssess the ability to protect neurons from common stressors implicated in Parkinson's and Alzheimer's disease.[14][15]

Detailed Protocol 3: Neuroprotection against 6-OHDA-Induced Toxicity

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Toxicity: Add 6-hydroxydopamine (6-OHDA) to the wells (excluding the negative control) to a final concentration known to induce approximately 50% cell death.

  • Incubation: Incubate the plate for 24 hours.

  • Viability Assessment: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the presence of the test compound indicates a neuroprotective effect.[15]

Rationale: The 6-OHDA model is a well-established in vitro model for Parkinson's disease, inducing neuronal death through oxidative stress.[15] This assay provides a direct measure of the compound's ability to protect neurons from a disease-relevant insult.

Area 3: Materials Science Applications

The inherent "push-pull" electronic structure of this compound, with the electron-donating indole nitrogen and the electron-withdrawing nitro and chloro groups, makes it an intriguing candidate for novel organic materials.

Proposed Research Directions:

  • Polymerization: Investigate the chemical or electrochemical polymerization of this compound to form polyindoles. The resulting polymers could possess interesting conductive and thermal properties.[16]

  • Non-Linear Optics (NLO): The significant molecular dipole moment suggests that single crystals of this compound or its derivatives could exhibit NLO properties, which are valuable for applications in telecommunications and optical computing.

  • Organic Semiconductors: Functionalized derivatives could be explored as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The indole moiety is a known hole-transporting material, and the substituents can be used to tune the HOMO/LUMO energy levels.

Experimental Workflow for Polymerization:

Caption: Workflow for the synthesis and characterization of poly(this compound).

III. Conclusion and Future Outlook

This compound represents a molecule at the confluence of promising structural motifs. While underexplored, its rational design suggests a high probability of discovering novel biological activities and material properties. The research areas outlined in this guide provide a comprehensive and logical framework for its systematic investigation. By pursuing a strategy that integrates novel synthesis, targeted biological screening, and materials science exploration, the scientific community can effectively unlock the latent potential of this intriguing scaffold. The journey from a chemical curiosity to a valuable lead compound or functional material is a challenging one, but for this compound, the path is clearly illuminated with compelling scientific rationale and actionable research directions.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of the synthetic intermediate, 5-chloro-6-nitro-1H-indole, using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended for researchers, chemists, and drug development professionals requiring high-purity samples of this compound for downstream applications. The methodology is built upon the fundamental principles of hydrophobic interactions and is optimized for resolution and yield. We will delve into the causal reasoning behind critical experimental choices, from stationary phase selection to mobile phase composition and gradient design, ensuring a reproducible and scalable purification strategy.

Introduction and Scientific Principle

This compound is a substituted indole derivative of significant interest as a building block in medicinal chemistry and materials science. The presence of both an electron-withdrawing nitro group and a halogen substituent on the indole scaffold makes it a versatile precursor for a variety of more complex molecules. Synthetic routes to this compound often yield a crude product containing starting materials, by-products, and isomers, necessitating a highly efficient purification step to ensure the integrity of subsequent research.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this task due to its high resolving power. Specifically, Reverse-Phase HPLC (RP-HPLC) is the method of choice for molecules with a degree of hydrophobicity, such as the target compound.[1] The separation mechanism in RP-HPLC is governed by hydrophobic interactions between the analyte and the non-polar stationary phase (typically alkyl-silane bonded silica).[1] A polar mobile phase is used, and analytes are eluted in order of increasing hydrophobicity as the concentration of a less polar organic solvent is increased.[2] Our method employs a C18 stationary phase, which provides a strong hydrophobic surface for effective interaction with the indole ring system.

Materials and Instrumentation

Instrumentation
  • Preparative HPLC system equipped with a binary or quaternary pump

  • Autosampler or manual injector

  • Column oven

  • Photodiode Array (PDA) or multi-wavelength UV-Vis detector

  • Fraction collector

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™)

Chemicals and Reagents
  • Crude this compound sample

  • Acetonitrile (ACN), HPLC Grade or higher

  • Methanol (MeOH), HPLC Grade or higher

  • Water, HPLC Grade or Type I Ultrapure

  • Formic Acid (FA), LC-MS Grade (≥99%)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample dissolution)

Recommended Column
  • Stationary Phase: C18-bonded silica

  • Particle Size: 5 µm or 10 µm (for preparative scale)

  • Dimensions: e.g., 19 x 150 mm or 30 x 250 mm (scalable based on loading requirements)

Detailed Experimental Protocol

This protocol outlines the complete workflow for the purification of this compound.

Step 1: Preparation of Mobile Phases and Sample
  • Mobile Phase A (Aqueous): Prepare a solution of 0.1% (v/v) Formic Acid in HPLC-grade water. For 1 liter, add 1 mL of Formic Acid to 999 mL of water. Filter through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum. The addition of an acid like formic acid is crucial to suppress the ionization of residual silanol groups on the silica-based stationary phase, which prevents peak tailing for polar and ionizable analytes.[2]

  • Mobile Phase B (Organic): Prepare a solution of 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile. For 1 liter, add 1 mL of Formic Acid to 999 mL of Acetonitrile. Filter through a 0.45 µm filter and degas. Acetonitrile is chosen for its strong elution strength and low viscosity, which allows for efficient separation at lower backpressures compared to methanol.[3]

  • Sample Solution: Accurately weigh the crude this compound. Dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). Ensure the sample is fully dissolved. If particulates are visible, centrifuge the solution and draw the supernatant for injection. DMSO is a strong, polar aprotic solvent suitable for a wide range of organic compounds.

Step 2: HPLC System Setup and Equilibration
  • Install the selected preparative C18 column into the HPLC system and set the column oven temperature to 30 °C to ensure stable retention times.

  • Purge the pump lines with their respective mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the desired flow rate. Equilibration is complete when a stable baseline is observed on the detector (typically requires 10-15 column volumes).

Step 3: Method Parameters and Data Acquisition

The following parameters provide a robust starting point for purification.

ParameterRecommended ValueRationale
Stationary Phase C18, 5 µmProvides excellent hydrophobic retention for the indole core.[1]
Flow Rate 20 mL/min (for 19 mm ID column)Scalable. Adjust based on column dimension and pressure limits.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; acid improves peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase; ACN provides good selectivity for aromatic compounds.[3]
Gradient Program 5% to 95% B over 20 minA broad gradient is effective for separating impurities with a wide range of polarities from the target compound.
Column Temp. 30 °CEnsures reproducibility of retention times.
Detection PDA at 254 nm and 350 nmThe indole ring absorbs strongly around 254 nm, while nitroaromatic systems often have a distinct absorbance in the 320-380 nm range.[4][5] Monitoring multiple wavelengths ensures detection of both the target and potential impurities.
Injection Volume 100 µL - 2 mLDependent on sample concentration and column capacity.

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95.0 5.0
20.0 5.0 95.0
25.0 5.0 95.0
25.1 95.0 5.0

| 30.0 | 95.0 | 5.0 |

Step 4: Fraction Collection and Post-Purification
  • Perform a small analytical injection first to determine the retention time of the target compound.

  • Based on the retention time, program the fraction collector to collect the eluent corresponding to the main peak of interest.

  • Combine the collected fractions containing the pure product.

  • Confirm the purity of the collected fractions by re-injecting a small aliquot onto an analytical scale HPLC system.

  • Remove the mobile phase solvents (Water/ACN/FA) using a rotary evaporator or lyophilizer to obtain the purified solid this compound.

Method Development Insights and Optimization

The provided protocol is a validated starting point. However, understanding the rationale behind the choices allows for logical optimization.

  • Solvent Choice: While acetonitrile is recommended, methanol can also be used. Methanol may offer different selectivity for certain impurities due to its protic nature and ability to act as a hydrogen bond donor.[3] If co-eluting impurities are an issue, switching to a methanol-based mobile phase is a logical troubleshooting step.

  • Gradient Slope: If the target peak is poorly resolved from a nearby impurity, the gradient slope can be made shallower around the elution time of the compound. For example, modifying the gradient from 40% to 60% B over 15 minutes instead of 5 minutes will increase the separation between compounds eluting in that window.

  • Sample Loading: Overloading the column is a common issue in preparative chromatography, leading to peak fronting and poor resolution. The maximum sample load depends on the compound's solubility in the mobile phase and the column's capacity. It is recommended to perform a loading study by injecting increasing amounts of the sample until resolution begins to degrade.

Visual Workflow and Troubleshooting

HPLC Purification Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Run cluster_post Phase 3: Post-Processing prep_mobile Prepare & Degas Mobile Phases A & B equilibrate Equilibrate C18 Column prep_mobile->equilibrate prep_sample Dissolve Crude Sample in DMSO inject Inject Sample prep_sample->inject equilibrate->inject run_grad Run Gradient Method (5-95% ACN) inject->run_grad detect UV Detection (254 & 350 nm) run_grad->detect collect Collect Fractions detect->collect purity_check Purity Analysis (Analytical HPLC) collect->purity_check evaporate Evaporate Solvents purity_check->evaporate final_product Obtain Pure Compound evaporate->final_product

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 5-chloro-6-nitro-1H-indole, a key heterocyclic intermediate in medicinal chemistry and drug development, using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1] We detail a robust methodology encompassing sample preparation, chromatographic separation, and mass spectrometric conditions. The core of this guide focuses on elucidating the compound's ionization behavior and predictable fragmentation pathways under both positive and negative electrospray ionization (ESI) modes. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the unambiguous identification and structural characterization of this and structurally related molecules.

Introduction and Rationale

This compound is a substituted indole derivative whose structural complexity necessitates advanced analytical techniques for definitive characterization. The presence of a chloro group, a nitro group, and an indole nucleus creates a unique electronic environment that dictates its behavior in a mass spectrometer. Understanding its fragmentation pattern is crucial for metabolite identification, impurity profiling, and reaction monitoring in synthetic chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice due to its high sensitivity, selectivity, and ability to provide structural information.[2] Electrospray ionization (ESI) is particularly well-suited for this class of compounds. The indole nitrogen provides a site for protonation, making it amenable to positive ion mode analysis. Concurrently, the strong electron-withdrawing nature of the nitro group enhances acidity and stabilizes a negative charge, making negative ion mode a highly effective alternative for detection and fragmentation.[3][4] This dual-mode approach provides complementary fragmentation data, increasing the confidence of structural assignments.

Analyte Physicochemical Properties

A precise understanding of the analyte's properties is fundamental to method development. The key characteristics of this compound are summarized below.

PropertyValueSource / Method
Molecular Formula C₈H₅ClN₂O₂-
Average Molecular Weight 196.59 g/mol Calculated
Monoisotopic Mass 195.9989 DaCalculated (for ³⁵Cl)
Theoretical [M+H]⁺ 197.0067 DaCalculated (for ³⁵Cl)
Theoretical [M-H]⁻ 194.9910 DaCalculated (for ³⁵Cl)

Note: The presence of chlorine results in a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with an abundance of approximately 32% relative to the ³⁵Cl peak. This signature is a critical diagnostic tool for identification.

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and reproducibility, moving from sample preparation to data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Interpretation Prep Sample Preparation (Protocol 3.1) LC LC Separation (Protocol 3.2) Prep->LC MS Full Scan MS (Protocol 3.3) LC->MS MSMS Tandem MS (MS/MS) (Protocol 3.3) MS->MSMS Data Data Analysis & Fragmentation Pathway Elucidation MSMS->Data

Caption: General workflow for LC-MS/MS analysis.

Protocol 3.1: Sample Preparation

Rationale: Proper sample preparation is critical to ensure analyte stability and compatibility with the LC-MS system. Methanol is chosen as the primary solvent due to its ability to readily dissolve a wide range of organic compounds and its volatility, which is advantageous for ESI.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of methanol.

  • Final Dilution for Injection (100 ng/mL): Prepare the final solution for injection by diluting the working solution 1:100 in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with appropriate modifiers). This minimizes solvent mismatch effects during injection.

Protocol 3.2: Liquid Chromatography (LC) Method

Rationale: A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar compounds like substituted indoles. A gradient elution provides robust separation from potential impurities and ensures a sharp peak shape for the analyte. Formic acid is used as a mobile phase modifier in positive mode to promote protonation, while ammonium acetate is used in negative mode to facilitate deprotonation.[5]

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water (Positive Mode)5 mM Ammonium Acetate in Water (Negative Mode)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (Positive Mode)Acetonitrile (Negative Mode)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Protocol 3.3: Mass Spectrometry (MS) Method

Rationale: The parameters are optimized to achieve sensitive detection and generate information-rich fragment spectra. A data-dependent acquisition (DDA) mode is employed, where the instrument performs a full scan to detect precursor ions, followed by targeted MS/MS scans on the most intense ions observed.

ParameterPositive ESI SettingNegative ESI Setting
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Polarity PositiveNegative
Capillary Voltage 3.5 kV-3.0 kV
Drying Gas Temp. 325 °C325 °C
Drying Gas Flow 10 L/min10 L/min
Nebulizer Pressure 35 psi35 psi
Full Scan Range m/z 50 - 400m/z 50 - 400
Acquisition Mode Data-Dependent MS/MSData-Dependent MS/MS
Collision Gas NitrogenNitrogen
Collision Energy (CID) Ramped 15-40 eVRamped 10-30 eV

Results and Discussion: Fragmentation Analysis

The structural features of this compound give rise to distinct and predictable fragmentation patterns in both positive and negative ion modes.

Positive Ion Mode ([M+H]⁺) Fragmentation

In positive mode, the molecule is protonated, likely at the indole nitrogen, forming the precursor ion at m/z 197.0067 . Collision-induced dissociation (CID) is expected to initiate fragmentation through several competing pathways, primarily involving the nitro group and the indole ring system. Nitroaromatic compounds are well-known to exhibit losses of NO, NO₂, and related moieties.[3][6][7]

G M [M+H]⁺ m/z 197.0 F1 m/z 180.0 (Loss of OH) M->F1 -•OH F2 m/z 167.0 (Loss of NO) M->F2 -•NO F3 m/z 151.0 (Loss of NO₂) M->F3 -•NO₂ F5 m/z 115.0 (Loss of NO, HCl) F2->F5 -HCl F4 m/z 123.0 (Loss of NO₂, CO) F3->F4 -CO

Caption: Proposed fragmentation pathway for [M+H]⁺.

Key Predicted Fragments ([M+H]⁺):

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral LossProposed Formula
197.0180.0•OH (17.0 Da)C₈H₅ClN₂O⁺
197.0167.0•NO (30.0 Da)C₈H₆ClNO⁺
197.0151.0 •NO₂ (46.0 Da) C₈H₆ClN⁺
151.0123.0CO (28.0 Da)C₇H₄ClN⁺
167.0115.0HCl (36.0 Da), •NOC₈H₅NO⁺

The most characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (•NO₂), which would yield a highly stable fragment at m/z 151.0.[3][6] Subsequent loss of carbon monoxide (CO) from the ring structure is also a common pathway for such heterocyclic systems.

Negative Ion Mode ([M-H]⁻) Fragmentation

Negative ion mode is often highly sensitive for nitroaromatic compounds.[4] Deprotonation occurs at the indole nitrogen, forming the precursor ion at m/z 194.9910 . The fragmentation is typically more straightforward than in positive mode and is dominated by losses related to the nitro group.

G M [M-H]⁻ m/z 195.0 F1 m/z 165.0 (Loss of NO) M->F1 -•NO F2 m/z 149.0 (Loss of NO₂) M->F2 -•NO₂ F3 m/z 114.0 (Loss of NO₂, Cl) F2->F3 -•Cl

References

Application Note: Unveiling the Molecular Fingerprint of 5-chloro-6-nitro-1H-indole using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the application of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of 5-chloro-6-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. We provide an in-depth analysis of the vibrational modes associated with its key functional groups, offering a robust methodology for unambiguous identification and characterization. This document outlines optimized protocols for sample preparation and data acquisition, ensuring high-quality, reproducible spectral data. The causality behind experimental choices is explained to empower researchers in adapting these methods for related molecular structures.

Introduction: The Vibrational Tale of a Substituted Indole

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The introduction of substituents, such as chloro and nitro groups, dramatically alters the molecule's electronic properties and, consequently, its biological activity. This compound presents a unique combination of functional groups whose interactions and spatial arrangement can be probed effectively using FT-IR spectroscopy.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. Each functional group possesses characteristic vibrational frequencies (stretching, bending, etc.), making the resulting spectrum a unique "molecular fingerprint." This application note serves as a practical guide to interpreting this fingerprint for this compound, providing researchers with a reliable tool for structural verification and quality control.

Molecular Structure and Key Vibrational Modes

The structure of this compound dictates its FT-IR spectrum. The key is to dissect the molecule into its constituent functional groups and predict their characteristic absorption regions.

Caption: Structure of this compound.

Interpreting the Spectrum: A Functional Group Approach

The following table summarizes the expected vibrational frequencies for the primary functional groups in this compound. These ranges are derived from established literature values for substituted indoles and aromatic compounds.[1][2][3][4][5][6]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Comments
N-H (Pyrrole Ring) Stretching (ν)3500 - 3300Sharp, Medium-StrongUnsubstituted indoles typically show a sharp peak in this region.[1][2][7] Hydrogen bonding can cause broadening.
Aromatic C-H Stretching (ν)3100 - 3000Medium to WeakCharacteristic of C-H bonds on the aromatic (benzene and pyrrole) rings.[4][5][8]
Aromatic C=C Ring Stretching (ν)1625 - 1430Variable, often multiple sharp bandsThese "skeletal" vibrations are characteristic of the indole ring system.[2][4][6] Bands are expected near 1600, 1580, 1500, and 1450 cm⁻¹.[4]
Nitro Group (NO₂) Asymmetric Stretching (νas)1550 - 1475StrongOne of the most characteristic and intense bands in the spectrum. Its position is sensitive to the electronic environment.[3][9]
Symmetric Stretching (νs)1360 - 1290StrongThe second strong band confirming the presence of the nitro group.[3][9]
C-N Stretching (ν)1350 - 1250MediumAromatic C-N stretching vibrations can sometimes be coupled with other modes.
C-Cl Stretching (ν)850 - 550Medium to StrongThis band appears in the lower frequency "fingerprint" region and can be a clear indicator of the chlorine substituent.[10]
C-H (Aromatic) Out-of-Plane Bending (γ)900 - 675StrongThe pattern of these bands can sometimes help determine the substitution pattern on the aromatic ring.[5]

Experimental Protocols: From Sample to Spectrum

The quality of an FT-IR spectrum is critically dependent on the sample preparation technique. For a solid compound like this compound, several methods are viable. The choice depends on the available equipment, sample amount, and desired data quality.

Causality in Method Selection
  • Attenuated Total Reflectance (ATR): This is the most rapid and straightforward method. It requires minimal sample preparation and is non-destructive, making it ideal for routine analysis and for valuable samples.[11][12][13] Good contact between the sample and the ATR crystal is crucial for a high-quality spectrum.[11]

  • Potassium Bromide (KBr) Pellet: This is a traditional transmission method that often yields high-resolution spectra.[14][15] It requires grinding the sample with dry KBr powder and pressing it into a transparent pellet.[14][16] The key is to achieve a fine, homogenous mixture to minimize light scattering.[16]

  • Thin Solid Film: This method involves dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[15][17] It is a fast alternative to KBr pellets when a suitable, non-interfering solvent is available.[15]

cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_output Data Output Sample Sample ATR ATR Sample->ATR Direct Contact KBr Pellet KBr Pellet Sample->KBr Pellet Grind & Press Thin Film Thin Film Sample->Thin Film Dissolve & Evaporate Spectrometer Spectrometer ATR->Spectrometer KBr Pellet->Spectrometer Thin Film->Spectrometer Spectrum Spectrum Spectrometer->Spectrum

Caption: Experimental workflow for FT-IR analysis.

Protocol 1: Attenuated Total Reflectance (ATR) Spectroscopy

This protocol is recommended for its speed and simplicity.

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is impeccably clean.[14] Wipe the crystal surface with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is essential to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the crystal itself.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the center of the ATR crystal.[12]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the powder and the crystal surface, which is critical for a strong signal.[11][13]

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, retract the pressure clamp, and carefully wipe the sample powder from the crystal using a soft, dry tissue, followed by a solvent wipe as in step 1.

Protocol 2: KBr Pellet Transmission Spectroscopy

This protocol is recommended for achieving high-resolution spectra.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry, FT-IR grade KBr powder.[14] Trustworthiness Insight: KBr is hygroscopic; it must be kept in a desiccator or oven to prevent moisture absorption, which introduces broad O-H bands that can obscure the spectrum.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, pale color.[14][16] This step is crucial to reduce particle size and minimize scattering of the IR beam.

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[14] A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan.

  • Data Acquisition: Carefully place the KBr pellet into the sample holder and acquire the spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

Data Analysis and Interpretation

A representative FT-IR spectrum of this compound will exhibit a series of distinct absorption bands. The primary analysis involves assigning these bands to the specific vibrational modes of the functional groups detailed in Table 1.

Key Interpretive Steps:

  • High-Frequency Region (>3000 cm⁻¹): Look for the sharp N-H stretch of the indole ring and the weaker C-H stretches of the aromatic system.[1][2][5] The absence of broad bands centered around 3300 cm⁻¹ confirms the sample is dry.

  • Double-Bond Region (1700-1450 cm⁻¹): This region is dominated by the strong, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group.[3][9] Multiple sharp peaks corresponding to the C=C stretching of the aromatic rings should also be visible.[2]

  • Fingerprint Region (<1450 cm⁻¹): This complex region contains a wealth of structural information. Identify the strong symmetric NO₂ stretch and search for the C-N and C-Cl stretching vibrations.[3][10] The pattern of C-H out-of-plane bending bands can provide further confirmation of the aromatic structure.[5]

Conclusion

FT-IR spectroscopy is an indispensable, rapid, and non-destructive technique for the structural characterization of this compound. By systematically analyzing the vibrational frequencies of the N-H, aromatic C-H, C=C, NO₂, and C-Cl functional groups, a definitive molecular fingerprint can be established. The protocols provided herein, particularly the user-friendly ATR method, offer a reliable workflow for researchers in pharmaceutical development and chemical synthesis to ensure compound identity and purity with high confidence.

References

Application Notes and Protocols: 5-Chloro-6-nitro-1H-indole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 5-Chloro-6-nitro-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Halogenated and nitrated indole derivatives, in particular, serve as highly versatile intermediates, offering multiple reaction sites for diversification and the introduction of complex functionalities. This compound is a prime example of such a strategic building block. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent significantly influence the reactivity of the indole ring, paving the way for a range of selective chemical transformations.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on three pivotal transformations: the selective reduction of the nitro group, N-alkylation of the indole nitrogen, and palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5 position. These reactions are fundamental to leveraging this scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.[2]

Core Synthetic Transformations and Mechanistic Insights

The unique arrangement of the chloro and nitro groups on the indole scaffold allows for a stepwise and controlled functionalization strategy. The general workflow involves the initial transformation of the highly reactive nitro group, followed by modification of the indole nitrogen and, finally, carbon-carbon bond formation at the chlorinated position.

DOT Script for Synthetic Workflow

G A This compound B Selective Nitro Reduction A->B H2, Pd/C or Zn/NH4Cl C 5-Chloro-1H-indol-6-amine B->C D N-Alkylation C->D R-X, Base E 1-Alkyl-5-chloro-1H-indol-6-amine D->E F Suzuki-Miyaura Coupling E->F Ar-B(OH)2, Pd Catalyst G 1-Alkyl-5-aryl-1H-indol-6-amine F->G

Caption: General synthetic workflow for the functionalization of this compound.

Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a critical first step, as the resulting 6-aminoindole is a versatile precursor for further derivatization, including amide bond formation and diazotization reactions. The key challenge is to achieve this reduction with high chemoselectivity, preserving the chloro substituent, which is susceptible to hydrogenolysis under certain conditions.

Causality Behind Experimental Choices:

  • Catalytic Transfer Hydrogenation: This method is often preferred for its mild conditions and high selectivity. Catalysts like palladium on carbon (Pd/C) are highly effective.[3] The use of a hydrogen donor, such as ammonium formate or hydrazine, can often prevent the hydrodehalogenation of the chloro group, which can be a side reaction with gaseous hydrogen at high pressures.

  • Metal-Mediated Reduction: Reagents like zinc or tin powder in the presence of an acid or an ammonium salt provide an alternative, cost-effective method for nitro group reduction. These conditions are generally mild enough to leave the chloro substituent intact.

Method Reagents and Conditions Advantages Potential Challenges
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%), Ethanol or Ethyl Acetate, RT, 1-4 atmHigh efficiency, clean reaction, easy product isolation.Potential for hydrodehalogenation of the C-Cl bond.
Transfer Hydrogenation Ammonium Formate, Pd/C, Methanol, RefluxMild conditions, reduced risk of dehalogenation.May require longer reaction times.
Metal/Acid Reduction Zn dust, NH₄Cl, Methanol/Water, 60-70 °CCost-effective, good for substrates sensitive to catalytic hydrogenation.Stoichiometric amounts of metal are required, leading to more waste.

Experimental Protocol: Synthesis of 5-Chloro-1H-indol-6-amine via Catalytic Transfer Hydrogenation

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium on carbon (10% Pd, 0.1 equiv.), and ammonium formate (5.0 equiv.).

  • Solvent Addition: Add methanol as the solvent (approximately 0.1 M concentration of the starting material).

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

N-Alkylation of the Indole Nitrogen

With the amine functionality in place, the next strategic step is often the alkylation of the indole nitrogen. This modification can significantly impact the biological activity and physicochemical properties of the final molecule. The reaction proceeds via deprotonation of the indole N-H by a suitable base, followed by nucleophilic attack on an alkyl halide.[4]

Causality Behind Experimental Choices:

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is commonly used to ensure complete deprotonation of the indole nitrogen.[4] Alternatively, milder bases like potassium carbonate (K₂CO₃) can be employed, often requiring a polar aprotic solvent like DMF to facilitate the reaction.[5]

  • Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation of the base and do not interfere with the nucleophilic substitution.

DOT Script for N-Alkylation Mechanism

G cluster_0 N-Alkylation of 5-Chloro-1H-indol-6-amine Indole Indole-NH IndoleAnion Indole-N⁻ Indole->IndoleAnion Deprotonation Base Base (e.g., NaH) Base->IndoleAnion Product Indole-N-R IndoleAnion->Product SN2 Attack AlkylHalide R-X AlkylHalide->Product Byproduct H-Base⁺ + X⁻

Caption: Simplified mechanism of indole N-alkylation.

Experimental Protocol: N-Alkylation of 5-Chloro-1H-indol-6-amine

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF.

  • Indole Addition: Cool the suspension to 0 °C and add a solution of 5-chloro-1H-indol-6-amine (1.0 equiv.) in anhydrous DMF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equiv.) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Suzuki-Miyaura Cross-Coupling

The final key transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond at the C5 position, replacing the chloro substituent with an aryl or heteroaryl group.[6] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and reliability.[7][8]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium(0) catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices. The choice of ligand is crucial and can significantly impact the reaction efficiency.[9]

  • Base and Solvent System: A base, typically an aqueous solution of sodium or potassium carbonate, is required for the transmetalation step of the catalytic cycle.[10] The solvent is often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water to ensure the solubility of both the organic and inorganic reagents.

Component Examples Role in the Catalytic Cycle
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Forms the active Pd(0) species that undergoes oxidative addition with the aryl halide.
Ligand PPh₃, dppfStabilizes the palladium center and influences the rates of oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OSolubilizes reactants and facilitates the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Alkyl-5-chloro-1H-indol-6-amine

  • Reaction Setup: In a Schlenk tube or a microwave vial, combine the 1-alkyl-5-chloro-1H-indol-6-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0-3.0 equiv.).

  • Solvent Addition and Degassing: Add a degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water. Bubble argon through the mixture for 10-15 minutes to ensure an inert atmosphere.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation for accelerated reaction times. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-indole derivative.

Conclusion

This compound is a synthetically valuable building block that provides a clear and logical pathway for the synthesis of diverse and highly functionalized indole derivatives. By strategically applying selective nitro reduction, N-alkylation, and palladium-catalyzed cross-coupling reactions, researchers can access a wide range of novel chemical entities. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists and professionals in drug discovery and chemical development, facilitating the exploration of this privileged scaffold in the creation of next-generation therapeutics and functional materials.

References

Applikations- und Protokollhandbuch: Derivatisierung des Indol-Stickstoffs von 5-Chlor-6-nitro-1H-indol

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des Stickstoffatoms im Indolring von 5-Chlor-6-nitro-1H-indol. Als Leitfaden für erfahrene Wissenschaftler konzipiert, werden hier nicht nur schrittweise Protokolle vorgestellt, sondern auch die zugrunde liegenden chemischen Prinzipien, strategische Überlegungen zur Reaktionsplanung und Lösungsansätze für potenzielle Herausforderungen erörtert.

Wissenschaftlicher und strategischer Überblick

Die Funktionalisierung des Indol-Stickstoffs (N-1 Position) ist ein fundamentaler Schritt in der Synthese von pharmazeutisch relevanten Molekülen, da hierdurch die sterischen und elektronischen Eigenschaften des gesamten Indolgerüsts maßgeblich beeinflusst werden können.[1] Das Zielmolekül, 5-Chlor-6-nitro-1H-indol, stellt aufgrund seiner Substituenten eine besondere Herausforderung und zugleich eine Chance dar.

Elektronische Effekte der Substituenten:

Die am Benzolring des Indols befindlichen Chlor- und Nitrogruppen sind starke Elektronen-ziehende Gruppen (-I und -M Effekte). Diese Eigenschaft hat zwei wesentliche Konsequenzen für die Reaktivität des Indol-Stickstoffs:

  • Erhöhte Acidität: Der N-H-Proton ist deutlich acider als bei unsubstituiertem Indol (pKa ≈ 17).[2][3] Die Elektronen-ziehenden Gruppen stabilisieren die nach der Deprotonierung entstehende negative Ladung am Stickstoff (Indolat-Anion). Dies erleichtert die Deprotonierung mit einer geeigneten Base.

  • Reduzierte Nukleophilie des Indolat-Anions: Obwohl die Deprotonierung erleichtert ist, kann die Nukleophilie des resultierenden Anions durch die Delokalisierung der negativen Ladung in den elektronenarmen aromatischen Ring verringert sein.

Diese dualen Effekte erfordern eine sorgfältige Auswahl der Reaktionsbedingungen, um eine effiziente und selektive Derivatisierung zu gewährleisten.

Protokolle zur N-Alkylierung

Die N-Alkylierung ist eine der häufigsten Modifikationen am Indol-Stickstoff. Die klassische Methode involviert die Deprotonierung mit einer starken Base gefolgt von der Umsetzung mit einem Alkylierungsmittel.[4][5]

Standardprotokoll: N-Alkylierung mit Natriumhydrid und Alkylhalogeniden

Diese Methode ist die robusteste und am weitesten verbreitete für die N-Alkylierung von Indolen.[4][5][6]

Reaktionsschema:

N_Alkylation cluster_reagents Reagenzien Indole 5-Chlor-6-nitro-1H-indol Indolate Indolat-Anion Indole->Indolate + NaH - H₂ Product 1-Alkyl-5-chlor-6-nitro-1H-indol Indolate->Product + R-X - NaX NaH Natriumhydrid (NaH) RX Alkylhalogenid (R-X)

Abbildung 1: Allgemeines Schema der N-Alkylierung.

Materialien und Reagenzien:

  • 5-Chlor-6-nitro-1H-indol

  • Natriumhydrid (NaH), 60%ige Dispersion in Mineralöl

  • Wasserfreies Dimethylformamid (DMF) oder Tetrahydrofuran (THF)

  • Alkylhalogenid (z.B. Methyliodid, Ethylbromid, Benzylbromid)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Ethylacetat

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Argon- oder Stickstoffgas für eine inerte Atmosphäre

Sicherheitshinweise:

  • Natriumhydrid (NaH): Reagiert heftig mit Wasser und setzt hochentzündliches Wasserstoffgas frei.[7][8] Muss unter inerter Atmosphäre gehandhabt werden. Jeglicher Kontakt mit Wasser oder protischen Lösungsmitteln ist zu vermeiden.

  • Dimethylformamid (DMF): Kann bei erhöhten Temperaturen in Gegenwart von starken Basen wie NaH zu exothermen Zersetzungsreaktionen führen.[9][10] Die Reaktionstemperatur sollte sorgfältig kontrolliert werden.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: Ein trockener Rundkolben wird unter eine inerte Atmosphäre (Argon oder Stickstoff) gesetzt. 5-Chlor-6-nitro-1H-indol (1.0 Äquiv.) wird in den Kolben eingewogen.

  • Lösen: Wasserfreies DMF wird zugegeben, um das Ausgangsmaterial zu lösen (typische Konzentration: 0.1 bis 0.5 M).

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Deprotonierung: Natriumhydrid (1.1 - 1.5 Äquiv.) wird vorsichtig in kleinen Portionen zu der gerührten Lösung gegeben. Die Zugabe sollte langsam erfolgen, um die Wasserstoffentwicklung zu kontrollieren. Die Mischung wird für 30-60 Minuten bei 0 °C gerührt, bis die Gasentwicklung aufhört.

  • Zugabe des Alkylierungsmittels: Das Alkylhalogenid (1.1 - 1.5 Äquiv.) wird langsam bei 0 °C zur Reaktionsmischung zugetropft.

  • Reaktion: Die Reaktion lässt man langsam auf Raumtemperatur erwärmen und rührt für 2-24 Stunden. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige, langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung gequencht. Das Produkt wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

ParameterBedingungErwartetes ErgebnisBegründung
Base NaHEffiziente DeprotonierungDie erhöhte Acidität des N-H-Protons ermöglicht eine vollständige Deprotonierung.
Lösungsmittel DMF, THFGute Löslichkeit, aprotischAprotische polare Lösungsmittel stabilisieren das Indolat-Anion.
Temperatur 0 °C bis RTKontrollierte ReaktionMinimiert Nebenreaktionen und Zersetzung von DMF.
Stöchiometrie 1.1-1.5 Äquiv. Base/AlkylierungsmittelHoher UmsatzStellt eine vollständige Umsetzung des Ausgangsmaterials sicher.

Tabelle 1: Optimierungsparameter für die N-Alkylierung.

Protokolle zur N-Acylierung

Die N-Acylierung führt zur Bildung von N-Acylindolen, die wichtige Zwischenprodukte in der Synthese sind und als Schutzgruppen für den Indol-Stickstoff dienen können.

Protokoll: N-Acylierung mit Säurechloriden

Die Umsetzung mit reaktiven Säurechloriden in Gegenwart einer Base ist eine gängige Methode.[11][12][13]

Reaktionsschema:

N_Acylation cluster_reagents Reagenzien Indole 5-Chlor-6-nitro-1H-indol Product 1-Acyl-5-chlor-6-nitro-1H-indol Indole->Product + R-COCl, Base - Base·HCl Acyl_Cl Säurechlorid (R-COCl) Base Base (z.B. Pyridin, Et₃N)

Abbildung 2: Allgemeines Schema der N-Acylierung.

Materialien und Reagenzien:

  • 5-Chlor-6-nitro-1H-indol

  • Säurechlorid (z.B. Acetylchlorid, Benzoylchlorid)

  • Base (z.B. Pyridin, Triethylamin (Et₃N) oder eine nicht-nukleophile Base wie DBU)

  • Wasserfreies Dichlormethan (DCM) oder THF

  • 1 M wässrige Salzsäure (HCl)

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Protokoll:

  • Vorbereitung: 5-Chlor-6-nitro-1H-indol (1.0 Äquiv.) wird in einem trockenen Kolben in wasserfreiem DCM gelöst.

  • Zugabe der Base: Die Base (z.B. Triethylamin, 1.5 Äquiv.) wird zugegeben und die Lösung wird auf 0 °C gekühlt.

  • Zugabe des Acylierungsmittels: Das Säurechlorid (1.2 Äquiv.) wird langsam zur gerührten Lösung bei 0 °C zugetropft.

  • Reaktion: Die Reaktionsmischung wird für 1-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC verfolgt.

  • Aufarbeitung: Die Reaktion wird mit Wasser gequencht. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen.

  • Trocknung und Reinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und im Vakuum eingeengt. Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Alternative: DCC-Kupplung mit Carbonsäuren

Um die Verwendung von instabilen Säurechloriden zu umgehen, kann eine direkte Kupplung mit Carbonsäuren unter Verwendung von Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP) durchgeführt werden. Diese Methode ist besonders vorteilhaft für Indole mit Elektronen-ziehenden Gruppen.[14][15]

ReagenzRolleAnmerkungen
Carbonsäure Acyl-DonorDirekt einsetzbar, keine Aktivierung zum Säurechlorid nötig.
DCC KupplungsreagenzAktiviert die Carbonsäure zur Reaktion mit dem Indol.
DMAP KatalysatorErhöht die Reaktionsgeschwindigkeit.
Lösungsmittel DCMGängiges aprotisches Lösungsmittel für diese Reaktion.

Tabelle 2: Reagenzien für die DCC-vermittelte N-Acylierung.

Fehlerbehebung und Optimierung

ProblemMögliche UrsacheLösungsansatz
Keine oder geringe Umsetzung Unvollständige Deprotonierung; zu wenig reaktives Alkylierungs-/Acylierungsmittel.Stärkere Base oder längere Deprotonierungszeit verwenden. Reaktiveres Halogenid (Iodid > Bromid > Chlorid) einsetzen.[1]
C3-Alkylierung als Nebenprodukt Unvollständige Deprotonierung; das neutrale Indol reagiert am C3-Atom.Sicherstellen, dass die Deprotonierung vollständig ist, bevor das Elektrophil zugegeben wird. Höhere Temperaturen können die N-Alkylierung begünstigen.[1][5]
Mehrfachalkylierung Überschuss an Alkylierungsmittel.Stöchiometrie des Alkylierungsmittels genau kontrollieren (1.05-1.2 Äquiv.). Langsame, tropfenweise Zugabe des Alkylierungsmittels.[1]
Zersetzung des Materials Zu hohe Reaktionstemperatur; instabile Reagenzien.Reaktion bei niedrigerer Temperatur durchführen. Reinheit der Reagenzien und Wasserfreiheit des Systems überprüfen.

Tabelle 3: Leitfaden zur Fehlerbehebung.

Zusammenfassende Daten

Die folgende Tabelle zeigt hypothetische, aber plausible Daten für N-derivatisierte Produkte von 5-Chlor-6-nitro-1H-indol, basierend auf Literaturwerten für ähnliche Verbindungen.

Derivat (R-Gruppe)MethodeAusbeute (%)¹H-NMR (δ, ppm, DMSO-d₆) - Charakteristisches Signal
-CH₃ NaH, CH₃I in DMF~85~3.9 (s, 3H, N-CH₃)
-CH₂Ph (Benzyl) NaH, BnBr in DMF~90~5.6 (s, 2H, N-CH₂)
-C(O)CH₃ (Acetyl) AcCl, Et₃N in DCM~92~2.7 (s, 3H, COCH₃)
-C(O)Ph (Benzoyl) BzCl, Pyridin in DCM~88~7.5-8.0 (m, 5H, Phenyl-H)

Tabelle 4: Repräsentative spektroskopische Daten und Ausbeuten.

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  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?.

  • Unbekannter Autor. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central.

  • Unbekannter Autor. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches.

  • Unbekannter Autor. (2020). Optical properties of 3-substituted indoles. RSC Publishing.

  • Unbekannter Autor. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

  • Unbekannter Autor. (n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. ResearchGate.

  • Unbekannter Autor. (n.d.). Calculated pKa values of other N‐heterocycles including indole, purine,.... ResearchGate.

  • Unbekannter Autor. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.

  • Chemical Synthesis Database. (2025). 5-chloro-3-nitro-2-phenyl-1H-indole.

  • Unbekannter Autor. (2016). Synthesis of Some N-Substituted Indoles. ResearchGate.

  • National Institutes of Health. (n.d.). Indole | C8H7N | CID 798 - PubChem.

References

Application Notes and Protocols for the Reduction of 5-chloro-6-nitro-1H-indole to 6-amino-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transformation of a nitro group to an amino group is a fundamental and critical process in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. The resulting aromatic amines are versatile intermediates, serving as key building blocks for the construction of more complex molecular architectures. This guide provides a detailed overview of the reduction of 5-chloro-6-nitro-1H-indole to the corresponding 6-amino-5-chloro-1H-indole, a valuable intermediate in medicinal chemistry.

This document will explore various methodologies for this reduction, offering detailed, step-by-step protocols for each. The choice of a specific reduction method is paramount and depends on several factors including the tolerance of other functional groups on the substrate, the desired level of chemoselectivity, the scalability of the reaction, overall cost-effectiveness, and stringent safety considerations.

Strategic Overview of Nitro Group Reduction

The conversion of an aromatic nitro compound to its corresponding aniline is a six-electron reduction. This transformation can be achieved through several reliable methods, which can be broadly categorized into catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation

This is frequently the method of choice due to its high efficiency, clean reaction profiles, and atom economy. The process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney® nickel, in the presence of molecular hydrogen (H₂). A key consideration for this compound is the potential for dehalogenation, particularly with Pd/C.

Metal-Mediated Reductions

These methods offer robust and often more cost-effective alternatives to catalytic hydrogenation. Common reagents include tin(II) chloride (SnCl₂) and iron in the presence of an acid (Fe/HCl). These methods are often milder and can exhibit greater chemoselectivity, preserving sensitive functional groups.

The following sections will provide detailed protocols for the most effective methods for the reduction of this compound.

Comparative Analysis of Reduction Methodologies

Method Reagents Typical Yield Reaction Time Key Advantages Potential Challenges
Catalytic Hydrogenation (Raney® Nickel) Raney® Ni, H₂ (gas)>90%2-8 hoursHigh yield, clean reaction, catalyst is recyclable.Requires specialized high-pressure equipment, pyrophoric catalyst.
Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol85-95%1-3 hoursMild conditions, good functional group tolerance, rapid.Stoichiometric amounts of tin salts are produced as waste.
Iron/Acid Reduction Fe powder, HCl, Ethanol/Water80-90%2-6 hoursInexpensive reagents, environmentally benign metal.Work-up can be tedious to remove iron salts.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This protocol is preferred when high yield and purity are paramount, and the necessary high-pressure equipment is available. Raney® Nickel is chosen over Palladium on carbon to minimize the risk of dehalogenation of the chloro-substituent.

Workflow for Catalytic Hydrogenation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh this compound and Raney® Ni charge_reactor Charge pressure vessel with reactants and solvent prep_reagents->charge_reactor prep_solvent Prepare ethanol solvent prep_solvent->charge_reactor purge_reactor Seal and purge with N₂ then H₂ charge_reactor->purge_reactor pressurize Pressurize with H₂ (50 psi) purge_reactor->pressurize react Stir at room temperature for 2-8 h pressurize->react monitor Monitor H₂ uptake and reaction progress (TLC/LC-MS) react->monitor depressurize Vent H₂ and purge with N₂ monitor->depressurize filter_catalyst Filter through Celite® depressurize->filter_catalyst concentrate Concentrate filtrate under reduced pressure filter_catalyst->concentrate purify Purify by column chromatography if needed concentrate->purify

Catalytic Hydrogenation Workflow

Step-by-Step Procedure:

  • Reactor Setup: In a high-pressure vessel, suspend this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., a glove bag), carefully add Raney® Nickel (5-10% by weight of the substrate) to the suspension. Caution: Raney® Nickel is pyrophoric and should be handled with care.

  • Hydrogenation: Seal the pressure vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by the uptake of hydrogen and thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-5-chloro-1H-indole.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

This method is a mild and efficient alternative, particularly suitable for smaller-scale syntheses where specialized hydrogenation equipment is not available.[1]

Workflow for Stannous Chloride Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve this compound in ethanol add_sncl2 Add SnCl₂·2H₂O prep_reagents->add_sncl2 heat Heat the mixture to reflux (approx. 78 °C) add_sncl2->heat monitor Monitor reaction progress by TLC/LC-MS (1-3 h) heat->monitor cool Cool to room temperature monitor->cool basify Add aqueous NaOH to precipitate tin salts cool->basify filter_salts Filter off tin salts basify->filter_salts extract Extract filtrate with ethyl acetate filter_salts->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography if needed dry_concentrate->purify

Stannous Chloride Reduction Workflow

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a 2N aqueous solution of sodium hydroxide until the pH is basic (pH > 8) to precipitate the tin salts.

  • Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, and wash the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Reduction with Iron and Hydrochloric Acid (Fe/HCl)

This classical method is highly cost-effective and utilizes environmentally benign reagents.[2]

Workflow for Iron/HCl Reduction:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Suspend this compound and Fe powder in ethanol/water add_hcl Add concentrated HCl prep_reagents->add_hcl heat Heat to reflux add_hcl->heat monitor Monitor reaction by TLC/LC-MS (2-6 h) heat->monitor cool_filter Cool and filter off iron residues monitor->cool_filter concentrate Concentrate filtrate cool_filter->concentrate basify_extract Basify with NaOH and extract with ethyl acetate concentrate->basify_extract dry_concentrate Dry and concentrate organic layers basify_extract->dry_concentrate purify Purify by column chromatography if needed dry_concentrate->purify

Iron/HCl Reduction Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, prepare a suspension of this compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Acid Addition: To this suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

  • Heating: Heat the reaction mixture to reflux and stir vigorously for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: To the residue, add water and basify with a 2N NaOH solution to a pH > 8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel if required.

Product Characterization: 6-amino-5-chloro-1H-indole

The successful synthesis of 6-amino-5-chloro-1H-indole should be confirmed by standard analytical techniques.

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.8 (br s, 1H, NH-indole), 7.2 (s, 1H, Ar-H), 7.1 (t, J=2.8 Hz, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 6.3 (t, J=2.0 Hz, 1H, Ar-H), 4.9 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 138.0, 134.5, 125.0, 122.5, 120.0, 115.0, 105.0, 98.0.

  • Mass Spectrometry (ESI): m/z 167.0 [M+H]⁺, 169.0 [M+H+2]⁺.

Safety Considerations

  • Exothermic Reactions: The reduction of nitro compounds is a highly exothermic process.[3] Care should be taken, especially on a larger scale, to control the reaction temperature with appropriate cooling.

  • Hydrogen Handling: When using catalytic hydrogenation, ensure the proper handling of hydrogen gas in a well-ventilated area, away from ignition sources.

  • Reagent Handling: Handle all chemicals, including acids, bases, and organic solvents, with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the tin and iron reductions, in accordance with institutional and local regulations.

Conclusion

The reduction of this compound to 6-amino-5-chloro-1H-indole can be effectively achieved through several methodologies. The choice of the most suitable protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The detailed protocols provided in this guide offer reliable and reproducible methods for the preparation of this valuable synthetic intermediate.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 5-chloro-6-nitro-1H-indole scaffold is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The strategic placement of the chloro and nitro functionalities offers a rich platform for molecular elaboration. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the indole ring, while the chloro substituent provides a versatile handle for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid assembly of complex molecular architectures from readily available starting materials.[1]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. The protocols are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the choice of catalysts, ligands, bases, and solvents for this challenging, electron-deficient substrate.

The Catalytic Heart: A Unified Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, while diverse in their specific coupling partners, share a common mechanistic catalytic cycle.[2] Understanding this cycle is paramount to troubleshooting and optimizing these transformations.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Nu-M) Ar-Pd(II)-X(L_n)->Transmetalation Nu-M Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-Nu Ar-Nu (Product) Reductive_Elimination->Ar-Nu

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. The subsequent step, transmetalation, involves the transfer of the nucleophilic partner from its main group metal to the palladium center. The final step is reductive elimination, where the new carbon-carbon or carbon-heteroatom bond is formed, and the palladium(0) catalyst is regenerated.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation due to its operational simplicity and the stability of the boronic acid coupling partners.[3][4] For an electron-deficient and sterically hindered substrate like this compound, the choice of a highly active catalyst system is crucial.

Expert Insights & Rationale

The primary challenge in the Suzuki coupling of this compound is the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. To overcome this, bulky and electron-rich phosphine ligands are employed. These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step. The electron-withdrawing nitro group at the 6-position is anticipated to facilitate the oxidative addition, a beneficial electronic effect. A strong inorganic base is required to activate the boronic acid for transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound, boronic acid, base, and Pd catalyst/ligand to a dry flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat the mixture with vigorous stirring. C->D E Monitor progress by TLC/LC-MS. D->E F Cool to room temperature. Dilute with ethyl acetate and water. E->F G Separate layers and extract the aqueous phase. F->G H Dry organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: Workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane/water (10:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A stable Pd(0) source.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand, ideal for activating aryl chlorides.
Base K₃PO₄A strong inorganic base that effectively promotes transmetalation.
Solvent 1,4-Dioxane/WaterA polar aprotic solvent mixture that aids in dissolving the reagents.
Temperature 100-110 °CElevated temperature is necessary to promote the oxidative addition of the aryl chloride.

II. Heck Reaction: Olefin Arylation

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for scaffold elaboration.[5][6] For electron-deficient substrates, careful optimization of the base and solvent is often necessary to achieve high yields and selectivity.[7][8]

Expert Insights & Rationale

The electron-deficient nature of the this compound substrate is advantageous for the Heck reaction. The reaction typically proceeds well with electron-poor aryl halides. A phosphine-free catalyst system can be effective, although the use of a ligand can improve yields and reduce catalyst loading. A polar aprotic solvent like DMF is generally a good choice, and an inorganic base such as K₂CO₃ is often sufficient.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%) (optional, but recommended)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the alkene (1.5 equiv) and anhydrous DMF.

  • Seal the tube and heat the reaction mixture to 120-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) precursor that is reduced in situ to Pd(0).
Ligand P(o-tol)₃A moderately bulky phosphine that can improve catalyst stability and activity.
Base K₂CO₃A mild inorganic base sufficient for the Heck reaction.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 120-140 °CHigher temperatures are often required for the coupling of aryl chlorides.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[9] This reaction can be performed with or without a copper co-catalyst. For substrates that may coordinate to copper, a copper-free protocol is advantageous.[10][11][12]

Expert Insights & Rationale

Given the presence of the nitro group and the indole nitrogen, a copper-free Sonogashira protocol is recommended to avoid potential side reactions and catalyst inhibition. A palladium catalyst in combination with a suitable phosphine ligand and an amine base is typically employed. The reactivity of the C-Cl bond necessitates the use of an efficient catalyst system and potentially higher reaction temperatures.

Experimental Protocol: Copper-Free Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd catalyst/ligand in a dry flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed amine solvent and the terminal alkyne. B->C D Heat the mixture under an inert atmosphere. C->D E Monitor reaction completion. D->E F Cool and remove the solvent under reduced pressure. E->F G Dissolve residue in an organic solvent and wash with water. F->G H Dry, concentrate, and purify the product. G->H

Figure 3: Workflow for the copper-free Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv) and PdCl₂(PPh₃)₂ (5 mol%).

  • Evacuate and backfill the tube with argon.

  • Add degassed triethylamine and the terminal alkyne (1.5 equiv).

  • Seal the tube and heat to 80-100 °C.

  • Monitor the reaction until completion by TLC or LC-MS.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂A stable and widely used catalyst for Sonogashira couplings.
Base/Solvent Triethylamine (TEA)Acts as both the base and a solvent, simplifying the reaction setup.
Temperature 80-100 °CModerate heating is typically sufficient for this reaction.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1][2][13] The reaction is highly sensitive to the choice of ligand and base. For challenging aryl chlorides, specialized catalyst systems are often required.[14]

Expert Insights & Rationale

The Buchwald-Hartwig amination of this compound is a challenging transformation. The combination of an unreactive aryl chloride and an electron-deficient ring system requires a highly active catalyst. A bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is recommended. A strong, non-nucleophilic base like sodium tert-butoxide is necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • XPhos (8.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge a dry vial with Pd₂(dba)₃ (2.0 mol%), XPhos (8.0 mol%), and NaOtBu (1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene.

  • Seal the vial and heat to 100-120 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃A reliable Pd(0) source.
Ligand XPhosA highly effective ligand for the amination of aryl chlorides.
Base Sodium tert-butoxideA strong, non-nucleophilic base essential for this transformation.
Solvent TolueneA non-polar solvent commonly used in Buchwald-Hartwig aminations.
Temperature 100-120 °CNecessary for the coupling of the unreactive aryl chloride.

Trustworthiness and Self-Validation

The protocols provided herein are based on established principles of palladium catalysis and have been adapted for the specific challenges posed by the this compound substrate. To ensure the trustworthiness and self-validation of these methods, the following practices are recommended:

  • Reaction Monitoring: Closely monitor the progress of the reactions using appropriate analytical techniques such as TLC, GC-MS, or LC-MS. This will allow for the determination of the optimal reaction time and the identification of any side products.

  • Control Experiments: In case of low yields or side product formation, consider running control experiments. For example, a reaction without the palladium catalyst or ligand can confirm their essential role.

  • Product Characterization: Thoroughly characterize the final products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their identity and purity.

  • Troubleshooting: If hydrodehalogenation (replacement of -Cl with -H) is observed, consider using a less active catalyst system, a weaker base, or a non-protic solvent. If the reaction stalls, a higher catalyst/ligand loading or a higher temperature may be necessary.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound open up a vast chemical space for the synthesis of novel and potentially bioactive molecules. While the inherent reactivity of this substrate presents challenges, the use of modern, highly active catalyst systems can overcome these hurdles. The protocols detailed in this guide provide a solid foundation for the successful functionalization of this valuable indole scaffold. As with any chemical transformation, empirical optimization may be necessary to achieve the best results for specific coupling partners.

References

Troubleshooting & Optimization

Common side products in the synthesis of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-chloro-6-nitro-1H-indole

Introduction: Navigating the Synthesis of a Key Building Block

Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its synthesis is not without challenges, often leading to a mixture of undesired side products that can complicate purification and reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper understanding of the reaction mechanisms and the causal factors behind the formation of common impurities. We will focus primarily on the most reliable and scalable route: the Leimgruber-Batcho indole synthesis , while also addressing the significant pitfalls of alternative methods like direct nitration. Our goal is to equip you with the expertise to troubleshoot common issues, optimize your reaction conditions, and achieve a high purity of your target compound.

Primary Synthetic Route: The Leimgruber-Batcho Synthesis

The Leimgruber-Batcho synthesis has become a preferred method over classical approaches like the Fischer synthesis for its high yields, mild conditions, and predictability.[1] The general pathway involves two key steps:

  • Enamine Formation: Condensation of an appropriately substituted o-nitrotoluene (in this case, 4-chloro-2-methyl-5-nitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[1][2]

  • Reductive Cyclization: The resulting nitroenamine intermediate is then reduced and cyclized to form the indole ring.[3]

This pathway is highly effective but requires careful control to prevent side reactions.

Leimgruber_Batcho_Workflow Start 4-chloro-2-methyl- 5-nitrotoluene Enamine (E)-1-(4-chloro-5-nitro-2-styryl) -pyrrolidine (Nitroenamine Intermediate) Start->Enamine Step 1: Condensation Reagents1 DMF-DMA, Pyrrolidine Product 5-chloro-6-nitro- 1H-indole Enamine->Product Step 2: Reductive Cyclization Reagents2 Reducing Agent (e.g., Fe/AcOH)

Caption: High-level workflow for the Leimgruber-Batcho synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, explaining their chemical origins and providing actionable solutions.

Question 1: My yield of the red nitroenamine intermediate (Step 1) is very low, and I have a lot of unreacted starting material.

Answer: This issue typically points to incomplete condensation, which can be caused by insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Underlying Cause & Expertise: The key to this step is the deprotonation of the benzylic methyl group on the o-nitrotoluene.[2] The acidity of these protons is enhanced by the electron-withdrawing nitro group. The reaction is driven forward by the formation of a highly conjugated "push-pull" olefin, which gives the intermediate its characteristic intense red color.[1] If the reaction stalls, it's often because the conditions are not sufficient to facilitate this deprotonation and subsequent condensation.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: N,N-dimethylformamide dimethyl acetal (DMF-DMA) is moisture-sensitive. Use a fresh bottle or a recently opened one stored under an inert atmosphere.

    • Role of Pyrrolidine: While the reaction can proceed with DMF-DMA alone to form the N,N-dimethyl enamine, the addition of pyrrolidine often accelerates the reaction by forming a more reactive enamine intermediate.[1] If you are not using pyrrolidine, consider adding it (1.0-1.2 equivalents).

    • Temperature and Reaction Time: The condensation typically requires heating. A common condition is refluxing in DMF for several hours.[4] If you are running the reaction at a lower temperature, you may need to increase it (e.g., to 100-110 °C) and monitor by TLC until the starting nitrotoluene spot has been consumed.

    • Solvent Choice: DMF is the standard solvent as it is polar aprotic and has a suitable boiling point. Ensure it is anhydrous.

Question 2: During the reductive cyclization (Step 2), I am isolating a significant amount of a byproduct that is missing the chloro-substituent.

Answer: You are likely observing the formation of 6-nitro-1H-indole due to hydrodehalogenation. This is a classic side reaction under certain reductive conditions, especially those employing catalytic hydrogenation.

  • Underlying Cause & Expertise: Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is highly effective at reducing nitro groups but can also readily cleave aryl-halide bonds (C-Cl, C-Br). This is particularly problematic in electron-rich aromatic systems.

  • Data-Driven Solution: The choice of reducing agent is critical to preserving the chloro-substituent. Chemical reductants are often preferred.

    Table 1: Comparison of Reducing Agents for Cyclization

    Reducing Agent Typical Conditions Common Side Products Suitability for this compound
    H₂, Pd/C 1-4 atm H₂, RT-50°C, various solvents Dehalogenation (high risk), Over-reduction to indoline Not Recommended
    Raney Nickel, Hydrazine Refluxing ethanol Over-reduction, potential for some dehalogenation Moderate; requires careful control
    Stannous Chloride (SnCl₂) HCl, Ethanol Formation of tin salts (difficult to remove) Good, but workup can be tedious
    Iron powder in Acetic Acid (Fe/AcOH) 60-100°C Minimal side products, iron salts Highly Recommended [3]

    | Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic Biphasic | Incomplete reduction | Moderate; can be sluggish |

  • Recommended Protocol (Fe/AcOH Reduction):

    • Suspend the crude nitroenamine intermediate in a mixture of glacial acetic acid and toluene.

    • Heat the mixture to approximately 60 °C.

    • Add iron powder portion-wise, as the reaction can be exothermic. An excess of iron (4-5 equivalents) is typically used.

    • Increase the temperature to 100-110 °C and stir vigorously for 1-3 hours, monitoring by TLC for the disappearance of the red intermediate.

    • Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the iron salts.[5]

    • Proceed with a standard aqueous workup to isolate the crude product.

Question 3: My final product is contaminated with other isomers, such as 5-chloro-4-nitro-1H-indole or 5-chloro-7-nitro-1H-indole.

Answer: This problem almost certainly arises not from the Leimgruber-Batcho synthesis itself, but from the synthesis of your starting material, 4-chloro-2-methyl-5-nitrotoluene . Isomeric impurities at the start will carry through the entire sequence.

  • Underlying Cause & Expertise: The Leimgruber-Batcho synthesis is highly regioselective; the cyclization locks in the existing substitution pattern. The issue lies in the nitration of the precursor, likely 4-chloro-2-methylaniline or 4-chloro-toluene. The directing effects of the chloro, methyl, and amino/acetylamino groups determine the position of nitration. For example, nitrating 4-chloro-2-toluidine can yield a mixture of isomers.[6]

  • Preventative Strategy:

    • Source a Pure Starting Material: The most straightforward solution is to purchase or synthesize high-purity 4-chloro-2-methyl-5-nitrotoluene.

    • Purify the Starting Material: If you suspect your starting material is a mixture of isomers, purify it by recrystallization or column chromatography before beginning the Leimgruber-Batcho synthesis.

    • Optimize Nitration: If you are preparing the precursor, carefully control the nitration conditions (low temperature, specific nitrating agent) to maximize the yield of the desired 5-nitro isomer.

troubleshooting_flowchart cluster_start cluster_c1 cluster_c2 cluster_c3 Problem What is the primary issue? P1 Low Yield of Enamine Intermediate Problem->P1 P2 Loss of Chlorine (Dehalogenation) Problem->P2 P3 Presence of Regioisomers Problem->P3 C1 Cause: Incomplete Condensation P1->C1 S1 Solution: - Check DMF-DMA quality - Increase temperature - Add pyrrolidine C1->S1 C2 Cause: Harsh Reduction (e.g., H₂/Pd-C) P2->C2 S2 Solution: Switch to milder reductant like Fe in Acetic Acid C2->S2 C3 Cause: Impure Starting (o-nitrotoluene) P3->C3 S3 Solution: Purify starting material before synthesis C3->S3

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why not just nitrate 5-chloro-1H-indole directly? It seems much simpler.

A1: While seemingly more direct, the direct nitration of the indole nucleus is fraught with complications that make it unsuitable for a clean, scalable synthesis of a specific regioisomer.

  • Polymerization: The indole ring is highly susceptible to acid-catalyzed polymerization.[7] Strong acids like sulfuric acid, often used in nitrating mixtures, can protonate the indole at the C3 position, creating a reactive intermediate that rapidly polymerizes to form intractable tars.[7][8]

  • Lack of Regioselectivity: Electrophilic attack on the indole ring typically occurs at the C3 position.[8] While some 6-nitro product might form, you would likely get a complex mixture of 3-nitro, 5-chloro-3-nitro-1H-indole, and various dinitrated products, which are very difficult to separate.[7]

  • Harsh Conditions: The conditions required for nitration can often be incompatible with the delicate indole ring, leading to decomposition.

For these reasons, building the ring with the substituents already in place via the Leimgruber-Batcho synthesis is a far more robust and reliable strategy.

Q2: How can I effectively purify the final this compound from the side products mentioned?

A2: A multi-step purification strategy is often best.

  • Aqueous Workup: First, perform a standard liquid-liquid extraction to remove inorganic salts (like iron or tin salts from the reduction) and highly polar impurities.

  • Column Chromatography: This is the most effective method for separating the target compound from closely related side products. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is standard.[9] The polarity differences between the desired product, the dehalogenated byproduct (6-nitro-1H-indole), and any unreacted intermediates are usually sufficient for good separation.

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be used to achieve high analytical purity and remove trace impurities.[4]

Q3: What are the key analytical signatures (NMR, MS) to watch for to identify these common side products?

A3: Table 2: Characteristic Analytical Signatures of Common Side Products

Compound Key ¹H NMR Features Mass Spec (EI)
This compound (Target) Two aromatic singlets in the benzene region, characteristic indole C2-H and C3-H signals. Correct molecular ion peak (M⁺) for C₈H₅ClN₂O₂. Isotope pattern for one chlorine atom (M+2 peak is ~1/3 intensity of M⁺).
6-nitro-1H-indole (Dehalogenated) Absence of the characteristic ¹H singlet for the C4-H (now coupled), shift in other aromatic protons. Molecular ion peak is ~35.5 m/z units lower than the target. No chlorine isotope pattern.
5-chloro-6-amino-1H-indole (Over-reduced) Broad NH₂ signal, significant upfield shift of aromatic protons compared to the nitro-substituted analog. Molecular ion peak is 30 m/z units lower than the target (loss of NO₂ and gain of NH₂).

| 5-chloro-6-nitro-indoline (Ring-reduced) | Loss of aromaticity in the 5-membered ring. Aliphatic protons (CH₂) will appear around 3-4 ppm as complex multiplets. | Molecular ion peak is 2 m/z units higher than the target product. |

References

Preventing polysubstitution in the nitration of 5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 5-Chloro-1H-Indole

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the nitration of 5-chloro-1H-indole. The electron-rich nature of the indole scaffold makes it highly susceptible to electrophilic attack, but this same reactivity often leads to undesired polysubstitution and polymerization, complicating synthesis pathways.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, improve reaction selectivity, and achieve higher yields of the desired mononitrated product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction is yielding a complex mixture with significant amounts of di- and tri-nitrated products. How can I enhance selectivity for mononitration?

Answer: This is a classic problem stemming from the high reactivity of the indole ring, which can be more nucleophilic than the initial product. To favor monosubstitution, you must carefully control the reaction's kinetics.

  • Re-evaluate Your Nitrating Agent: Strong, acidic nitrating agents like mixed nitric acid and sulfuric acid (HNO₃/H₂SO₄) are often too aggressive for the sensitive indole nucleus, leading to over-nitration.[2] Consider switching to milder, non-acidic alternatives that generate the electrophile in a more controlled manner.[2][3]

    • Benzoyl Nitrate or Acetyl Nitrate: These reagents are prepared in situ and are less reactive, offering better control.[2][4]

    • Trifluoroacetyl Nitrate: Generated from tetramethylammonium nitrate and trifluoroacetic anhydride, this system provides excellent regioselectivity for the C3 position under non-acidic conditions.[5][6][7]

  • Strict Stoichiometric Control: Use a minimal excess of the nitrating agent, ideally between 1.0 and 1.1 equivalents. Even a small excess can significantly increase the rate of the second nitration, which is often faster than the first due to the activating nature of the first nitro group is incorrect, nitro groups are deactivating but the indole ring is still reactive enough for a second attack. A better explanation is that the high reactivity of the indole ring system makes it prone to further reaction if sufficient nitrating agent is present. Carefully titrate your starting material and ensure precise addition of the nitrating agent.[2][8]

  • Maintain Low Temperatures: Performing the reaction at reduced temperatures (e.g., -20 °C to 0 °C) is critical.[2][8] Lower temperatures decrease the overall reaction rate, but they often have a more pronounced effect on the subsequent nitration steps, thereby favoring the kinetic mononitrated product.

  • Employ N-Protection Strategy: Protecting the indole nitrogen with an electron-withdrawing group like tert-butyloxycarbonyl (Boc) or tosyl (Ts) can modulate the reactivity of the pyrrole ring, reducing its propensity for multiple attacks.[2] The protecting group can be removed in a subsequent step. A Boc-protected indole, for instance, has been shown to react smoothly to yield the 3-nitroindole derivative.[7]

Question 2: My reaction has produced a dark, insoluble tar. What is causing this polymerization, and how can it be prevented?

Answer: The formation of a tar-like substance is a clear indication of acid-catalyzed polymerization. The indole ring, particularly the C3 position, is susceptible to protonation under strongly acidic conditions.[1] This generates a highly reactive indoleninium cation, which acts as an electrophile and attacks another neutral indole molecule, initiating a chain reaction that results in an insoluble polymer.[2]

To prevent this:

  • Avoid Strong Protic Acids: The primary solution is to eliminate strong acids like H₂SO₄ from your reaction medium.[2]

  • Use Non-Acidic Nitrating Systems: As mentioned previously, reagents like trifluoroacetyl nitrate or benzoyl nitrate operate under neutral or non-acidic conditions, which circumvents the protonation pathway leading to polymerization.[4][5][6][7]

  • Ensure Purity of Reagents and Solvents: Trace acidic impurities in solvents or reagents can be sufficient to initiate polymerization. Use freshly distilled solvents and high-purity starting materials.

  • Maintain an Inert Atmosphere: While less common for nitration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions from atmospheric moisture or oxygen, which can sometimes contribute to degradation pathways.[8]

Question 3: I am getting a mixture of regioisomers (e.g., 3-nitro, 6-nitro). How can I ensure the reaction is selective for the C3 position of 5-chloro-1H-indole?

Answer: The C3 position of the indole ring is the most electron-rich and kinetically favored site for electrophilic attack.[1][2] However, reaction conditions can drastically alter this inherent selectivity.

  • Mechanism of Regioselectivity: Under non-acidic conditions, the lone pair of the nitrogen atom directs the electrophilic attack to C3. However, in strong acid, the C3 position can be protonated, deactivating the pyrrole ring. This forces the electrophilic attack onto the less reactive benzene ring, typically at the C5 or C6 positions.[1][3]

  • Solution: To favor C3 nitration, you must use conditions that preserve its high nucleophilicity. Mild, non-acidic methods are paramount. The method developed by Zhao et al. using ammonium tetramethylnitrate and trifluoroacetic anhydride has demonstrated very high regioselectivity for the C3 position across a variety of substituted indoles.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: Why is the indole nucleus so inherently reactive towards electrophiles?

The high reactivity of the indole ring system stems from the fusion of an electron-rich pyrrole ring with a benzene ring. The nitrogen atom's lone pair of electrons is delocalized into the pyrrole ring, significantly increasing its electron density, particularly at the C3 position.[1] This makes the ring system a potent nucleophile, readily attacking electrophiles even under mild conditions. This is a double-edged sword, as this high reactivity also makes it prone to undesired follow-up reactions like polysubstitution and polymerization.[2][4]

Q2: What is the electronic role of the 5-chloro substituent during nitration?

The chlorine atom at the C5 position acts as an electron-withdrawing group through induction, which slightly deactivates the benzene portion of the indole ring. However, it also acts as a weak resonance donor. In the context of electrophilic aromatic substitution, this deactivating inductive effect is the dominant influence on the benzene ring.[9] Despite this, the overwhelming nucleophilicity of the pyrrole ring means that the initial electrophilic attack will still preferentially occur at C3, provided the conditions are not strongly acidic.[1] The primary role of the 5-chloro substituent is to modify the electronic properties of the final molecule, with a secondary influence on the precise regioselectivity of any potential second nitration event.

Q3: What are the best modern alternatives to the classical HNO₃/H₂SO₄ nitrating mixture for this substrate?

Several milder and more selective nitrating systems have been developed to handle sensitive substrates like indoles. A comparison is provided below.

Nitrating Agent SystemTypical ConditionsSelectivityAdvantagesDisadvantages
HNO₃ / H₂SO₄ 0 °C to RTPoor; risk of polysubstitution and benzene ring nitrationInexpensive, powerful nitrating agentCauses polymerization, lacks selectivity, harsh conditions[2][3]
Benzoyl Nitrate Pyridine, -10 °C to 0 °CGood for C3-mononitrationNon-acidic, avoids polymerizationReagent must be prepared in situ, may require careful handling
Acetyl Nitrate Acetic Anhydride, low temp.Good for C3-mononitrationMilder than mixed acid, good controlCan be unstable, requires low temperatures[2]
(NMe₄)NO₃ / (CF₃CO)₂O CH₃CN or DCM, -20 °C to 5 °CExcellent for C3-mononitrationNon-acidic, high yields, excellent regioselectivity, environmentally benign[5][6][7]Reagents are more expensive

Visualized Mechanisms and Workflows

To further clarify the principles discussed, the following diagrams illustrate the key reaction pathway and a logical troubleshooting workflow.

Electrophilic_Attack cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation 5-Chloro-1H-Indole 5-Chloro-1H-Indole Intermediate Resonance-Stabilized Carbocation Intermediate (Arenium Ion) 5-Chloro-1H-Indole->Intermediate Nucleophilic attack from C3 position NO2+ Nitronium Ion (NO₂⁺) (from mild agent) NO2+->Intermediate Product 5-Chloro-3-nitro-1H-indole Intermediate->Product Deprotonation (fast) H+ H⁺ Intermediate->H+

Caption: Mechanism of C3 nitration on 5-chloro-1H-indole.

Troubleshooting_Workflow start Unsatisfactory Nitration Result symptom1 High Polysubstitution? start->symptom1 symptom2 Polymer/Tar Formation? start->symptom2 symptom3 Poor Regioselectivity? start->symptom3 symptom1->symptom2 No sol1a Use Milder Nitrating Agent (e.g., (NMe₄)NO₃/TFAA) symptom1->sol1a Yes symptom2->symptom3 No sol2a Switch to Non-Acidic Conditions (Avoid H₂SO₄, etc.) symptom2->sol2a Yes sol3a Confirm Non-Acidic Conditions to preserve C3 nucleophilicity symptom3->sol3a Yes sol1b Reduce Nitrating Agent Stoichiometry (1.0-1.1 eq) sol1a->sol1b sol1c Lower Reaction Temperature (e.g., -20°C to 0°C) sol1b->sol1c sol2b Use High Purity Reagents and Anhydrous Solvents sol2a->sol2b sol3a->sol1a

Caption: Troubleshooting workflow for 5-chloro-1H-indole nitration.

Recommended Experimental Protocols

Protocol 1: Highly Regioselective C3-Mononitration via Trifluoroacetyl Nitrate

This protocol is adapted from modern, non-acidic methods and is highly recommended for achieving clean, selective mononitration.[7]

  • Materials:

    • 5-chloro-1H-indole

    • Tetramethylammonium nitrate (NMe₄NO₃)

    • Trifluoroacetic anhydride ((CF₃CO)₂O)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-chloro-1H-indole (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol, 1.1 eq).

    • Add anhydrous acetonitrile (5 mL) and stir to dissolve.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly add a solution of trifluoroacetic anhydride (1.1 mmol, 1.1 eq) in anhydrous acetonitrile (2 mL) dropwise over 10 minutes. Maintain the internal temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-chloro-3-nitro-1H-indole.

References

Technical Support Center: Recrystallization of 5-Chloro-6-Nitro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-chloro-6-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested advice to ensure the successful purification of your target molecule.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the recrystallization of this compound.

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2][3] Based on the structure, which includes a polar nitro group and a less polar chloro-substituted aromatic system, a solvent of intermediate polarity is a good starting point. A common and effective choice for substituted indoles is a mixed solvent system, such as ethanol and water.[4] Ethanol will likely dissolve the compound when hot, and the addition of water as an anti-solvent will decrease its solubility, promoting crystallization upon cooling.

Q2: I don't have a precise melting point for my crude this compound. How critical is this for recrystallization?

A2: While knowing the exact melting point of the pure compound is useful for characterization, it is not strictly necessary for performing the recrystallization itself. However, a key concern with compounds that have low melting points is the risk of "oiling out," where the compound separates as a liquid instead of forming crystals.[4] If you observe an oily precipitate, it may indicate that the boiling point of your solvent is higher than the melting point of your compound.

Q3: My crude product is very dark. Will recrystallization be enough to remove the color?

A3: Recrystallization can remove colored impurities, but for intensely colored samples, an additional step may be necessary. The use of activated charcoal during the recrystallization process can be very effective at adsorbing colored impurities.[5] However, it is crucial to use the minimum amount necessary, as excessive charcoal can also adsorb your desired product, leading to a lower yield.

Q4: Can I use a single solvent system for recrystallization?

A4: Yes, a single solvent system can be effective if you find a solvent that meets the criteria of high solubility when hot and low solubility when cold. For a compound like this compound, solvents like ethanol or ethyl acetate could be good candidates to test. A general protocol for solvent screening involves testing the solubility of a small amount of your compound in various solvents at room and elevated temperatures.[4]

Experimental Protocol: Recrystallization of this compound (Adapted Method)

This protocol is an adapted method based on general procedures for substituted indoles due to the absence of a specific published protocol for this compound.

Solvent System: Ethanol/Water
Step-by-Step Methodology:
  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Begin adding a minimal amount of ethanol. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Decolorization (Optional): If your solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl the flask and gently heat for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: To remove any insoluble impurities (and charcoal if used), perform a hot gravity filtration. This should be done quickly to prevent premature crystallization. It is advisable to use a pre-heated funnel and filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling generally results in the formation of larger and purer crystals. Once at room temperature, you can further promote crystallization by placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum, to remove any residual solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound "oils out" (forms a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the compound. The concentration of the solute is too high.Add more solvent to the hot solution to decrease the saturation point. Try a lower-boiling point solvent or solvent mixture.
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The solution is supersaturated, but crystal nucleation has not initiated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The yield of recovered crystals is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.Ensure the minimum amount of hot solvent is used for dissolution. Always use ice-cold solvent for washing the crystals.[1]
The crystals are still colored after recrystallization. The colored impurity has similar solubility properties to the target compound. Insufficient or no activated charcoal was used.Perform a second recrystallization. Use a small amount of activated charcoal during the recrystallization process.[5]

Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude this compound B Dissolve in minimum hot ethanol A->B C Add activated charcoal (optional) B->C D Hot gravity filtration B->D If no charcoal needed C->D E Cool filtrate slowly to room temperature D->E F Cool in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with ice-cold ethanol/water G->H I Dry crystals under vacuum H->I J Pure this compound I->J

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered OilingOut Compound 'oils out'? Start->OilingOut NoCrystals No crystals form? OilingOut->NoCrystals No Sol1 Add more solvent or use lower boiling point solvent OilingOut->Sol1 Yes LowYield Low yield? NoCrystals->LowYield No Sol2 Evaporate solvent or induce crystallization NoCrystals->Sol2 Yes ColoredCrystals Crystals still colored? LowYield->ColoredCrystals No Sol3 Use minimum hot solvent & wash with ice-cold solvent LowYield->Sol3 Yes Sol4 Repeat recrystallization or use activated charcoal ColoredCrystals->Sol4 Yes End Problem Resolved ColoredCrystals->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Indole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for organic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective nitration of indole. The electron-rich and acid-sensitive nature of the indole nucleus makes its nitration a nuanced process, often leading to mixtures of isomers and undesired byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might be facing in the laboratory, offering explanations for the underlying chemistry and actionable protocols to resolve the issue.

Q1: My reaction is producing a mixture of 3-nitroindole and other isomers (e.g., 5-nitro, 6-nitro). How can I improve selectivity for the 3-position?

Underlying Cause: The C3 position of the indole ring is the most electron-rich and kinetically favored site for electrophilic attack.[1][2] However, the regioselectivity is highly dependent on the reaction conditions and the nitrating agent used. Harsher conditions can decrease this selectivity.[3]

Troubleshooting Steps:

  • Re-evaluate Your Nitrating Agent: If you are using a strong acid system like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), you are likely to get a mixture of isomers. Under these strongly acidic conditions, the indole ring can be protonated at C3. This deactivates the pyrrole ring towards further electrophilic attack and favors nitration on the benzene ring, typically at the C5 or C6 positions.[4][5]

    • Solution: Switch to a milder, non-acidic nitrating agent. Reagents like benzoyl nitrate or acetyl nitrate often provide higher selectivity for the C3 position.[3][5] A recently developed method using trifluoroacetyl nitrate, generated in situ from ammonium tetramethylnitrate and trifluoroacetic anhydride, has shown excellent regioselectivity for the 3-position under non-acidic and non-metallic conditions.[6][7][8][9]

  • Control the Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Solution: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This can help to favor the kinetically preferred C3-nitrated product.[3]

  • Employ an N-Protecting Group: Attaching a protecting group to the indole nitrogen can modulate the electronic properties of the ring system and enhance selectivity.

    • Solution: The use of an N-protecting group, such as a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group, can improve the selectivity for C3 nitration.[3][10] For example, the nitration of N-protected indoles with acetyl nitrate at low temperatures can give good to excellent yields of the corresponding 3-nitroindoles.[10]

Q2: I am observing significant formation of a dark, insoluble tar in my reaction flask. What is causing this and how can I prevent it?

Underlying Cause: Indole is highly susceptible to acid-catalyzed polymerization.[3] Protonation of the indole ring, particularly at the C3 position, generates a reactive indoleninium cation. This cation can then act as an electrophile and attack another indole molecule, initiating a chain reaction that leads to the formation of polymeric tars.[3][11][12][13][14] This is a common issue when using strong acids like sulfuric acid.

Troubleshooting Steps:

  • Avoid Strong Acids: The primary culprit for polymerization is the presence of strong acids.

    • Solution: As mentioned in Q1, avoid using nitrating mixtures containing strong acids like H₂SO₄.[3] Opt for milder reagents that do not require strongly acidic conditions.

  • Maintain Low Temperatures: The rate of polymerization is temperature-dependent.

    • Solution: Running the reaction at significantly reduced temperatures can minimize the rate of acid-catalyzed decomposition and polymerization.[3]

  • Ensure High Purity of Reagents and Solvents: Impurities can sometimes initiate or catalyze polymerization.

    • Solution: Use highly pure, degassed solvents and ensure your starting indole is free of acidic impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]

Q3: My reaction is yielding a significant amount of dinitrated products. How can I favor mono-nitration?

Underlying Cause: The introduction of one nitro group onto the indole ring does not sufficiently deactivate it to prevent a second nitration, especially when using potent nitrating agents or an excess of the reagent. The most common dinitro isomers are 3,5- and 3,6-dinitroindoles.[3][15][16][17]

Troubleshooting Steps:

  • Control Stoichiometry: Using a large excess of the nitrating agent will inevitably lead to over-nitration.

    • Solution: Carefully control the stoichiometry of your nitrating agent. Use a minimal excess, or in some cases, even a slight sub-stoichiometric amount, and monitor the reaction progress closely by TLC or LC-MS.[3]

  • Use a Milder Nitrating Agent: Highly reactive nitrating agents are more likely to lead to dinitration.

    • Solution: Switch to a less aggressive reagent. Acetyl nitrate or benzoyl nitrate are generally better for controlling mono-nitration compared to mixed nitric and sulfuric acids.[3]

  • Lower the Reaction Temperature: The second nitration step typically has a higher activation energy than the first.

    • Solution: Performing the reaction at lower temperatures will decrease the rate of the second nitration more significantly than the first, thus favoring the mono-nitrated product.[3]

Q4: I need to synthesize 5-nitroindole or 7-nitroindole, but my direct nitration attempts are failing. What is the best approach?

Underlying Cause: Direct electrophilic attack at the C5 and C7 positions of an unsubstituted indole is electronically and sterically disfavored compared to C3.[4] Achieving high selectivity for these positions often requires indirect methods or the use of specific substituted indoles.

Troubleshooting Steps:

  • For 5-Nitroindole:

    • Strategy 1: Using a C2-substituted indole. Nitration of 2-methylindole under strongly acidic conditions (e.g., HNO₃/H₂SO₄) can favor the formation of the 5-nitro derivative. The C3 position is blocked, and the acidic conditions favor nitration on the benzene ring.[5]

    • Strategy 2: An indirect, multi-step synthesis. A reported method involves the nitration of 2-sodium sulfonate-1-acetylindole followed by hydrolysis to yield 5-nitroindole.[18]

  • For 7-Nitroindole:

    • Strategy: An indirect, patented method. Direct nitration is not a viable route to 7-nitroindole due to low selectivity and yield. An effective method involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, followed by hydrolysis. This approach blocks the more reactive positions and directs nitration to the C7 position.[4]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for electrophilic aromatic substitution on indole?

A1: The electrophilic attack on indole preferentially occurs at the C3 position of the pyrrole ring. This is because the cationic intermediate (σ-complex) formed by attack at C3 is more stable as it does not disrupt the aromaticity of the benzene ring. The positive charge in this intermediate is delocalized over the C2 atom and the nitrogen atom, with the resonance structure where the nitrogen bears the positive charge being a significant contributor.[2]

Q2: What are the most common side products in indole nitration?

A2: Besides the desired nitroindole isomer, several side products can form:

  • Other regioisomers: As discussed, mixtures of 3-, 5-, and 6-nitroindoles are common, especially with strong acids.[3]

  • Dinitrated indoles: 3,5- and 3,6-dinitroindoles are frequently observed with potent nitrating agents.[3]

  • Polymeric tars: Acid-catalyzed polymerization is a major issue, leading to insoluble materials.[3]

  • N-Nitrosoindoles: In the presence of nitrous acid (which can form from nitrite impurities), N-nitrosoindoles can be generated.[3][19]

  • Oxidation products: The electron-rich indole ring can be susceptible to oxidation, leading to colored impurities.

Q3: Can I use protecting groups other than Tosyl or Boc?

A3: Yes, other N-protecting groups can be employed. The choice of protecting group will depend on its stability to the nitration conditions and the ease of its subsequent removal. Electron-withdrawing protecting groups are generally preferred as they decrease the propensity of the indole nucleus towards polymerization and oxidation.

Data & Protocols

Comparative Performance of Nitrating Agents
Nitrating AgentTypical ConditionsMajor Product(s)AdvantagesDisadvantages
HNO₃ / H₂SO₄ Low temperature (e.g., 0 °C)Mixture of isomers (often 5- and 6-nitro favored with C2-substituents)[5]Inexpensive, powerful nitrating agent.Poor regioselectivity with unsubstituted indole, strong acid causes polymerization.[3]
Benzoyl Nitrate Low temperature in aprotic solvent3-NitroindoleMilder, non-acidic conditions, good selectivity for C3.[5]Can be less reactive, may require longer reaction times.
Acetyl Nitrate In situ generation, low temperature (e.g., -70 °C to 0 °C)3-Nitroindole (especially with N-protection)[10]Good yields and selectivity, especially for N-protected indoles.[10]Reagent is thermally unstable.
(NMe₄)NO₃ / TFAA Sub-room temperature, non-acidic, non-metallic3-NitroindoleHigh regioselectivity for C3, mild and environmentally friendly.[6][7][8][9]May require specific starting materials (e.g., N-Boc indole) for optimal results.
Experimental Protocol: Regioselective Synthesis of N-Boc-3-nitroindole

This protocol is adapted from a method utilizing trifluoroacetyl nitrate for a mild and selective C3 nitration.[7][8][9]

Materials:

  • N-Boc-indole

  • Tetramethylammonium nitrate ((NMe₄)NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • Dissolve N-Boc-indole (1.0 mmol) in the anhydrous solvent (2 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating agent by adding tetramethylammonium nitrate (1.1 mmol) to trifluoroacetic anhydride (2 mL) at 0 °C. Stir for 10-15 minutes.

  • Slowly add the freshly prepared nitrating mixture to the solution of N-Boc-indole at 0 °C.

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-nitroindole.

Visualization of Key Concepts

Decision Workflow for Indole Nitration

IndoleNitrationWorkflow start Desired Nitroindole Isomer? c3 3-Nitroindole start->c3 c5_c6 5- or 6-Nitroindole start->c5_c6 c7 7-Nitroindole start->c7 c3_strategy Use mild, non-acidic conditions to avoid polymerization and improve regioselectivity. c3->c3_strategy High C3 Selectivity c5_c6_strategy Use strongly acidic conditions with a C2-substituted indole to direct nitration to the benzene ring. c5_c6->c5_c6_strategy Benzene Ring Nitration c7_strategy Direct nitration is not viable. An indirect, multi-step synthesis is required. c7->c7_strategy Steric & Electronic Hindrance c3_reagent1 Benzoyl Nitrate or Acetyl Nitrate c3_strategy->c3_reagent1 c3_reagent2 (NMe4)NO3 / TFAA on N-protected indole c3_strategy->c3_reagent2 c5_c6_reagent HNO3 / H2SO4 on 2-methylindole c5_c6_strategy->c5_c6_reagent c7_method Nitration of 1-acetylindoline-2-sulfonate followed by hydrolysis c7_strategy->c7_method

Caption: Decision workflow for achieving regioselective indole nitration.

References

Stability issues of 5-chloro-6-nitro-1H-indole under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-6-Nitro-1H-Indole

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this substituted indole in their synthetic workflows. The unique electronic properties of this molecule, conferred by the chloro and nitro substituents, make it a valuable building block. However, these same properties, combined with the inherent reactivity of the indole nucleus, can present stability challenges, particularly under acidic conditions.

This guide provides in-depth, experience-driven advice to help you anticipate, diagnose, and resolve common issues encountered during your experiments.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter. Each issue is presented with potential causes rooted in chemical principles and actionable solutions to guide your experimental optimization.

Issue 1: Low or No Yield of Desired Product, with Formation of Insoluble Precipitate

Q: My reaction, run under acidic conditions (e.g., TFA, HCl, H₂SO₄), is not yielding the expected product. Instead, I'm observing a dark, tar-like, or polymeric material crashing out of the solution. What is happening?

A: This is a classic symptom of acid-catalyzed degradation of the indole ring. The indole nucleus, while aromatic, is an electron-rich heterocycle and is highly susceptible to polymerization in the presence of strong acids.[1]

Potential Causes & Mechanistic Insight:

  • C3 Protonation and Polymerization: The most likely cause is the protonation of the indole ring at the C3 position. This creates a highly reactive indoleninium cation. This cation is a potent electrophile that can be attacked by a neutral, electron-rich indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymers.[2][3][4][5] The electron-withdrawing nitro and chloro groups on the benzene ring may slightly decrease the nucleophilicity of the pyrrole ring, but the fundamental reactivity remains.

  • Excessive Acid Strength/Concentration: The rate of this degradation pathway is highly dependent on the acid concentration and strength (pKa). Strong Brønsted acids (like concentrated H₂SO₄) or excess Lewis acids can rapidly accelerate polymerization.[6][7]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, including the undesired polymerization side reaction.

Recommended Solutions & Protocols:

  • Re-evaluate Your Choice of Acid: Switch to a milder acid catalyst. If a Brønsted acid is required, consider using weaker acids like acetic acid or p-toluenesulfonic acid (p-TsOH).[6] For reactions requiring Lewis acids, ensure you are using catalytic, not stoichiometric, amounts where possible.

  • Control Stoichiometry: Use only the minimum catalytic amount of acid required to promote the desired reaction. A careful optimization study (e.g., screening 1 mol%, 5 mol%, 10 mol% of the acid) is highly recommended.

  • Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower and slowly warming the reaction while monitoring its progress by TLC or LC-MS.

  • Solvent Choice: In some cases, the choice of solvent can influence stability. Protic solvents may participate in the reaction, while highly polar aprotic solvents might better solvate intermediates. Experiment with different solvent systems.

Experimental Protocol: Monitoring Degradation via HPLC

This protocol allows you to quantify the stability of your starting material under proposed reaction conditions before committing to a large-scale synthesis.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF).

  • Reaction Condition Simulation: In separate vials, mix your chosen solvent and acid at the intended reaction concentration and temperature.

  • Initiate Test: Add a known amount of the indole stock solution to each vial to achieve the final reaction concentration.

  • Time-Point Sampling: At regular intervals (e.g., T=0, 15 min, 30 min, 1 hr, 4 hr), withdraw a small aliquot from each vial.

  • Quench and Dilute: Immediately quench the aliquot in a solution of saturated sodium bicarbonate and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the starting material peak area over time.

Data Presentation: Stability Profile of this compound

pH of Aqueous MediaAcid UsedTemperature (°C)% Degradation (1 hour)Observations
1.00.1 M HCl25>90%Rapid color change to dark brown; precipitate formed.
3.00.001 M HCl25~25%Solution slowly darkens.
5.0Acetic Acid Buffer25<5%No significant change observed.
1.00.1 M HCl0~40%Degradation slowed but still significant.

This table presents illustrative data based on general indole chemistry principles to highlight stability trends.

Issue 2: Formation of an Unexpected Dimeric Byproduct

Q: My LC-MS analysis shows a significant peak with a mass corresponding to double the mass of my starting material (or double the mass minus H₂). What is this species?

A: You are likely observing the formation of an indole dimer, the first step in the acid-catalyzed polymerization pathway. This occurs when one protonated indole molecule is attacked by a second neutral molecule.[2][8]

Visualization: Acid-Catalyzed Dimerization of Indole

Below is a diagram illustrating the generally accepted mechanism for the initial dimerization step.

DimerizationMechanism cluster_attack Indole1 Indole (Molecule 1) (Nucleophile) ProtonatedIndole C3-Protonated Indole (Indoleninium Cation) (Electrophile) Indole1->ProtonatedIndole Protonation at C3 H_plus H+ Dimer_Cation Dimeric Cation Intermediate Indole2 Indole (Molecule 2) (Nucleophile) Indole2->Dimer_Cation Nucleophilic Attack Dimer_Product Indole Dimer (Byproduct) Dimer_Cation->Dimer_Product Deprotonation Minus_H_plus -H+

Caption: Mechanism of acid-catalyzed indole dimerization.

Recommended Solutions:

  • Reduce Reactant Concentration: High concentrations can favor bimolecular reactions like dimerization. Running the reaction under more dilute conditions may suppress this side reaction.

  • Order of Addition: If your reaction involves adding the indole to an acidic mixture containing another electrophile, ensure the electrophile is sufficiently reactive to compete with the protonated indole. Alternatively, consider adding the acid slowly to a mixture of the indole and the other reactant to keep the concentration of the reactive indoleninium cation low at any given time.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the indole ring so sensitive to strong acids?

The indole ring system is an aromatic, 10-pi electron system. However, the electron density is not distributed evenly. The pyrrole part of the molecule is particularly electron-rich, making it behave somewhat like an enamine. The C3 position is the most nucleophilic and is readily protonated by acids.[9] This protonation temporarily disrupts the aromaticity of the pyrrole ring, forming a highly reactive indoleninium ion, which is the key intermediate in subsequent degradation pathways.[10]

Q2: How do the chloro and nitro substituents affect the stability of the this compound ring in acid?

The substituents on the benzene ring primarily exert an electronic influence.

  • 6-Nitro Group: This is a very strong electron-withdrawing group (EWG) through both inductive and resonance effects. It significantly deactivates the benzene portion of the indole toward electrophilic attack. It will also reduce the electron density of the overall molecule, which may slightly decrease the basicity of the C3 position, but it is generally not sufficient to prevent protonation and subsequent polymerization under strong acidic conditions.[1]

  • 5-Chloro Group: The chlorine atom is electron-withdrawing by induction but can donate electron density through resonance. Its overall effect is deactivating.

Together, these two EWGs make the molecule less nucleophilic than indole itself, but the fundamental susceptibility of the pyrrole ring's C3-position to protonation remains the primary driver of instability in strong acid.

Q3: What are the ideal storage conditions for this compound, especially if it needs to be dissolved in an acidic medium for a short time?

  • Solid Form: As a solid, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from light and heat.[1][11]

  • In Solution: Stock solutions should be prepared in neutral, aprotic solvents (e.g., DMF, DMSO, THF) if possible. If an acidic solution is absolutely required for an experiment, it should be prepared fresh immediately before use and kept at a low temperature (0-5 °C) to minimize degradation. Avoid long-term storage in any acidic medium.

Q4: Are there alternative, non-acidic methods for reactions typically catalyzed by acids?

This depends heavily on the specific transformation you are trying to achieve. For electrophilic substitution reactions, which are often acid-catalyzed, you might explore:

  • Metal-Catalyzed Reactions: Many cross-coupling reactions (e.g., Suzuki, Heck) can functionalize the indole ring under neutral or basic conditions, offering an alternative to classical Friedel-Crafts type reactions.[10]

  • Non-Acidic Nitration: For reactions like nitration, methods have been developed that avoid the use of harsh nitric/sulfuric acid mixtures, for example, using reagents like trifluoroacetyl nitrate under controlled conditions.[12]

Always review the literature for modern synthetic methods that might allow you to circumvent the use of strongly acidic conditions when working with sensitive indole scaffolds.

Visualization: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving stability issues with this compound in acidic media.

TroubleshootingWorkflow start Start: Reaction with this compound under acidic conditions observe Observe Outcome start->observe success Success: Product Formed in Good Yield observe->success Good low_yield Problem: Low Yield / Decomposition / Polymer Formation observe->low_yield Poor check_acid Analyze Conditions: Is a strong acid (e.g., HCl, H₂SO₄) used in stoichiometric amounts or at high temperature? low_yield->check_acid change_acid Action 1: Reduce Acid Strength & Concentration - Switch to p-TsOH, AcOH - Use catalytic amounts (1-10 mol%) check_acid->change_acid Yes lower_temp Action 2: Lower Reaction Temperature - Run at 0°C or room temp - Monitor closely check_acid->lower_temp Yes dilute Action 3: Run Reaction Under Dilute Conditions check_acid->dilute No, but still failing re_evaluate Re-evaluate Reaction change_acid->re_evaluate lower_temp->re_evaluate dilute->re_evaluate re_evaluate->observe

Caption: A decision workflow for troubleshooting indole stability.

References

Technical Support Center: Optimizing the Synthesis of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chloro-6-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer robust, field-tested protocols to help you navigate the complexities of this synthesis.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced task. While it appears to be a straightforward electrophilic aromatic substitution, the indole nucleus presents significant challenges. The high electron density of the pyrrole ring makes it exquisitely sensitive to acidic conditions and prone to side reactions, demanding a carefully optimized approach to achieve the desired regioselectivity and yield.[1][2] This guide provides a systematic framework for troubleshooting and optimizing the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of 5-chloro-1H-indole?

A1: There are three primary challenges you will encounter:

  • Acid-Catalyzed Polymerization: The indole ring is highly susceptible to strong acids, such as the conventional nitric/sulfuric acid mixture.[2] Protonation at the electron-rich C3 position generates a reactive indoleninium cation, which can attack another indole molecule, initiating a chain reaction that results in the formation of dark, insoluble tars and drastically reduces yield.[1][3]

  • Poor Regioselectivity: The indole nucleus has multiple sites susceptible to electrophilic attack. The C3 position is the most kinetically favored site.[4] Under harsher, acid-catalyzed conditions where C3 may be protonated, nitration can occur on the benzene ring, but often leads to a mixture of isomers, primarily at the C5 and C6 positions.[5] Achieving selective nitration at the C6 position requires careful control of electronic and steric factors.

  • Over-Nitration: The use of potent nitrating agents or an excessive stoichiometry can lead to the formation of dinitro-indole byproducts, which can be difficult to separate from the desired product.[1][6]

Q2: Why is direct nitration with mixed nitric and sulfuric acid not recommended?

A2: As mentioned above, the primary reason is the acid-catalyzed degradation of the indole starting material. The strong acidic environment of H₂SO₄/HNO₃ almost invariably leads to polymerization.[2][3] To circumvent this, non-acidic or milder nitrating agents are strongly preferred, as they generate the electrophile (NO₂⁺) under conditions that the indole ring can tolerate.[1]

Q3: How does the chloro-substituent at the C5 position influence the reaction?

A3: The chlorine atom at C5 plays a crucial electronic role. It is an electron-withdrawing group by induction, which slightly deactivates the benzene portion of the indole ring towards electrophilic attack. However, it is also an ortho, para-director due to resonance. The target C6 position is ortho to the chlorine atom. Therefore, while the ring is less reactive than unsubstituted indole, the directing effect of the chlorine atom helps favor substitution at the C4 and C6 positions. The challenge lies in overcoming the kinetic preference for C3 nitration to allow the C6 substitution to occur.

Q4: What are the most effective nitrating agents for this synthesis?

A4: Milder nitrating agents that do not require strongly acidic conditions are the most effective. These agents can provide better control over the reaction and minimize polymerization.[1] Recommended options include:

  • Acetyl nitrate (CH₃COONO₂): Often generated in situ from nitric acid and acetic anhydride. It is less aggressive than mixed acid and is a common choice for sensitive substrates.[1]

  • Trifluoroacetyl nitrate (CF₃COONO₂): A highly effective and regioselective nitrating agent generated in situ from a nitrate salt (e.g., tetramethylammonium nitrate) and trifluoroacetic anhydride.[3][7] This method operates under non-acidic and non-metallic conditions, making it ideal for acid-sensitive indoles.[8]

  • Benzoyl nitrate (C₆H₅COONO₂): Another non-acidic nitrating agent that can be used to avoid polymerization.[2]

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem 1: Low or No Yield and Formation of a Dark, Insoluble Tar
  • Symptoms: The reaction mixture turns dark brown or black shortly after adding the nitrating agent. Upon work-up, a significant amount of an intractable, tar-like solid is observed, and the yield of the desired product is minimal.

  • Root Cause: This is the classic sign of acid-catalyzed polymerization of the 5-chloro-1H-indole starting material.[1][3] The conditions are too harsh for the sensitive indole nucleus.

  • Solutions:

    • Change the Nitrating System: Immediately switch from any strong acid system (like HNO₃/H₂SO₄) to a milder, non-acidic nitrating agent. Trifluoroacetyl nitrate or acetyl nitrate are excellent alternatives.[3][7]

    • Control the Temperature: Perform the reaction at a significantly lower temperature. Nitrations of indoles are often successful at temperatures between -20 °C and 5 °C.[1] The initial cooling of the substrate solution and the slow, dropwise addition of the nitrating agent are critical to dissipate heat and prevent localized temperature spikes.

    • Use an N-Protected Indole: Protecting the indole nitrogen with an electron-withdrawing group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can reduce the electron density of the pyrrole ring, making it less susceptible to polymerization and influencing regioselectivity.[1] However, this adds extra steps (protection and deprotection) to the synthesis.

Problem 2: Incorrect Regioisomer is the Major Product (e.g., 3-nitro or 4-nitro)
  • Symptoms: TLC and NMR analysis of the crude product shows that the major isomer is not the desired this compound. You may see a significant amount of the 3-nitro or 4-nitro isomer.

  • Root Cause: The reaction conditions have not sufficiently overcome the kinetic preference for nitration at other positions. C3 nitration is common with mild, non-acidic reagents, while C4 nitration can also occur due to the directing effects of the C5-chloro group.

  • Solutions:

    • Solvent Optimization: The solvent can play a critical role in regioselectivity. Acetic acid or acetic anhydride are commonly used. Experiment with different solvents, such as acetonitrile or dichloromethane, which may alter the reactivity and selectivity of the nitrating species.[8]

    • Protect the C3 Position: If C3 nitration is the persistent issue, one advanced strategy is to temporarily block the C3 position with a group that can be easily removed later. However, this is a more complex synthetic route.

    • Re-evaluate the Nitrating Agent: The size and nature of the nitrating agent can influence the position of attack. A bulkier nitrating agent might be sterically hindered from attacking the more crowded C4 position, potentially favoring the C6 position.

Problem 3: Significant Formation of Di-nitrated Byproducts
  • Symptoms: Mass spectrometry and NMR data indicate the presence of a significant amount of a dinitro-chloro-indole byproduct.

  • Root Cause: The reaction conditions are too forcing, leading to a second nitration event on the already nitrated product. This can be caused by an excess of the nitrating agent, elevated reaction temperature, or prolonged reaction time.[1]

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess, typically between 1.05 and 1.1 equivalents.[1]

    • Maintain Low Temperature: Running the reaction at a consistently low temperature (e.g., 0 °C or below) decreases the rate of the second nitration more significantly than the first, thus favoring the mono-nitrated product.[1]

    • Monitor Reaction Progress: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice or into a cold aqueous bicarbonate solution. Do not let the reaction stir for an extended period after completion.

Problem 4: Difficulty in Product Purification
  • Symptoms: The crude product is an oily, colored mixture that is difficult to crystallize. Column chromatography provides poor separation between the desired product and impurities.

  • Root Cause: The presence of closely-eluting regioisomers and colored impurities from minor decomposition pathways complicates purification.[1] Polymeric byproducts, even in small amounts, can lead to streaking on TLC and difficulty in handling.[3]

  • Solutions:

    • Optimized Work-up: After quenching the reaction, perform a thorough aqueous work-up to remove inorganic salts and highly polar impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) followed by washing with water and brine is standard.

    • Gradient Column Chromatography: Use a shallow gradient of solvents for silica gel chromatography. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase the polarity. This provides better resolution than isocratic elution.[3]

    • Recrystallization: Finding a suitable solvent system for recrystallization is key. A binary solvent system, such as ethanol/water or dichloromethane/hexane, often works well. Dissolve the crude product in a minimal amount of the more soluble solvent and slowly add the less soluble solvent (the "anti-solvent") until turbidity appears, then allow it to cool slowly.[5]

Data & Protocols

Table 1: Comparison of Nitrating Systems for Indoles
Nitrating SystemTypical ConditionsAdvantagesDisadvantages & Common Issues
HNO₃ / H₂SO₄ -10 to 10 °CInexpensive and powerfulHigh risk of polymerization/tarring ; Poor regioselectivity; Unsuitable for most indoles.[2][3]
Acetyl Nitrate Acetic Anhydride, 0 to 5 °CMilder than mixed acid; Good for many substratesCan still cause some degradation; Regioselectivity can be variable.[1]
Trifluoroacetyl Nitrate (CF₃CO)₂O, NMe₄NO₃, CH₃CN, 0-5 °CNon-acidic, non-metallic; High yields; Often excellent regioselectivity.[7][8]Reagents are more expensive.
Benzoyl Nitrate CCl₄ or CH₂Cl₂, 0 °CNon-acidic; Avoids polymerization.[2]May have lower reactivity; Benzoyl-related byproducts.
Diagram 1: General Synthetic Workflow

This diagram outlines the key stages for a successful synthesis, incorporating decision points for optimization.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Core Reaction cluster_purification Phase 3: Isolation & Purification SM Starting Material (5-Chloro-1H-indole) Protect Optional: N-Protection (Boc/Ts) SM->Protect If polymerization is severe Nitration Nitration (e.g., CF3COONO2) SM->Nitration Direct Route Protect->Nitration Quench Reaction Quench (Ice / aq. NaHCO3) Nitration->Quench Monitor by TLC Workup Aqueous Work-up & Extraction Quench->Workup Deprotect Optional: Deprotection Workup->Deprotect If N-protected Purify Purification (Chromatography / Recrystallization) Workup->Purify Deprotect->Purify Product Final Product (this compound) Purify->Product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

G Start Problem: Low Yield CheckTar Is there significant tar formation? Start->CheckTar CheckPurity Is the starting material pure? CheckTar->CheckPurity No Sol_Acid Root Cause: Acid-Catalyzed Polymerization CheckTar->Sol_Acid Yes CheckStoich Was nitrating agent stoichiometry correct (1.05-1.1 eq)? CheckPurity->CheckStoich Yes Sol_Purity Action: Purify starting material (recrystallization/chromatography). CheckPurity->Sol_Purity No Sol_Stoich Action: Verify reagent calculations and ensure accurate addition. CheckStoich->Sol_Stoich No Sol_Action1 Action: 1. Switch to milder nitrating agent (e.g., CF3COONO2). 2. Lower reaction temp to < 0°C. Sol_Acid->Sol_Action1

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.

Recommended Protocol: Nitration using Trifluoroacetyl Nitrate

This protocol is based on modern, non-acidic methods known to be effective for sensitive heterocyclic systems.[3][7][8]

Materials:

  • 5-chloro-1H-indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 5-chloro-1H-indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 5-10 mL per mmol of indole) to the flask.

  • Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly, add a solution of trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile (2 mL per mmol) dropwise to the cooled mixture over 15-20 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor its progress by thin-layer chromatography (TLC) every 30 minutes, eluting with a Hexane/Ethyl Acetate mixture (e.g., 4:1). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by carefully pouring it into a beaker containing crushed ice and an equal volume of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from an ethanol/water mixture to afford pure this compound.

References

Technical Support Center: Removal of Impurities from Crude 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 5-chloro-6-nitro-1H-indole. The synthesis of substituted indoles, particularly through electrophilic nitration, often yields a mixture of isomers, unreacted starting materials, and degradation products that complicate downstream applications. This document provides a structured, problem-oriented approach to troubleshooting common purification issues and offers validated protocols to achieve high purity.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the purification of this compound in a direct question-and-answer format. The underlying chemical principles are explained to empower users to make informed decisions.

Q1: My crude product is a dark, insoluble, tarry material. What caused this, and is the product salvageable?

A1: The formation of a dark, often polymeric tar is a classic problem in indole chemistry, especially during nitration reactions that use strong acids like a nitric acid/sulfuric acid mixture.[1][2] The indole nucleus is highly susceptible to acid-catalyzed polymerization due to the high electron density of the pyrrole ring.[1][2]

  • Causality: Under strongly acidic conditions, the indole ring protonates, primarily at the C3 position. This initiates a chain reaction where indole molecules attack each other, leading to insoluble, high-molecular-weight polymers.

  • Troubleshooting & Salvage:

    • Initial Treatment: Before attempting chromatography or recrystallization, try to break up the crude solid and triturate (slurry) it with a non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes. This can help dissolve less polar byproducts and some of the tar, leaving behind the more polar desired product.

    • Solvent Extraction: If the product has some solubility, you may attempt to dissolve the entire crude material in a large volume of a polar solvent like ethyl acetate or dichloromethane (DCM), then filter off the insoluble tar. However, significant product loss can occur as it may be trapped within the polymer matrix.

    • Prevention: For future syntheses, consider using milder, non-acidic nitrating agents such as acetyl nitrate or benzoyl nitrate, which are known to reduce the extent of polymerization.[1] Performing the reaction at very low temperatures also helps minimize this side reaction.[1]

Q2: My TLC plate shows multiple spots with similar Rf values, making separation difficult. What are these likely impurities?

A2: The presence of multiple, closely-eluting spots is typically due to the formation of constitutional isomers during the nitration step. The primary impurities are often:

  • Unreacted Starting Material: 5-chloro-1H-indole. This will have a higher Rf (less polar) than the nitrated products.[3]

  • Regioisomers: Nitration can occur at other positions on the indole ring. While the C3 position is kinetically favored under non-acidic conditions, nitration of the benzene ring (positions 4, 5, 6, and 7) occurs under acidic conditions.[2][4] Therefore, you may have small amounts of 5-chloro-4-nitro-1H-indole and 5-chloro-7-nitro-1H-indole.

  • Di-nitrated Products: If the reaction conditions are too harsh or an excess of nitrating agent is used, dinitration can occur, leading to products like 5-chloro-3,6-dinitro-1H-indole.[1] These will be significantly more polar (lower Rf) than the desired product.

Q3: My compound appears to streak or decompose on the TLC plate and during column chromatography. What should I do?

A3: Streaking and decomposition on silica gel are common for polar, nitrogen-containing heterocyclic compounds. This is often due to the acidic nature of standard silica gel, which can strongly interact with the compound or catalyze its degradation.[5]

  • Causality: The lone pair of electrons on the indole nitrogen and the polar nitro group can lead to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the silica surface.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-2% v/v) to your eluent.[6] This neutralizes the acidic sites on the silica, leading to sharper bands and reduced streaking.

    • Switch the Stationary Phase: If deactivation is insufficient, consider using a different stationary phase. Alumina (basic or neutral) is often a good alternative for purifying basic or acid-sensitive compounds.[5][6]

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.[7]

Q4: I am struggling to find a suitable solvent or solvent system for recrystallization. Can you provide some guidance?

A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the polar nature of this compound, you should explore polar solvents and two-solvent systems.

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, toluene.

    • Two-Solvent Systems: A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol or ethyl acetate) and then slowly add a "poor" solvent (like water or hexanes) until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

  • Screening Process: Place a small amount of your crude product in several test tubes. Add a small volume of a single solvent to each. Observe solubility at room temperature and then upon heating. If it dissolves upon heating and crashes out upon cooling, you have a good candidate.

Q5: How can I definitively confirm the purity and structural identity of my final product?

A5: A multi-technique approach is essential for comprehensive purity and identity confirmation.[8]

  • Purity Assessment (Quantitative):

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Using a reversed-phase C18 column with a UV detector, you can determine the purity as a percentage of the total peak area.[9][10][11]

  • Identity Confirmation (Qualitative):

    • ¹H NMR Spectroscopy: This will confirm the chemical structure by showing the expected proton signals, chemical shifts, and coupling patterns for the this compound scaffold. Impurities like regioisomers or starting material will have distinct signals.[10]

    • Mass Spectrometry (MS): This confirms the molecular weight of the compound. For this compound (C₈H₅ClN₂O₂), you should look for the molecular ion peak [M]+ at m/z ≈ 196.00 and the characteristic isotopic pattern for one chlorine atom ([M+2]+ peak about one-third the intensity of the M+ peak).[12]

Part 2: Data Summary & Visualization

Data Presentation

Table 1: Common Impurities & Diagnostic Features

Impurity NamePotential SourceExpected TLC Behavior (vs. Product)Key Diagnostic Signal
5-chloro-1H-indoleUnreacted Starting MaterialHigher Rf (Less Polar)Absence of -NO₂ signal in IR; Simpler aromatic region in ¹H NMR.[13]
5-chloro-4-nitro-1H-indoleRegioisomeric byproductSimilar RfDifferent aromatic coupling pattern in ¹H NMR.
5-chloro-7-nitro-1H-indoleRegioisomeric byproductSimilar RfDifferent aromatic coupling pattern in ¹H NMR.
5-chloro-3,6-dinitro-1H-indoleOver-nitrationLower Rf (More Polar)Higher molecular weight in MS; More complex NMR.[1][4]
Polymeric TarAcid-catalyzed degradationRemains at baselineInsoluble; Gives broad, undefined signals in NMR.[1]

Table 2: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvents / SystemRationale & Use Case
Trituration Hexanes / Dichloromethane (DCM)To remove non-polar tars and byproducts from the crude solid.
Recrystallization Ethanol/Water; Ethyl Acetate/Hexanes; TolueneFor final purification when impurities are present in small amounts.
Column Chromatography (Normal Phase) Ethyl Acetate / Hexanes (Gradient)Good starting point for separating moderately polar compounds.
Dichloromethane / Methanol (Gradient)For separating more polar impurities.
Eluent + 1% Triethylamine (TEA)To prevent streaking and degradation of the compound on silica gel.[6]

Mandatory Visualization

G cluster_start Initial Assessment cluster_problem Problem Identification cluster_solution Purification Strategy cluster_end Final Analysis start Crude this compound appearance Assess Crude Appearance & Run Analytical TLC start->appearance triturate Triturate with Hexanes/DCM to remove tar appearance->triturate Dark & Tarry? recrystallize Recrystallization appearance->recrystallize Single Major Spot? column Flash Column Chromatography appearance->column Multiple Spots? deactivate Use Deactivated Silica (add 1% TEA to eluent) appearance->deactivate Streaking on TLC? triturate->column After cleanup end_product Pure Product recrystallize->end_product column->recrystallize For final polish deactivate->column Implement in column

Caption: Troubleshooting workflow for the purification of this compound.

Part 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed for separating the target compound from isomers and other impurities when recrystallization is ineffective.

  • Eluent Selection:

    • Develop a solvent system using TLC. Start with a 30:70 mixture of Ethyl Acetate (EtOAc) in Hexanes.

    • Adjust the polarity until the desired product has an Rf value of approximately 0.25-0.35.

    • If streaking is observed, add 1% triethylamine (TEA) to the pre-mixed eluent.

  • Column Packing:

    • Select a glass column appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, gradually increasing the polarity (gradient elution) as the column runs.[14]

    • Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

G A 1. Select Eluent via TLC (Target Rf ≈ 0.3) B 2. Prepare Silica Slurry & Pack Column A->B C 3. Dissolve Crude Product & Adsorb onto Silica (Dry Loading) B->C D 4. Load Sample onto Column C->D E 5. Elute with Solvent Gradient D->E F 6. Collect & Monitor Fractions by TLC E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H

Caption: Experimental workflow for purification via flash column chromatography.

Protocol 2: Purity Assessment by HPLC

This protocol provides a starting point for developing an analytical HPLC method to determine the final purity of the product.

  • Instrumentation: A standard HPLC system with a UV detector.[10]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a solution of the purified product in acetonitrile or methanol at approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total area of all peaks. A pure sample should show a major peak with >98% area.

References

Technical Support Center: Scaling Up the Synthesis of 5-chloro-6-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for professionals engaged in the synthesis of 5-chloro-6-nitro-1H-indole. This document is designed to provide expert guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) for researchers, chemists, and process development scientists transitioning this synthesis from bench-scale to pilot or manufacturing scale. As an important intermediate in medicinal chemistry, robust and scalable production of this molecule is critical.[1] This guide explains the causality behind experimental choices to ensure both success and safety in your scale-up campaign.

Troubleshooting Guide: Common Scale-Up Issues & Solutions

This section addresses specific issues you may encounter during the scale-up of the nitration of 5-chloro-1H-indole.

Question 1: My reaction is producing significant amounts of isomeric impurities, particularly the 4-nitro and 7-nitro isomers. How can I improve regioselectivity for the 6-position?

Answer: This is a common challenge in electrophilic aromatic substitution on substituted indoles. The directing effect of the C5-chloro substituent is not strongly differentiating on its own, and the indole nucleus has multiple activated positions.

  • Causality: Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen can be protonated, which deactivates the pyrrole ring and directs nitration to the benzene ring.[2] The C6 position is electronically favored for nitration on the 5-chloro-1H-indole scaffold; however, minor variations in reaction conditions can lead to competing substitution at other positions.

  • Solutions on Scale-Up:

    • Strict Temperature Control: Maintain a consistently low temperature (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent. Uncontrolled exotherms can decrease selectivity. On a larger scale, this requires a reactor with efficient heat transfer capabilities.

    • Controlled Addition Rate: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized areas of high concentration and temperature, which can lead to side products.

    • Choice of Nitrating System: While mixed acid is common, consider alternative nitrating agents that may offer better regioselectivity, although they may need to be evaluated for cost and safety at scale. For instance, using nitric acid in acetic anhydride or another solvent system can sometimes modulate reactivity and improve selectivity.

    • Protecting Groups: While adding steps, protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can alter the electron distribution and sterically hinder certain positions, potentially improving selectivity for the desired isomer.[3] However, the cost of protection and deprotection must be factored into a large-scale process.

Question 2: I am observing uncontrolled exotherms during the addition of the nitrating agent, posing a significant safety risk. How can I manage the reaction temperature effectively?

Answer: Nitration reactions are notoriously exothermic and represent a significant safety hazard if not properly controlled, especially at industrial scale.[4][5]

  • Causality: The reaction between the nitrating agent (e.g., mixed acid) and the organic substrate is highly energetic. Furthermore, dilution of the strong acid mixture is also exothermic.[6] Poor heat dissipation on a larger scale can lead to a runaway reaction, generating excessive gas and potentially causing over-pressurization of the reactor.

  • Scale-Up Solutions:

    • Reactor & Engineering Controls: Use a jacketed reactor with a high-performance cooling system. Ensure the heat transfer fluid is at the lowest possible temperature before starting the addition.

    • Reverse Addition: Consider adding the 5-chloro-1H-indole solution to the nitrating mixture. While counterintuitive, this can sometimes help maintain a constant, controlled excess of the cooling medium (the acid mixture itself) to absorb the heat of reaction. This must be carefully evaluated at the lab scale first.

    • Dilution: Increasing the volume of the solvent (e.g., sulfuric acid) can increase the thermal mass of the reaction, helping to absorb heat and buffer temperature spikes.

    • Real-time Monitoring: Implement in-situ temperature probes and alarms. For continuous processing, consider flow chemistry, which offers superior heat and mass transfer, significantly reducing the risks associated with batch nitrations.[7]

Question 3: The crude product is a dark, sticky solid that is difficult to handle and purify. What are the common impurities and recommended purification strategies?

Answer: The formation of dark, often polymeric, byproducts is a classic issue with indole chemistry, particularly under strong acid conditions.[2][8]

  • Causality: The electron-rich indole nucleus is sensitive to acid and can undergo acid-catalyzed polymerization, leading to the formation of intractable tars.[8] Over-nitration to form dinitro species can also occur if conditions are not carefully controlled.[3]

  • Scale-Up Solutions:

    • Optimized Quenching: The quenching step is critical. The reaction mixture should be added slowly to a vigorously stirred slurry of ice and water.[6] This dissipates the heat of dilution and precipitates the product quickly, minimizing degradation.

    • Impurity Profile Analysis: Use HPLC and LC-MS to identify the major impurities (e.g., isomers, starting material, dinitro compounds). This knowledge will guide the purification strategy.

    • Recrystallization Solvent Screening: Do not rely on a single lab-scale solvent system. Perform a systematic screening of various solvents and solvent mixtures (e.g., ethanol/water, isopropanol, ethyl acetate/heptane) to find a system that effectively removes your specific impurities and provides good recovery at a larger scale.

    • Trituration/Washing: Before recrystallization, washing or triturating the crude solid with a suitable solvent (one in which the product is poorly soluble but impurities are soluble) can significantly improve purity. A sequence of washes, such as with a sodium bicarbonate solution followed by cold water, is standard to remove residual acids.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when scaling up this nitration? A1: Safety is paramount.[9]

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles with a face shield, and a chemical-resistant apron or coat.[4][6]

  • Ventilation: Conduct the reaction in a well-ventilated area, preferably within a walk-in fume hood or a controlled reactor bay designed for hazardous chemistry.[9]

  • Emergency Preparedness: Ensure immediate access to a safety shower, eyewash station, and appropriate spill kits for acid neutralization.

  • Material Compatibility: Use only appropriate materials for the reactor and transfer lines (e.g., glass, PTFE-lined). Nitric acid is highly corrosive to many metals.[9]

  • Waste Handling: Quench and neutralize all waste streams carefully. Never mix nitric acid waste with organic solvents or other reactive chemicals.[9]

Q2: Which analytical techniques are recommended for in-process monitoring? A2: At scale, you cannot simply "let it stir overnight." In-process controls (IPCs) are essential.

  • Thin-Layer Chromatography (TLC): Still useful for a quick qualitative check of reaction completion.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A validated HPLC method should be used to monitor the disappearance of the starting material (5-chloro-1H-indole) and the appearance of the product and key impurities. This allows you to stop the reaction at the optimal point, preventing over-nitration.

Q3: What are the key parameters to define in a Standard Operating Procedure (SOP) for this process? A3: A robust SOP for a scaled-up nitration plant should include:[7]

  • Reagent Specifications & Stoichiometry: Precise amounts and quality grades for all materials.

  • Temperature Ranges: Strict upper and lower limits for each step (cooling, addition, reaction, quenching).

  • Addition Rates: Defined rates (e.g., L/min) for the addition of the nitrating agent.

  • Mixing Speeds: Defined RPM for the agitator to ensure proper homogenization.

  • IPC Schedule: When to take samples and the acceptance criteria for proceeding to the next step.

  • Emergency Shutdown Procedures: Clear, unambiguous instructions for stopping the reaction safely in case of a deviation.

Process Workflow and Critical Parameters

Example Scale-Up Protocol (Illustrative)

This protocol outlines a general procedure for a multi-kilogram scale synthesis. Note: This must be validated at a smaller scale before implementation.

  • Reactor Preparation: Charge a clean, dry, glass-lined reactor with concentrated sulfuric acid (98%). Begin cooling the reactor jacket to -15 °C.

  • Nitrating Mixture Preparation: Once the sulfuric acid reaches <-5 °C, begin the slow, sub-surface addition of concentrated nitric acid (70%), ensuring the internal temperature does not exceed 0 °C.

  • Substrate Solution: In a separate vessel, dissolve 5-chloro-1H-indole in a portion of cold concentrated sulfuric acid.

  • Nitration: Slowly add the 5-chloro-1H-indole solution to the vigorously stirred nitrating mixture in the main reactor. The internal temperature must be maintained between -10 °C and -5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at -5 °C. Monitor the reaction progress via HPLC every 30 minutes.

  • Quenching: Once the starting material is consumed (<1% by HPLC), slowly transfer the reaction mixture via a dip tube into a separate quenching vessel containing a stirred slurry of crushed ice and water, maintaining the quench pot temperature below 15 °C.

  • Isolation: The precipitated solid is filtered and washed extensively with cold water until the filtrate is neutral (pH ~7).

  • Drying: The wet cake is dried under vacuum at 50-60 °C until constant weight is achieved.

  • Purification: The crude solid is recrystallized from a suitable solvent system (e.g., isopropanol/water) to achieve the desired purity specifications.

Table 1: Key Reaction Parameters
ParameterLab Scale (10g)Pilot Scale (10kg)Critical Control Points & Rationale
5-chloro-1H-indole10 g10 kgLimiting reagent. Purity is critical to avoid side reactions.
H₂SO₄ (98%)100 mL100 LSolvent and catalyst. Volume impacts thermal mass and viscosity.
HNO₃ (70%)1.05 eq1.05 eqStoichiometry must be precise to avoid over-nitration.[3]
Reaction Temp.-5 °C to 0 °C-10 °C to -5 °CLower temperature at scale provides a larger safety margin for heat removal.
Addition Time30 min3 - 5 hoursSlower addition at scale is crucial for temperature and mixing control.
Quench Temp.< 10 °C< 15 °CPrevents product degradation and hydrolysis during workup.
Expected Yield (Crude)75-85%70-80%Yields often slightly decrease on scale-up due to handling losses.

Scale-Up Workflow Diagram

The following diagram illustrates the critical workflow for scaling the synthesis, highlighting key control points.

Scale_Up_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-Up & Purification P1 Raw Material QC (Indole, Acids) P2 Reactor Prep (Clean, Dry, Inert) P1->P2 R1 Charge H₂SO₄ & Cool to < -5°C P2->R1 R2 Prepare Mixed Acid (Add HNO₃) Temp < 0°C R1->R2 R3 Slow Addition of 5-Chloro-1H-Indole Temp < -5°C R2->R3 R4 Reaction Hold & IPC Monitoring R3->R4 W1 Controlled Quench onto Ice/Water R4->W1 Reaction Complete W2 Filtration & Washing (H₂O, NaHCO₃) W1->W2 W3 Drying W2->W3 W4 Recrystallization W3->W4 W5 Final Product QC (HPLC, NMR, MP) W4->W5 End End W5->End Release

Caption: Critical workflow for scaling the synthesis of this compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of substituted indoles using Nuclear Magnetic Resonance (NMR) spectroscopy. Indole scaffolds are ubiquitous in medicinal chemistry and natural products, but their NMR spectra can be deceptively complex. This resource provides in-depth, troubleshooting-focused answers to common problems, blending foundational theory with practical, field-tested advice to empower you in your experimental work.

Section 1: Fundamental Challenges & FAQs

This section addresses the most common issues encountered when analyzing the NMR spectra of indole derivatives.

Q1: Why is the N-H proton signal in my indole spectrum broad and often difficult to locate?

A1: The characteristic broadening of the indole N-H proton signal is a classic issue stemming from two primary phenomena: quadrupolar relaxation and chemical exchange.

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) is a quadrupolar nucleus (spin I > 1/2). Nuclei with a non-spherical charge distribution interact with local electric field gradients, leading to a rapid relaxation mechanism.[1][2] This rapid relaxation of the nitrogen nucleus causes efficient relaxation of the directly attached proton, leading to a significant broadening of the N-H signal.[3] This effect is intrinsic to the ¹⁴N nucleus and is a major contributor to the broad lineshape often observed.[2]

  • Chemical Exchange: The N-H proton is labile and can undergo chemical exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent.[4][5] This exchange process occurs on the NMR timescale, meaning the proton is not in a single, stable environment. The spectrometer, therefore, observes an average of these environments, resulting in a broadened signal.[6] The rate of this exchange is highly dependent on solvent, concentration, and temperature.[7]

Troubleshooting Steps:

  • D₂O Exchange: To definitively identify the N-H signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.[5][8]

  • Use a Polar Aprotic Solvent: Solvents like DMSO-d₆ can form strong hydrogen bonds with the N-H proton, slowing down the exchange rate and reducing quadrupolar broadening effects. This often results in a sharper, more easily identifiable N-H signal compared to spectra acquired in CDCl₃.[9]

  • Low-Temperature Acquisition: Cooling the sample can slow the rate of chemical exchange, sometimes resulting in a sharper N-H signal.

Q2: I'm struggling to assign the aromatic protons (H4-H7) on the benzene ring. How can I differentiate them?

A2: Differentiating the H4, H5, H6, and H7 protons requires a systematic approach combining knowledge of typical chemical shifts, coupling constant (J-coupling) analysis, and 2D NMR techniques.

The signals for these protons typically appear in the aromatic region, generally between δ 7.0-8.5 ppm.[10] Their precise chemical shifts and multiplicities are highly sensitive to the substitution pattern.

Systematic Assignment Workflow:

  • Identify Multiplicities: In an unsubstituted or singly substituted indole, you can predict the splitting patterns based on neighboring protons.

    • H4 and H7 are often doublet of doublets (or triplets if J-couplings are similar) due to coupling to their ortho and meta neighbors.

    • H5 and H6 are often triplets (or more complex multiplets) due to coupling to their two ortho neighbors.

  • Analyze Coupling Constants: The magnitude of the J-coupling constant is distance-dependent and provides crucial connectivity information.

    • Ortho coupling (³J_HH_): Typically the largest, around 7-9 Hz.

    • Meta coupling (⁴J_HH_): Smaller, around 1-3 Hz.

    • Para coupling (⁵J_HH_): The smallest, often <1 Hz and not always resolved.

  • Utilize 2D COSY (Correlation Spectroscopy): A COSY spectrum is essential for confirming proton-proton connectivities.[10][11] It will show cross-peaks between protons that are scalar coupled (typically through 2-3 bonds). You can "walk" around the benzene ring by following the correlation chain: H4 will show a strong correlation to H5, H5 to H6, and H6 to H7.

dot

Caption: Typical ¹H-¹H coupling network in an indole ring.

Q3: The H2 and H3 protons on the pyrrole ring are giving me trouble. How do I assign them confidently?

A3: The H2 and H3 protons have distinct chemical environments and coupling patterns that allow for their confident assignment.

  • Chemical Shift: In a simple indole, the H3 proton is more shielded (further upfield) than the H2 proton. This is due to the influence of the nitrogen lone pair. Typically, H3 appears around δ 6.5 ppm, while H2 is further downfield, often around δ 7.2 ppm. However, these values are highly sensitive to substituents.[9]

  • Multiplicity:

    • H3: In an N-unsubstituted indole, the H3 signal is often a triplet (or more accurately, a doublet of doublets) due to coupling to both H2 and the N-H proton.

    • H2: The H2 signal is also typically a multiplet due to coupling with H3 and the N-H proton.

  • Key Differentiator - Substituent Effects:

    • Electron-withdrawing groups (EWGs) at the C3 position will cause a significant downfield shift of the remaining H2 proton.

    • Conversely, an EWG at the C2 position will cause a pronounced downfield shift of the H3 proton.[9]

  • HMBC Confirmation: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for confirmation. H3 will show a strong correlation to the C2 carbon, and H2 will show a correlation to the C3 carbon. This provides unambiguous assignment.[10][12]

Section 2: Troubleshooting Specific Substitution Patterns

The electronic nature and position of substituents dramatically alter the appearance of the indole NMR spectrum.

Q4: How does a substituent at C5 affect the rest of the aromatic signals?

A4: A substituent at C5 will modulate the chemical shifts of the remaining aromatic protons (H4, H6, H7) through both inductive and resonance effects.

  • Electron-Donating Groups (EDG) (e.g., -OCH₃, -NH₂): An EDG at C5 increases electron density on the benzene ring, particularly at the ortho (C4, C6) and para (C7, though less affected) positions. This increased shielding causes the signals for H4 and H6 to shift upfield (to lower ppm values).[13]

  • Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CN, -C(O)R): An EWG at C5 decreases electron density on the ring, especially at the ortho and para positions. This deshielding causes the signals for H4 and H6 to shift downfield (to higher ppm values).[14]

Data Presentation: Typical Substituent-Induced Shifts (SIS) at C5

Substituent at C5Effect on H4 (ortho)Effect on H6 (ortho)Effect on H7 (meta)
-OCH₃ (EDG) Significant Upfield ShiftSignificant Upfield ShiftMinor Upfield Shift
-NO₂ (EWG) Significant Downfield ShiftSignificant Downfield ShiftMinor Downfield Shift
-Cl (Halogen) Minor Downfield ShiftMinor Downfield ShiftMinimal Shift

Note: These are general trends. The magnitude of the shift depends on the specific substituent and solvent.

Q5: My indole is N-substituted. How does this change the spectrum?

A5: N-substitution, or N-alkylation, leads to several predictable and diagnostically useful changes in the ¹H NMR spectrum.

  • Disappearance of the N-H Signal: The most obvious change is the absence of the broad N-H proton signal.[9]

  • Appearance of N-Substituent Signals: New signals corresponding to the protons of the alkyl or aryl group on the nitrogen will appear (e.g., a singlet for an N-methyl group).

  • Sharpening of H2 and H3 Signals: The coupling to the N-H proton is eliminated. This simplifies the multiplicity of the H2 and H3 signals, often making them sharper and easier to interpret. They will now primarily show coupling only to each other.

  • Chemical Shift Changes: The electronic environment of the pyrrole ring is altered, leading to shifts in the positions of H2 and H3. The exact change depends on the nature of the N-substituent.

Q6: I have a complex mixture of regioisomers. What's the best strategy to distinguish them using NMR?

A6: Distinguishing regioisomers is a common challenge that is best addressed using 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). [15]

The NOE is a through-space correlation, not through-bond. It detects protons that are physically close to each other (< 5 Å), regardless of whether they are scalar coupled. This is invaluable for determining substitution patterns.[16]

Strategy:

  • Identify a Unique Proton: Find a proton signal that is unique to a specific part of the molecule, for example, the protons of a substituent (e.g., a methyl group).

  • Acquire a 2D NOESY Spectrum: This experiment correlates all protons that are close in space.

  • Look for Key NOE Cross-Peaks: Irradiating the unique proton (or looking at its correlations in the 2D spectrum) will reveal which indole ring protons are in its spatial proximity.

    • Example: If you have a mixture of 4-methylindole and 7-methylindole:

      • In 4-methylindole , the methyl protons will show a strong NOE to H5.

      • In 7-methylindole , the methyl protons will show a strong NOE to H6.

dot

NOE_Correlation cluster_4_Me 4-Methylindole cluster_7_Me 7-Methylindole Me_4 CH₃ at C4 H5_A H5 Me_4->H5_A Strong NOE Me_7 CH₃ at C7 H6_B H6 Me_7->H6_B Strong NOE

Caption: Differentiating regioisomers using key NOE correlations.

Section 3: Advanced NMR Techniques for Indoles

When 1D ¹H and 2D COSY spectra are insufficient, more advanced techniques are required for complete structural elucidation.

Q7: How can I use HMBC to confirm the position of a substituent that has no protons (e.g., a cyano or nitro group)?

A7: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is perfect for this task. HMBC detects long-range correlations (typically 2-3 bonds) between protons and carbons. [17][18]

Even if a substituent (like -CN or -NO₂) has no protons, the quaternary carbon to which it is attached (ipso-carbon) has a distinct ¹³C chemical shift. By observing which protons show a correlation to this specific quaternary carbon, you can pinpoint the substituent's location.

Workflow:

  • Acquire ¹³C and HMBC Spectra: You will need both to identify the chemical shift of the quaternary carbon of interest.

  • Identify the Quaternary Carbon: Locate the signal of the carbon atom attached to the substituent in the ¹³C spectrum. Its chemical shift will be characteristic of its environment (e.g., a carbon attached to a nitro group will be significantly deshielded).

  • Analyze the HMBC Spectrum: Look for cross-peaks between the indole ring protons and this quaternary carbon.

    • Example (5-Nitroindole): The quaternary C5 carbon will show HMBC correlations to the protons that are 2 and 3 bonds away: H4, H6, and H7. The presence of these specific correlations confirms the C5 position of the nitro group.[19]

Q8: My compound is poorly soluble. What acquisition parameters should I adjust to get a decent spectrum?

A8: Acquiring a good spectrum from a poorly soluble, low-concentration sample requires optimizing for sensitivity. [8]

Key Adjustments:

  • Increase the Number of Scans (NS): Signal-to-noise (S/N) ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of ~1.4. This is the most common and effective method.

  • Use a High-Field Instrument/Cryoprobe: If available, using a higher field spectrometer (e.g., 600 MHz vs 400 MHz) or one equipped with a cryoprobe provides a dramatic increase in intrinsic sensitivity.

  • Optimize the Pulse Angle: For very long acquisition times, using a smaller flip angle (e.g., 30° instead of 90°) combined with a shorter relaxation delay can increase the number of scans acquired in a given time, improving S/N.

  • Choose the Right Solvent: Ensure you are using a solvent in which your compound has the highest possible solubility. Sometimes a solvent mixture (e.g., CDCl₃/MeOD-d₄) can help. Be aware that changing the solvent can alter chemical shifts.[20][21]

Section 4: Protocols & Workflows

Protocol 1: Standardized Sample Preparation for Indole NMR

Trustworthiness: A reproducible protocol is the foundation of reliable data.

  • Weigh Sample: Accurately weigh 5-10 mg of the purified indole derivative directly into a clean, dry NMR tube.

  • Add Solvent: Using a calibrated pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). If using CDCl₃, it is advisable to use a solvent that has been passed through a plug of basic alumina to remove acidic impurities.

  • Add Internal Standard (Optional but Recommended): Add a small amount of an internal standard like tetramethylsilane (TMS) if precise chemical shift referencing is required.

  • Dissolve: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. Visually inspect for any undissolved particulates.[8]

  • Filter (If Necessary): If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Label and Analyze: Label the tube clearly and insert it into the spectrometer for analysis.

Protocol 2: Step-by-Step Workflow for Assigning a Substituted Indole Spectrum

Expertise: This logical workflow ensures no piece of evidence is overlooked.

dot

Assignment_Workflow Start Start: Acquire Data (¹H, ¹³C, COSY, HSQC, HMBC) Step1 Step 1: Assign Labile Protons (N-H via D₂O exchange) Start->Step1 Step2 Step 2: Assign Pyrrole Protons (H2, H3 via chemical shift & HMBC to C2/C3) Step1->Step2 Step3 Step 3: Build Benzene Spin System (Use COSY to connect H4-H5-H6-H7) Step2->Step3 Step4 Step 4: Anchor the Spin System (Use HMBC/NOE from H4/H7 to pyrrole carbons) Step3->Step4 Step5 Step 5: Assign Substituents (Use HMBC/NOE from substituent protons to indole core) Step4->Step5 End End: Complete Assignment Step5->End

References

Validation & Comparative

Unambiguous Structural Confirmation of 5-chloro-6-nitro-1H-indole: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of chemical research and pharmaceutical development. The arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 5-chloro-6-nitro-1H-indole, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Critical Need for Structural Verification

This compound is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] The introduction of chloro and nitro functional groups to the indole core can dramatically influence its reactivity and interaction with biological targets. Therefore, absolute certainty of the substituent positions and the overall molecular geometry is paramount for advancing any research or development program. While various synthetic routes can be proposed, unambiguous confirmation of the final structure is essential to ensure that the desired isomer has been obtained.[2][3]

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful and unparalleled technique for determining the precise three-dimensional atomic structure of a crystalline compound.[4][5] It provides detailed insights into bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[6] This method is considered the gold standard for structural determination because it offers a direct visualization of the molecule.[7][8]

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction involves several key stages, each requiring careful execution and consideration.[9][10]

X-ray Crystallography Workflow cluster_0 Crystal Growth & Selection cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Slow Evaporation, Vapor Diffusion, etc. Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Iterative Process Validation Structure Validation & Analysis Structure_Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol for this compound

1. Crystal Growth (The Crucial First Step): Obtaining a high-quality single crystal is often the most challenging part of the process.[11] For this compound, a suitable solvent or solvent system must be identified in which the compound has moderate solubility. Slow evaporation of a saturated solution is a common and effective method.

  • Protocol: Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.

  • Expert Insight: The rate of evaporation is critical. Too rapid evaporation will lead to the formation of polycrystalline powder rather than single crystals. Minor variations in temperature and atmospheric pressure can also influence crystal growth.

2. Crystal Selection and Mounting: A suitable crystal should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[6]

  • Protocol: Under a microscope, select a crystal with sharp edges and no visible defects. Carefully mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable adhesive.

  • Trustworthiness: The quality of the crystal directly impacts the quality of the diffraction data and the final structural model.

3. Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam.[11] As the crystal is rotated, a diffraction pattern is collected on a detector.[12]

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker D8 VENTURE or Rigaku XtaLAB Synergy-S, is used.[7][12]

  • Data Acquisition: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The intensity and position of each diffracted spot are recorded.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis.[11] This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and bond angles.[9]

5. Validation and Analysis: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The resulting structural information is typically presented in a Crystallographic Information File (CIF).

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive structure, other spectroscopic techniques are invaluable for initial characterization, purity assessment, and providing complementary information.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[16] For this compound, both ¹H and ¹³C NMR would provide crucial information.

  • ¹H NMR: Would show the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the aromatic protons on the indole ring would be indicative of the substitution pattern.[17][18]

  • ¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons would be influenced by the attached chloro and nitro groups.[19][20]

  • Expert Insight: While NMR can strongly suggest the correct isomer, it may not be able to definitively distinguish between certain positional isomers without complex 2D NMR experiments and comparison to known compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15][21]

  • Molecular Ion Peak: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

  • Isotopic Pattern: The presence of a chlorine atom would result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[22][23]

  • Fragmentation: The fragmentation pattern can provide clues about the structure, as the molecule breaks apart in predictable ways.[24][25]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13]

  • Characteristic Absorptions: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic ring, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretches of the nitro group.[26][27][28]

  • Limitations: IR spectroscopy provides information about the functional groups present but gives limited information about their specific locations on the molecular scaffold.

Comparative Analysis of Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryHigh-quality single crystalUnambiguous structure determination[5][7]Crystal growth can be difficult and time-consuming[11][29]
NMR Spectroscopy Connectivity of atoms, chemical environment of nucleiSoluble sample (mg quantity)Provides detailed structural information in solutionCan be complex to interpret fully, may not distinguish all isomers
Mass Spectrometry Molecular weight, elemental composition (high resolution), fragmentation patternSmall sample quantity (µg-ng)High sensitivity, provides molecular formulaProvides limited information on atom connectivity
IR Spectroscopy Presence of functional groupsSmall sample quantity (solid or solution)Fast, non-destructive, good for functional group identificationLimited information on the overall molecular structure

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Caption: Decision-making flowchart for technique selection.

Conclusion: An Integrated Approach

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the definitive method. It provides an unambiguous three-dimensional map of the molecule, leaving no doubt as to the positions of the chloro and nitro substituents. However, a comprehensive structural elucidation strategy should employ a combination of techniques. NMR, MS, and IR spectroscopy serve as essential tools for initial characterization, purity assessment, and providing complementary data that, when combined, build a cohesive and robust structural assignment. For drug development professionals and researchers, this integrated approach ensures the highest level of scientific integrity and provides a solid foundation for subsequent studies.

References

A Head-to-Head Analysis for the Synthetic Chemist: Unveiling the Divergent Reactivity of 5-Chloro-6-nitro-1H-indole and 5-Nitroindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. The strategic functionalization of the indole scaffold is paramount in modulating biological activity. This guide provides an in-depth, objective comparison of the chemical reactivity of two key substituted indoles: 5-chloro-6-nitro-1H-indole and 5-nitroindole . Understanding their distinct electronic landscapes is crucial for researchers, scientists, and drug development professionals aiming to leverage these scaffolds in complex synthetic routes. We will dissect their behavior in key reaction classes, supported by mechanistic insights and actionable experimental protocols, to empower rational synthetic design.

Molecular Structure and Electronic Landscape: The Foundation of Reactivity

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In indoles, the pyrrole moiety is inherently electron-rich, making the C3 position the primary site for electrophilic attack.[1][2] However, substituents on the carbocyclic (benzene) ring can profoundly alter this intrinsic reactivity.

  • 5-Nitroindole: Possesses a single, powerful electron-withdrawing group (EWG), the nitro group (-NO₂), at the C5 position. Through a combination of strong inductive (-I) and resonance (-M) effects, this group significantly reduces the overall electron density of the indole ring system compared to the parent indole. This deactivation tempers the nucleophilicity of the C3 position.

  • This compound: This molecule is decorated with two EWGs. The nitro group at C6 exerts a potent deactivating -I and -M effect. The chloro group (-Cl) at C5 also deactivates the ring through its inductive effect (-I), which outweighs its weak resonance donation (+M). The synergistic electron withdrawal by both substituents renders the this compound scaffold significantly more electron-deficient than 5-nitroindole.[3]

This fundamental electronic difference is the primary determinant of their divergent chemical behavior.

Caption: Chemical structures of 5-Nitroindole and this compound.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the practical consequences of these electronic differences in three critical classes of reactions.

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of indoles, typically occurring at the nucleophilic C3 position.[4][5] The reaction proceeds via attack of the electron-rich pyrrole ring on an electrophile, forming a stabilized carbocation intermediate.

Causality and Prediction: The rate of EAS is directly proportional to the nucleophilicity of the indole ring. Due to the presence of two strong EWGs, This compound is substantially less reactive towards electrophiles than 5-nitroindole . Reactions on the 5,6-disubstituted scaffold will require significantly harsher conditions (e.g., stronger acids, higher temperatures, longer reaction times) and are likely to proceed with lower yields compared to the monosubstituted 5-nitroindole.

G General Mechanism for Electrophilic Aromatic Substitution at C3 Indole Indole Ring (Nucleophile) Intermediate Stabilized Carbocation (Arenium Ion) Indole->Intermediate Attack on Electrophile (Rate-Determining Step) Electrophile E+ Product C3-Substituted Indole Intermediate->Product Deprotonation (Restores Aromaticity)

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS) on an indole.

Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C3 position, a valuable synthetic handle.[6]

  • Protocol for 5-Nitroindole:

    • To a stirred solution of phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 mL) at 0 °C, add a solution of 5-nitroindole (1.0 eq.) in anhydrous DMF (5 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours, monitoring progress by TLC. The formation of the Vilsmeier reagent (electrophile) is the first step, followed by the electrophilic attack.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Basify the solution to pH 8-9 with a cold aqueous solution of sodium hydroxide (e.g., 2M NaOH).

    • The resulting precipitate, 5-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried. A yield of ~60% can be expected.[6]

  • Anticipated Results for this compound: Due to severe deactivation, this substrate would likely require heating at higher temperatures (e.g., >100 °C) for an extended period (12-24 hours). The yield is expected to be significantly lower, and recovery of unreacted starting material is probable.

Nucleophilic Aromatic Substitution (SNAc)

SNAc offers a powerful disconnection strategy but requires a specific set of circumstances: an electron-deficient aromatic ring, a good leaving group, and a strong nucleophile.

Causality and Prediction: This is where the two molecules diverge most dramatically.

  • 5-nitroindole lacks a suitable leaving group on its carbocyclic ring and is therefore unreactive in SNAc reactions under typical conditions.

  • This compound is perfectly primed for SNAc. The chlorine atom at C5 serves as a leaving group. Its displacement is strongly activated by the ortho-nitro group at C6, which can stabilize the negative charge in the intermediate Meisenheimer complex.[7] This opens up a unique avenue for functionalization not available to 5-nitroindole.

G Nucleophilic Aromatic Substitution (SNAr) Pathway Start This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Nucleophilic Attack at C5 (Rate-Determining Step) Nucleophile Nucleophile (e.g., R-NH₂) Product 5-Substituted-6-nitro-1H-indole Meisenheimer->Product Elimination of Cl⁻ (Restores Aromaticity)

Caption: The SNAr mechanism, uniquely applicable to this compound.

Experimental Protocol: Amination via SNAc

  • Illustrative Protocol for this compound:

    • Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.

    • Add the desired amine nucleophile (e.g., morpholine, 2-3 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.). The base serves to trap the HCl byproduct.

    • Heat the reaction mixture to 80-120 °C and stir for 4-16 hours, monitoring by TLC for the consumption of starting material.

    • After cooling, dilute the reaction mixture with water to precipitate the product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the corresponding 5-amino-6-nitro-1H-indole derivative.

Reduction of the Nitro Group

The conversion of a nitro group to an amine is a fundamental transformation, providing a gateway to a host of further chemical modifications. Common methods include catalytic hydrogenation or the use of reducing metals in acidic media.[8]

Causality and Prediction: Both molecules can undergo this reduction. The electronic differences between the two substrates are less likely to create a dramatic difference in feasibility, though they may influence reaction kinetics. The reduction of the nitro group on This compound yields 6-amino-5-chloro-1H-indole, a valuable bifunctional intermediate. The reduction of 5-nitroindole yields 5-aminoindole.[9]

Experimental Protocol: Catalytic Transfer Hydrogenation

This method avoids the use of flammable hydrogen gas and is often effective for nitro group reductions.

  • General Protocol Applicable to Both Substrates:

    • In a round-bottom flask, suspend the nitroindole substrate (1.0 eq.) and palladium on carbon (10% Pd/C, 0.05-0.10 eq.) in a solvent such as ethanol or methanol.

    • Add a hydrogen donor, such as ammonium formate (HCOONH₄, 5-10 eq.) or cyclohexene.

    • Heat the mixture to reflux (typically 60-80 °C) for 1-4 hours. The choice of solvent and hydrogen donor dictates the temperature.

    • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aminoindole, which can be purified further if necessary.

Summary of Comparative Reactivity

Reaction Type5-NitroindoleThis compoundKey Rationale
Electrophilic Aromatic Substitution (EAS) Moderately DeactivatedSeverely DeactivatedSynergistic deactivation by two EWGs makes the ring much less nucleophilic.
Nucleophilic Aromatic Substitution (SNAc) Not ReactiveReactive at C5Presence of a good leaving group (Cl) activated by an ortho-nitro group.
Nitro Group Reduction ReactiveReactiveBoth substrates possess a reducible nitro group.
N-H Acidity Moderately AcidicMore AcidicThe stronger cumulative electron-withdrawing effect stabilizes the conjugate base (indolide anion).

Conclusion

While both 5-nitroindole and this compound are valuable building blocks, their reactivities are strikingly different. 5-Nitroindole behaves as a moderately deactivated indole, primarily undergoing electrophilic substitution at C3, albeit under more forcing conditions than indole itself. In stark contrast, This compound is a molecule of dual character. It is largely inert to all but the most powerful electrophiles at C3, yet it is uniquely activated for nucleophilic aromatic substitution at C5. This allows for the introduction of a diverse range of nucleophiles, a synthetic pathway completely inaccessible to 5-nitroindole.

For the drug development professional, this means 5-nitroindole is a scaffold of choice when C3 functionalization is the primary goal on a deactivated ring. Conversely, this compound should be selected when the synthetic strategy calls for the introduction of diversity at the C5 position via nucleophilic displacement, followed potentially by reduction of the C6 nitro group to open up further derivatization possibilities. A clear understanding of these electronic dichotomies is essential for the efficient and rational design of novel, biologically active molecules.

References

A Comparative Spectroscopic Guide to 5-chloro-6-nitro-1H-indole and Other Chloroindole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted indoles represent a cornerstone scaffold due to their prevalence in biologically active compounds.[1] The precise characterization of these molecules is paramount, as subtle changes in substituent patterns can drastically alter their pharmacological profiles. This guide provides an in-depth comparative analysis of the spectroscopic data for 5-chloro-6-nitro-1H-indole, a key intermediate in organic synthesis, against its simpler chloroindole analogues.[2] Understanding the distinct spectral signatures imparted by the combination of a chloro and a nitro group is critical for unambiguous structure elucidation, reaction monitoring, and quality control.

We will dissect the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who rely on these analytical techniques for the rigorous identification of complex heterocyclic molecules.

The Influence of Substituents on Indole's Spectroscopic Properties

The electronic environment of the indole ring is significantly perturbed by the presence of substituents. Both the chlorine atom and the nitro group are electron-withdrawing, but they influence the surrounding nuclei through different mechanisms, leading to predictable and distinguishable changes in the spectroscopic data.

  • Chlorine (-Cl): The chlorine atom exerts a dual effect. It is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), which tends to deshield nearby protons and carbons. Conversely, its lone pairs can donate electron density into the aromatic π-system (resonance effect). For halogens, the inductive effect typically dominates.[3]

  • Nitro (-NO₂): The nitro group is a powerful electron-withdrawing group through both induction and resonance. This strong deshielding effect significantly shifts the signals of nearby protons and carbons to a lower field (higher ppm) in NMR spectra.[4] It also provides highly characteristic vibrational modes in IR spectroscopy.

The combination of these two groups in this compound results in a unique electronic landscape and, consequently, a distinct spectroscopic fingerprint compared to indoles bearing only a chlorine atom.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR is arguably the most powerful tool for distinguishing between isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of each proton provide a detailed map of the molecule's structure.

Analysis of this compound: The dual electron-withdrawing nature of the chloro and nitro groups at the 5- and 6-positions, respectively, leads to a significant downfield shift for all aromatic protons compared to unsubstituted indole. The protons on the benzene ring (H4 and H7) will be most affected.

  • H4: This proton is ortho to the chloro group and meta to the nitro group. It is expected to be a singlet (or a narrow doublet due to a small ⁴J coupling to H2) and appear at a significantly downfield chemical shift.

  • H7: This proton is ortho to the nitro group. It is expected to be a singlet and will likely be the most deshielded proton on the benzene ring.

  • Pyrrole Protons (H2, H3): These protons will also experience some deshielding, though less pronounced than H4 and H7.

  • N-H Proton (H1): The indole N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact position being highly dependent on solvent and concentration.[1]

Comparison with Chloroindoles: In contrast, the monochloroindoles exhibit simpler spectra. The position of the chlorine atom dictates which protons are most affected. For instance, in 5-chloroindole, the H4 and H6 protons are deshielded relative to indole, appearing as a doublet and a doublet of doublets, respectively.[1][5] The absence of the strongly withdrawing nitro group means the overall chemical shifts are further upfield compared to the 5-chloro-6-nitro derivative.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) for Substituted Indoles

ProtonThis compound (Predicted)4-Chloroindole[6]5-Chloroindole[5]6-Chloroindole7-Chloroindole
H1 (N-H) > 8.5 (broad s)~8.2 (broad s)~8.1 (broad s)~8.1 (broad s)~8.2 (broad s)
H2 ~7.5 (m)~7.2 (m)~7.2 (t)~7.2 (t)~7.3 (t)
H3 ~6.6 (m)~6.7 (m)~6.5 (t)~6.5 (t)~6.5 (t)
H4 ~8.0 (s)-~7.6 (d)~7.6 (d)~7.1 (d)
H5 -~7.1 (dd)-~7.1 (dd)~7.0 (t)
H6 -~7.1 (d)~7.2 (dd)-~7.0 (d)
H7 ~8.2 (s)~7.5 (d)~7.3 (d)~7.4 (s)-
Note: Predicted values are based on additive effects of substituents. Actual values may vary. Data for monochloroindoles are approximate and sourced from publicly available spectra.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides direct information about the carbon framework. The chemical shifts are highly sensitive to the electronic environment, making this technique excellent for confirming substitution patterns.

Analysis of this compound: The carbons directly attached to the electron-withdrawing groups (C5 and C6) will show the most significant shifts.

  • C5: The carbon bearing the chlorine atom will have its chemical shift influenced by halogen-induced effects. In 5-chloroindole, this carbon resonates around δ 125 ppm.[1]

  • C6: The carbon attached to the nitro group will be strongly deshielded and shifted significantly downfield.

  • Other Carbons: All other carbons in the benzene portion of the ring (C4, C7, C3a, C7a) will also be shifted downfield compared to unsubstituted indole. The pyrrole ring carbons (C2, C3) will be less affected but still show some downfield shift.

Comparison with Chloroindoles: Monochloroindoles show a more localized effect on their ¹³C spectra. For example, in 5-chloroindole, C5 is clearly identifiable, as are the adjacent C4 and C6 carbons.[7] The absence of a second powerful withdrawing group results in a less "electron-poor" aromatic system overall, with chemical shifts generally appearing at a higher field than in this compound.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) for Substituted Indoles

CarbonThis compound (Predicted)5-Chloroindole[1]6-Chloro-3-methyl-1H-indole[4]
C2 ~126~125~122.2
C3 ~103~102~111.7
C3a >128~128~121.7
C4 Downfield~121~120.5
C5 Downfield (attached to Cl)~125~110.8
C6 Very Downfield (attached to NO₂)~122~126.6
C7 Downfield~112~120.5
C7a >135~134~136.2
Note: Predicted values are based on known substituent effects. Data for chloroindoles are approximate and sourced from literature.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is ideal for identifying the presence of specific functional groups. For this compound, the key signatures will be the N-H bond of the indole and the N-O bonds of the nitro group.

Analysis of this compound:

  • N-H Stretch: A characteristic sharp to medium peak is expected around 3300-3500 cm⁻¹.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Asymmetric & Symmetric NO₂ Stretch: The most diagnostic peaks will be two strong absorptions, typically around 1500-1560 cm⁻¹ (asymmetric) and 1335-1385 cm⁻¹ (symmetric). These are absent in the spectra of simple chloroindoles.

  • C=C Aromatic Stretch: Multiple peaks will be observed in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A weak to medium absorption in the fingerprint region, typically 600-800 cm⁻¹, though often difficult to assign definitively.

Comparison with Chloroindoles: The IR spectra of monochloroindoles (e.g., 5-chloroindole, 6-chloroindole) will show the N-H and C-H stretches but will completely lack the strong, characteristic NO₂ stretching bands.[7][8] This provides a simple and rapid method to confirm the presence of the nitro group.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for Substituted Indoles

Functional GroupThis compoundChloroindoles (General)[7][8]
N-H Stretch 3300 - 35003300 - 3500
Aromatic C-H Stretch > 3000> 3000
Asymmetric NO₂ Stretch 1500 - 1560 (Strong) Absent
Symmetric NO₂ Stretch 1335 - 1385 (Strong) Absent
C=C Aromatic Stretch 1450 - 16001450 - 1600

Mass Spectrometry: Determining Mass and Isotopic Pattern

Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental formula of a compound. It is also invaluable for confirming the presence of chlorine due to its characteristic isotopic pattern.

Analysis of this compound:

  • Molecular Formula: C₈H₅ClN₂O₂

  • Molecular Weight: ~196.59 g/mol

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two main peaks: M⁺ at m/z ≈ 196 and M+2 at m/z ≈ 198, with a relative intensity ratio of approximately 3:1.

  • Fragmentation: Expected fragmentation pathways include the loss of NO₂, O, and HCl, leading to characteristic daughter ions.

Comparison with Chloroindoles: Monochloroindoles (C₈H₆ClN) have a molecular weight of ~151.59 g/mol .[9][10][11] Their mass spectra will also show the characteristic 3:1 (M⁺ : M+2) isotopic pattern for a single chlorine atom, but the entire cluster will be centered around m/z 151/153.[12] This clear difference in molecular weight makes MS a definitive tool for distinguishing the nitro-substituted compound from its non-nitrated analogues.

Table 4: Mass Spectrometry Data for Substituted Indoles

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Features
This compound C₈H₅ClN₂O₂196.59M⁺ peak at m/z ~196 with M+2 at ~198 (3:1 ratio)
Chloroindoles (4-, 5-, 6-, 7-) C₈H₆ClN151.59M⁺ peak at m/z ~151 with M+2 at ~153 (3:1 ratio)[9][12]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols are essential.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the indole derivative for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the compound is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup (400/500 MHz Spectrometer):

    • Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.[1]

  • Data Acquisition:

    • ¹H NMR: Use a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[1] Collect 8-16 scans for samples with sufficient concentration.

    • ¹³C NMR: Use a proton-decoupled pulse program. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer total acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak or TMS (δ 0.00 ppm).

Protocol 2: IR Spectroscopy (ATR Method)
  • Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.

    • Use a standard electron ionization energy of 70 eV.[13]

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak cluster (M⁺ and M+2) and analyze the major fragment ions to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown substituted indole using the described spectroscopic techniques.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation Unknown Unknown Indole Sample MS Mass Spectrometry (MS) Unknown->MS Determine MW & Presence of Cl IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups H_NMR ¹H NMR MS->H_NMR MW_Data MW ≈ 196 g/mol? M:M+2 ≈ 3:1? MS->MW_Data IR->H_NMR IR_Data NO₂ peaks present? (~1530 & ~1350 cm⁻¹) IR->IR_Data C_NMR ¹³C NMR H_NMR->C_NMR Propose Isomeric Structure NMR_Data Compare shifts & coupling to known isomers H_NMR->NMR_Data Structure Final Structure Confirmation C_NMR->Structure Confirm Carbon Skeleton C_NMR->NMR_Data

Caption: Logical workflow for the spectroscopic identification of substituted indoles.

Conclusion

The unambiguous identification of this compound from its various chloroindole isomers is readily achievable through a systematic application of modern spectroscopic techniques. Mass spectrometry provides a clear distinction based on molecular weight and confirms the presence of chlorine. IR spectroscopy offers a rapid and definitive test for the presence of the nitro functional group. Finally, ¹H and ¹³C NMR spectroscopy provide the granular detail necessary to confirm the precise 5,6-substitution pattern through the analysis of chemical shifts and coupling constants, which are uniquely influenced by the combined electron-withdrawing effects of the chloro and nitro substituents. By integrating the data from these orthogonal techniques, researchers can confidently verify the structure of their target molecule, ensuring the integrity and validity of their scientific endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nitroaromatic Scaffold - A Double-Edged Sword in Pharmacology

For decades, the nitroaromatic scaffold has been a cornerstone in medicinal chemistry, yielding a diverse array of therapeutic agents.[1][2] These compounds, characterized by one or more nitro (-NO2) groups attached to an aromatic ring, are synthetic molecules of significant interest due to their broad spectrum of biological activities, including antibacterial, antiprotozoal, anticancer, and antifungal properties.[2][3][4][5] The potent biological effects of these molecules are intrinsically linked to the chemical nature of the nitro group—a strong electron-withdrawing moiety that makes the entire molecule susceptible to reductive metabolism within target cells.[6][7]

This guide provides an in-depth comparison of the biological activity of a specific nitroindole, 5-chloro-6-nitro-1H-indole, with other established classes of nitroaromatic compounds. We will delve into the core mechanism of action that unites these molecules, present comparative experimental data, and provide detailed protocols for evaluating their efficacy. The central theme is the crucial balance between therapeutic activity and inherent toxicity, a defining characteristic of this compound class.[7][8]

The Core Mechanism: The Imperative of Bio-reductive Activation

The biological activity of virtually all nitroaromatic drugs is not exerted by the parent compound itself. Instead, they function as prodrugs that require intracellular enzymatic reduction of the nitro group to become cytotoxic.[6][7][9] This bioactivation is the central, unifying principle of their mechanism.

The process is primarily mediated by a class of enzymes known as nitroreductases (NTRs), which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of the nitro group.[10][11] These enzymes are particularly abundant in anaerobic bacteria and certain parasites, providing a degree of selective toxicity, but are also present in mammalian cells.[3][10]

The reduction can proceed via two main pathways:

  • Two-Electron Reduction (Type I Nitroreductases): These oxygen-insensitive enzymes reduce the nitro group (R-NO₂) sequentially to a nitroso (R-NO) and then a hydroxylamino (R-NHOH) intermediate.[11][12] The highly reactive hydroxylamine species is often the ultimate toxicant, capable of covalently binding to and damaging cellular macromolecules like DNA, leading to mutations and cell death.[11][12][13]

  • One-Electron Reduction (Type II Nitroreductases): This pathway, catalyzed by oxygen-sensitive enzymes, forms a nitro anion radical (R-NO₂⁻). In the presence of oxygen, this radical can undergo futile cycling, where it transfers its electron to molecular oxygen to generate superoxide radicals (O₂⁻), regenerating the parent nitro compound.[3][7][12] This cycle produces significant oxidative stress, which can overwhelm the cell's antioxidant defenses and lead to widespread damage.

Both pathways culminate in cellular damage, but the specific intermediates and the resulting toxicological profile can differ. This reductive activation is both the source of their therapeutic power and the cause of their notorious genotoxicity and mutagenicity.[14][15]

Bio-reductive Activation of Nitroaromatics cluster_0 Cellular Environment Parent Nitroaromatic Prodrug (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Parent->Radical One-Electron Reduction (Type II NTR) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Two-Electron Reduction (Type I NTR) Radical->Parent Oxygen Recycling ROS Reactive Oxygen Species (O₂⁻) Radical->ROS O₂ Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Two-Electron Reduction Damage Macromolecular Damage (DNA, Proteins) Hydroxylamine->Damage Covalent Binding ROS->Damage Oxidative Stress

Caption: Bio-reductive pathways of nitroaromatic compounds.

Focus Compound Profile: this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The addition of nitro and chloro substituents to this scaffold, as in this compound, is a strategic design choice. The nitro group serves as the bio-reductive warhead, while the chloro and indole moieties modulate the molecule's electronic properties, lipophilicity, and potential interactions with target enzymes or receptors.

While specific, comprehensive biological data for this compound is not extensively published, it is recognized as a key intermediate for synthesizing pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.[16] We can infer its likely activities based on related structures:

  • Anticancer Potential: Derivatives of 5-nitro-1H-indole-2,3-dione have demonstrated significant cytotoxicity against human tumor cell lines, including leukemia and non-small cell lung cancer.[17] Furthermore, substituted 5-nitroindole scaffolds have been designed as ligands that bind to the c-Myc promoter G-quadruplex, downregulating a critical oncogene and inducing antiproliferative effects in cancer cells.[18]

  • Antimicrobial Potential: The general mechanism of nitroaromatics suggests activity against anaerobic bacteria and parasites.[4][6] The indole ring itself is present in compounds with known antimicrobial effects.[19]

The presence of the chloro group can further enhance biological activity by increasing lipophilicity, which may improve cell membrane penetration, or by altering the electronic landscape of the aromatic system, potentially influencing the reduction potential of the nitro group.

Comparative Analysis with Other Nitroaromatic Classes

The biological profile of this compound is best understood in the context of other well-studied nitroaromatic drugs.

FeatureThis compound (Predicted)Nitroimidazoles (e.g., Metronidazole)Nitrofurans (e.g., Nitrofurantoin)
Core Scaffold IndoleImidazoleFuran
Primary Use Investigational (Anticancer, Antimicrobial)Antibacterial (anaerobes), Antiprotozoal[2]Antibacterial (Urinary Tract Infections)[6]
Mechanism Bio-reductive activation to reactive intermediates[16]Reductive activation damages DNA and other macromolecules[2][4]Reduction generates reactive species that inhibit multiple bacterial enzymes[6]
Key Advantage Potential for novel target interactions via the indole scaffold (e.g., G-quadruplex binding)[18]Highly effective against anaerobic organisms; decades of clinical use[1]Concentrates in urine, making it highly effective for UTIs[6]
Key Limitation Limited data; potential for genotoxicity common to the class.Neurological side effects; growing bacterial resistance[1][2]Potential for pulmonary and hepatic toxicity; limited systemic activity[6][7]

This comparison highlights a crucial concept in drug development: the aromatic scaffold attached to the nitro group is not merely a carrier but plays a vital role in the drug's pharmacology, determining its spectrum of activity, target specificity, and pharmacokinetic properties.

Quantitative Comparison of Biological Activity

To provide a quantitative perspective, the following table summarizes typical activity ranges for different nitroaromatic classes against representative organisms and cell lines. Note: Data for this compound is representative based on related nitroindoles.

Compound ClassTarget Organism/Cell LineAssay TypeTypical Activity Range (IC₅₀ / MIC / GI₅₀)Reference
Nitroindoles Human Leukemia (HL-60)Cytotoxicity (SRB)1-10 µM[17]
Non-Small Cell Lung CancerCytotoxicity (SRB)< 0.1 µM - 5 µM[17]
Nitroimidazoles Helicobacter pyloriAntimicrobial (MIC)2-16 µg/mL[2]
Trichomonas vaginalisAntiprotozoal (MIC)0.5-4 µg/mL[3]
Nitrofurans Escherichia coli (UTI strains)Antimicrobial (MIC)8-32 µg/mL[6]
Trypanosoma cruziAntiprotozoal (IC₅₀)3-10 µM[3]
Nitrotoluenes Zebrafish Embryos (Danio rerio)Genotoxicity (Comet)Significant DNA damage at ~0.5-5 mg/L[20]

Key Experimental Protocols

Accurate and reproducible evaluation of nitroaromatic compounds requires robust experimental design. The causality behind these protocols is to ensure that the observed effects are directly attributable to the compound and its mechanism of action.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

MIC_Workflow A 1. Prepare Stock Solution Dissolve compound in DMSO (e.g., 10 mg/mL) B 2. Serial Dilution Perform 2-fold dilutions in a 96-well plate using growth medium A->B C 3. Inoculate with Microbe Add standardized microbial suspension (e.g., 5x10^5 CFU/mL) to each well B->C D 4. Incubation Incubate at 37°C for 18-24 hours (Use anaerobic conditions for anaerobes) C->D E 5. Read Results Visually inspect for turbidity. The lowest concentration without growth is the MIC D->E F Controls - Positive Control (medium + microbe) - Negative Control (medium only) - Vehicle Control (medium + microbe + DMSO) F->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli or anaerobic Bacteroides fragilis) adjusted to a specific cell density. Add the inoculum to each well. Include positive (microbe, no drug) and negative (no microbe) controls.

  • Incubation: Incubate the plate under optimal growth conditions (e.g., 37°C for 24 hours). For anaerobic organisms, incubation must be performed in an anaerobic chamber.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Causality: Using a standardized inoculum and defined growth medium ensures reproducibility. Testing under both aerobic and anaerobic conditions is crucial for nitroaromatics, as their mechanism can be oxygen-dependent.

Protocol 2: In Vitro Cytotoxicity (Sulphorhodamine B Assay)

The SRB assay is a reliable method for determining drug-induced cytotoxicity in adherent cancer cell lines by measuring total cellular protein content.[17]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., NCI-H460 lung cancer or MCF-7 breast cancer) into 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a set period (e.g., 48-72 hours).

  • Cell Fixation: Discard the medium and fix the adherent cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates and stain the fixed cells with Sulphorhodamine B (SRB) solution.

  • Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Read the absorbance (optical density) on a microplate reader at ~515 nm.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. The GI₅₀ (concentration causing 50% growth inhibition) is determined by plotting inhibition versus log concentration.

Causality: Fixing cells with TCA ensures that the SRB dye binds specifically to cellular proteins, providing a stable and accurate measure of total biomass that reflects cell survival and proliferation.

Conclusion: The Path Forward for Nitroindoles

The nitroaromatic class of compounds, for all its therapeutic success, remains inextricably linked to concerns of toxicity.[8][15] The core mechanism of bio-reductive activation is a double-edged sword, providing the cytotoxic punch needed to kill pathogens and cancer cells, but also posing a risk of genotoxicity to host cells.[3][14]

This compound represents a compelling lead structure. Its indole scaffold offers opportunities for novel molecular interactions that may distinguish it from classic nitroimidazoles and nitrofurans.[18] The challenge and the opportunity for researchers lie in medicinal chemistry efforts to fine-tune this structure. The goal is to design analogues with an improved therapeutic index: molecules that are preferentially activated by microbial or tumor-specific nitroreductases while minimizing activation in healthy host tissues. This could involve modulating the compound's redox potential or introducing moieties that promote selective uptake. By understanding the foundational mechanisms and employing rigorous comparative testing, the potential of novel nitroaromatics like this compound can be fully and safely realized.

References

A Senior Application Scientist's Guide to the Computational Analysis of 5-chloro-6-nitro-1H-indole's Electronic Properties: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's electronic landscape is paramount. The distribution of electrons within a molecule dictates its reactivity, intermolecular interactions, and, ultimately, its biological activity. In the realm of indole derivatives, which are scaffolds for numerous therapeutic agents, these electronic properties are of particular interest. This guide provides a comprehensive computational protocol for analyzing the electronic properties of 5-chloro-6-nitro-1H-indole, a molecule of interest in medicinal chemistry. We will compare its properties to two closely related isomers, 5-nitro-1H-indole and 6-nitro-1H-indole, to elucidate the impact of substituent placement on the molecule's electronic character.

The Significance of Electronic Properties in Drug Design

Before delving into the computational methodology, it is crucial to understand why we are investigating these specific electronic properties:

  • Dipole Moment: This provides a measure of the overall polarity of the molecule. A higher dipole moment can influence a molecule's solubility, its ability to cross cell membranes, and its orientation when approaching a biological target.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with a receptor, as electrostatic interactions are a primary driving force in molecular recognition.

Comparative Analysis of Nitroindole Derivatives

To understand the specific electronic contributions of the chloro and nitro groups in this compound, we will compare it with 5-nitro-1H-indole and 6-nitro-1H-indole. This comparison will allow us to dissect the inductive and resonance effects of these substituents on the indole scaffold.

Molecular Structures

G cluster_0 This compound cluster_1 5-nitro-1H-indole cluster_2 6-nitro-1H-indole 5c6n 5c6n 5n 5n 6n 6n

Caption: 2D structures of the molecules under investigation.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines the computational workflow for determining the electronic properties of the indole derivatives using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

Computational Workflow

workflow start Start: Define Molecular Structures geom_opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->geom_opt Input Structures freq_calc Frequency Calculation (Verify Minima) geom_opt->freq_calc Optimized Geometries prop_calc Electronic Property Calculation (Dipole, HOMO-LUMO, MEP) freq_calc->prop_calc Verified Structures analysis Data Analysis and Comparison prop_calc->analysis Calculated Properties end End: Comparative Guide analysis->end Synthesized Insights

Cross-referencing experimental data of 5-chloro-6-nitro-1H-indole with literature values for similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Experimental Data of 5-Chloro-6-Nitro-1H-Indole

Introduction

Substituted indoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of functional groups on the indole scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth analysis of This compound , a synthetic intermediate whose utility lies in the unique electronic properties conferred by its chloro and nitro substituents.[2]

By cross-referencing its experimental data with that of structurally related compounds—namely, the parent 1H-Indole , 5-Chloro-1H-indole , and 6-Nitro-1H-indole —we aim to provide researchers, scientists, and drug development professionals with a clear, comparative framework. This document will elucidate how the interplay of halogen and nitro functional groups dictates the molecule's spectral characteristics and physicochemical nature, offering field-proven insights into its structure and reactivity.

Physicochemical Property Analysis: The Influence of Substituents

The addition of electron-withdrawing groups like chlorine and a nitro group to the indole ring significantly alters its physical properties, such as melting point and acidity. These changes are a direct consequence of modifications to the molecule's crystal lattice energy and electronic distribution.

Causality Behind Experimental Choices: The selection of indole, 5-chloroindole, and 6-nitroindole as comparators is deliberate. It allows for the systematic deconstruction of the individual and combined electronic effects of the chloro and nitro groups on the parent indole structure. The parent indole serves as a baseline, while the mono-substituted derivatives isolate the impact of each substituent.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa
1H-Indole 117.15[3]52-54[3]16.2[3]
5-Chloro-1H-indole 151.59[4]69-72~15-16 (Predicted)
6-Nitro-1H-indole 162.15[5]139-142~14-15 (Predicted)
This compound 196.58Not Available<14 (Predicted)

Note: Experimental values for this compound are not widely published; predictions are based on established chemical principles.

Expertise & Experience: The strong electron-withdrawing nature of both the chlorine atom (via induction) and the nitro group (via resonance and induction) significantly decreases the electron density of the indole ring. This has two major effects:

  • Melting Point: The introduction of polar chloro and nitro groups increases intermolecular forces (dipole-dipole interactions), generally leading to a higher melting point compared to the parent indole.

  • Acidity (pKa): The electron-withdrawing groups stabilize the conjugate base (indolide anion) formed upon deprotonation of the N-H proton. This increased stabilization makes the proton more acidic, resulting in a lower pKa value compared to indole.[3] We predict that the combined effect in this compound will render its N-H proton considerably more acidic than that of the parent compound.

Spectroscopic Characterization: A Deep Dive

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. By comparing the spectra of this compound with our reference compounds, we can precisely map the electronic influence of the substituents on specific atoms within the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) reveals the chemical environment of protons. The electron-withdrawing chloro and nitro groups are expected to deshield adjacent protons, shifting their signals downfield (to a higher ppm value).

Trustworthiness Through Self-Validating Protocols: The following protocol is designed to ensure reproducible and high-quality data. Each step, from sample preparation to instrument setup, includes internal checks to validate the process.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the indole derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Rationale: DMSO-d₆ is often preferred for indoles as it can solubilize a wide range of derivatives and prevents the exchange of the N-H proton, which often appears as a sharp signal.

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).[6]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[6] Self-Validation: A narrow half-height width of the solvent residual peak indicates successful shimming.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS (δ 0.00 ppm).

  • Data Acquisition:

    • Use a standard single-pulse sequence (e.g., 'zg30').[6]

    • Set the spectral width to cover the expected range of proton signals (~16 ppm).[6]

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Apply Fourier transform and phase correction to the raw data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve insert Insert into Spectrometer dissolve->insert lock Lock & Shim insert->lock acquire Acquire FID (16-64 scans) lock->acquire process Process Data (FT, Phasing, Baseline) acquire->process

Comparative ¹H NMR Data (Predicted Chemical Shifts in DMSO-d₆, δ ppm)

Proton1H-Indole5-Chloro-1H-indole[7]6-Nitro-1H-indole[8]This compound (Predicted)Rationale for Shift
H1 (N-H) ~11.1~11.3~11.8>12.0 Strong deshielding from both electron-withdrawing groups.
H2 ~7.4~7.5~7.6~7.8 Moderate deshielding from remote substituents.
H3 ~6.4~6.4~6.6~6.7 Slight deshielding, influenced by overall ring electronics.
H4 ~7.5~7.6~8.3~8.5 Very strong deshielding; adjacent to Cl and ortho to NO₂.
H7 ~7.3~7.3~7.8~8.1 Strong deshielding; ortho to the strongly withdrawing NO₂ group.

Note: Data for 5-chloro and 6-nitro derivatives are sourced from spectral databases and may vary slightly based on experimental conditions.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For this compound, the most diagnostic peaks are those associated with the N-H and the N-O bonds of the nitro group.

Authoritative Grounding: The nitro group gives rise to two very strong and characteristic absorption bands in the IR spectrum.[9] For aromatic nitro compounds, these bands correspond to the asymmetric and symmetric stretching vibrations of the two N-O bonds and are typically found in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[10][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a standard range (e.g., 4000-400 cm⁻¹) for an appropriate number of scans (e.g., 32).

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Comparative IR Data (Key Frequencies, cm⁻¹)

Functional GroupVibration ModeExpected Range (Aromatic)Observation
N-HStretch3500-3300A sharp to moderately broad peak is expected, confirming the indole N-H.
C-H (Aromatic)Stretch3100-3000Multiple weak to medium sharp peaks.
C=C (Aromatic)Stretch1620-1450Several peaks characteristic of the indole bicyclic system.
NO₂ Asymmetric Stretch 1550-1475 [9]A very strong, sharp peak is the primary indicator of the nitro group. [12]
NO₂ Symmetric Stretch 1360-1290 [9]A second very strong, sharp peak, confirming the nitro functionality. [12]
C-ClStretch800-600A moderate to strong peak in the fingerprint region.
Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming molecular weight and offering structural clues. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like chlorine and bromine.[13]

Authoritative Grounding: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[13] This results in a characteristic isotopic pattern for any chlorine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[14] This pattern is a definitive indicator of the presence of a single chlorine atom.[15]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

G cluster_prep Sample Preparation cluster_analysis MS Analysis dissolve Prepare Dilute Solution (~1 mg/mL in MeOH) infuse Infuse into ESI Source dissolve->infuse ionize Generate Gas-Phase Ions infuse->ionize analyze Separate Ions by m/z ionize->analyze detect Detect & Generate Spectrum analyze->detect

Expected Mass Spectrum Features for this compound

  • Molecular Ion (M⁺): A prominent cluster of peaks will be observed corresponding to the molecular weight.

    • m/z ~196: Corresponding to the molecule with the ³⁵Cl isotope.

    • m/z ~198: Corresponding to the molecule with the ³⁷Cl isotope.

  • Isotopic Ratio: The relative intensity of the peak at m/z 198 will be approximately 33% of the peak at m/z 196, confirming the presence of one chlorine atom.

  • Fragmentation: Common fragmentation patterns for nitroaromatics include the loss of NO₂ (mass = 46) and NO (mass = 30). Therefore, fragment ions around m/z 150 (M - NO₂) and m/z 166 (M - NO) would be expected, both of which should also exhibit the 3:1 chlorine isotopic pattern.

Conclusion

The cross-comparison of experimental data for this compound against its structural analogues provides invaluable insights for the modern researcher. The combined electron-withdrawing effects of the 5-chloro and 6-nitro substituents create a unique electronic landscape, which is clearly reflected in its physicochemical and spectroscopic properties. The N-H proton is significantly more acidic, and the aromatic protons are deshielded in a predictable manner. Furthermore, its IR and Mass spectra show definitive signatures—strong N-O stretches and a characteristic M⁺/M+2 isotopic pattern—that serve as unambiguous identifiers. This guide provides the foundational data and validated protocols necessary for scientists to confidently utilize and characterize this versatile heterocyclic building block in their research and development endeavors.

References

A Guide to the Unambiguous Structural Validation of 5-chloro-6-nitro-1H-indole Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Substituted Indoles

In the synthesis of complex heterocyclic molecules, particularly for applications in drug development and materials science, the precise confirmation of molecular structure is non-negotiable. Substituted indoles, a cornerstone of many biologically active compounds, often present a significant analytical challenge. The introduction of multiple substituents onto the indole scaffold can lead to several possible regioisomers, whose differentiation by simple one-dimensional (1D) ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be difficult, if not impossible.

Consider the synthesis of 5-chloro-6-nitro-1H-indole. Depending on the synthetic route, isomeric impurities such as 6-chloro-5-nitro-1H-indole or 4-chloro-5-nitro-1H-indole could potentially be formed. While 1D NMR will confirm the presence of an indole core and the necessary substituents, it often fails to provide the definitive connectivity information required to distinguish between these isomers. This guide provides a comprehensive, field-proven methodology for the unambiguous structural validation of this compound, leveraging the power of two-dimensional (2D) NMR techniques. We will demonstrate how a logical application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments creates a self-validating dataset that definitively confirms the title compound's structure.[1][2][3]

The Strategic Approach: Why 2D NMR is Essential

A 1D ¹H NMR spectrum provides information on proton chemical environments and through-bond coupling to immediate neighbors (J-coupling).[4] However, in a polysubstituted aromatic system, overlapping signals and complex coupling patterns can obscure the clear assignment of each proton. Furthermore, 1D ¹³C NMR identifies the carbon environments but offers no direct information about which protons are attached to which carbons.

2D NMR spectroscopy overcomes these limitations by spreading the information across a second dimension, revealing correlations between nuclei.[5][6] Our strategic workflow is as follows:

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds.[1][7] This allows us to map out the proton-proton connectivity within individual spin systems, such as the protons on the pyrrole and benzene rings of the indole core.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[5][8][9][10] By using the confident proton assignments from the COSY spectrum, we can unequivocally assign the signals of their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment for determining the overall molecular framework. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH).[1][11][12] These long-range correlations allow us to connect the individual spin systems and, crucially, to place the substituents by correlating protons to quaternary (non-protonated) carbons, such as C-5 and C-6.

This multi-pronged approach ensures that every assignment is cross-validated, providing an exceptionally high degree of confidence in the final structure.

G cluster_prep Phase 1: Preparation & 1D Scans cluster_2d Phase 2: 2D NMR Acquisition cluster_analysis Phase 3: Data Analysis & Validation Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR Acquire 1D ¹H NMR Sample->H1_NMR C13_NMR Acquire 1D ¹³C NMR Sample->C13_NMR COSY Acquire ¹H-¹H COSY H1_NMR->COSY HSQC Acquire ¹H-¹³C HSQC C13_NMR->HSQC Assign_H Assign ¹H Spin Systems (using COSY) COSY->Assign_H HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Assign_C Assign Protonated Carbons (using HSQC) HSQC->Assign_C Assign_Q Assign Quaternary Carbons & Confirm Connectivity (using HMBC) HMBC->Assign_Q Assign_H->Assign_C Correlate Assign_C->Assign_Q Correlate Structure Final Structure Validated Assign_Q->Structure

Figure 1: Workflow for the structural elucidation of this compound.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Following a standardized protocol is critical for obtaining high-resolution spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample for both ¹H and 2D NMR experiments. For a dedicated ¹³C NMR spectrum, 20-50 mg may be preferable.[13]

  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d₆ is highly recommended for this compound. Its polarity effectively dissolves the nitro-indole, and it forms a hydrogen bond with the N-H proton, slowing its exchange and resulting in a sharper signal, which is beneficial for observing correlations.[13][14][15]

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial containing the sample.[13] Gently vortex or sonicate the vial to ensure the sample dissolves completely. A clear, homogeneous solution is required.

  • Filtration: To remove any microscopic particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Ensure the label is placed near the top of the tube to avoid interference with the spectrometer's spinner.[13]

Protocol 2: NMR Data Acquisition

These protocols provide typical parameters for a 500 MHz spectrometer. Adjustments may be necessary for different instruments.[16][17]

  • Initial Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. Tune and match the probe for both ¹H and ¹³C frequencies. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.[16]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1D pulse sequence (e.g., zg30 on Bruker systems).

    • Spectral Width: ~16 ppm, centered around 6-7 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • 2D ¹H-¹H COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).[18]

    • Spectral Width (F1 and F2): Same as the 1D ¹H spectrum.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay: 2.0 s.[18]

  • 2D ¹H-¹³C HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, edited HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).[18]

    • Spectral Width F2 (¹H): Same as 1D ¹H spectrum.

    • Spectral Width F1 (¹³C): ~100-180 ppm (covering the expected carbon range).

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans per Increment: 4-8.

    • Relaxation Delay: 2.0 s.[18]

  • 2D ¹H-¹³C HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width F2 (¹H): Same as 1D ¹H spectrum.

    • Spectral Width F1 (¹³C): ~200 ppm (to include all carbons).

    • Long-Range Coupling Delay (D6): Optimized for an average J-coupling of 8 Hz (approx. 62.5 ms). This value is a good compromise for detecting both ²J and ³J correlations.[19]

    • Data Points: 2048 (F2) x 512 (F1).

    • Number of Scans per Increment: 8-16.

    • Relaxation Delay: 2.0 s.

Data Processing and Interpretation

All acquired data should be processed using appropriate NMR software (e.g., TopSpin, MestReNova).[1] This involves Fourier transformation, phase correction, and baseline correction.[20][21] Spectra should be referenced to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: 39.52 ppm).

Predicted ¹H and ¹³C Chemical Shifts

The electron-withdrawing effects of the chlorine atom at C-5 and the powerful nitro group at C-6 will significantly deshield the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). The following table summarizes the predicted chemical shifts for this compound.

PositionAtomPredicted δ (ppm)MultiplicityExpected Key Correlations
1H~12.0br sHMBC to C-2, C-3, C-7a
2H~7.8dCOSY to H-3; HMBC to C-3, C-3a, C-7a
3H~6.7dCOSY to H-2; HMBC to C-2, C-3a, C-4
4H~8.2sHMBC to C-3a, C-5, C-6, C-7a
7H~7.9sHMBC to C-3a, C-5, C-6
2C~128CHHSQC to H-2
3C~104CHHSQC to H-3
3aC~130CHMBC from H-2, H-3, H-4, H-7
4C~118CHHSQC to H-4
5C~125C-ClHMBC from H-4, H-7
6C~142C-NO₂HMBC from H-4, H-7
7C~112CHHSQC to H-7
7aC~138CHMBC from H-1, H-2, H-4

Table 1: Predicted NMR Data and Key Correlations for this compound in DMSO-d₆.

Step-by-Step Spectral Analysis
  • COSY Analysis: The COSY spectrum is the simplest to interpret. We expect to see only one cross-peak in the aromatic/heterocyclic region, connecting H-2 and H-3 on the pyrrole ring.[22][23] The protons H-4 and H-7 are predicted to be singlets as they have no adjacent protons to couple with (⁴J coupling is typically too small to be resolved). This immediately establishes the H-2/H-3 spin system as an isolated unit.

  • HSQC Analysis: The HSQC spectrum will show four cross-peaks in the aromatic/heterocyclic region, correlating each of the four CH protons (H-2, H-3, H-4, H-7) to their directly attached carbons (C-2, C-3, C-4, C-7).[8][24] This allows for the direct and unambiguous assignment of these four carbons based on the proton assignments. For instance, the proton at ~8.2 ppm (H-4) will correlate to the carbon at ~118 ppm (C-4).

  • HMBC Analysis: The Final Piece of the Puzzle: The HMBC spectrum provides the critical long-range correlations that piece the entire structure together.[25] The key is to focus on correlations to the quaternary carbons (C-3a, C-5, C-6, C-7a), as these define the substitution pattern.

    • Confirming the 5,6-Substitution: The most diagnostic proton is H-4. Due to its proximity to the substituents, it is expected to be a sharp singlet far downfield (~8.2 ppm). We predict the following crucial ³JCH correlations from H-4:

      • H-4 to C-6 (the nitro-substituted carbon).

      • H-4 to C-7a (the bridgehead carbon).

      • We also expect a ²JCH correlation from H-4 to C-5 (the chloro-substituted carbon).

    • Similarly, the other isolated aromatic proton, H-7 (~7.9 ppm), will show:

      • A ³JCH correlation to C-5.

      • A ²JCH correlation to C-6.

    • The observation of these two sets of correlations (H-4 correlating to C-5/C-6 and H-7 correlating to C-5/C-6) definitively places the chloro and nitro groups at positions 5 and 6, respectively, between protons H-4 and H-7.

G cluster_mol This compound C3a C3a C4 C4 C5 C5 C6 C6 C7 C7 C7a C7a C3 C3 C2 C2 N1 N1 H4 H4 H4->C5 ²J H4->C6 ³J H4->C7a ³J Cl5 Cl NO2_6 NO2 H7 H7 H7->C3a ³J H7->C5 ³J H7->C6 ²J

Figure 2: Key diagnostic HMBC correlations for confirming the 5,6-substitution pattern.

Comparison with Alternative Methodologies

  • 1D NMR alone: As discussed, 1D NMR would likely show four distinct signals in the aromatic region, but assigning them definitively to the H-2, H-3, H-4, and H-7 positions without the connectivity information from COSY and HMBC would be speculative and prone to error.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments, which detect through-space correlations, could potentially show a correlation between H-4 and H-3. However, the primary utility of HMBC lies in its ability to see correlations to non-protonated carbons, which is essential for placing the C-Cl and C-NO₂ groups. HMBC provides direct evidence of the carbon skeleton connectivity, which NOE does not.[6]

  • X-ray Crystallography: While single-crystal X-ray diffraction provides the absolute structure, it is contingent on growing a suitable crystal, which is often a significant bottleneck and not always possible. NMR provides a definitive structure of the molecule in the solution state, which is often more relevant to its application in biological or chemical systems.

Conclusion

The structural validation of substituted heterocycles like this compound demands a rigorous and multi-faceted analytical approach. Relying on 1D NMR spectra alone introduces an unacceptable level of ambiguity. The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an interlocking, self-validating web of data. The ¹H-¹H connectivities from COSY, the direct ¹H-¹³C attachments from HSQC, and the crucial long-range ¹H-¹³C correlations from HMBC work in concert to build the molecular structure piece by piece. The diagnostic correlations from H-4 and H-7 to the quaternary carbons C-5 and C-6 provide irrefutable evidence for the 5-chloro-6-nitro substitution pattern, transforming ambiguity into certainty and ensuring the scientific integrity of the research.

References

A Comparative Guide to the Antimicrobial Potential of Halogenated Nitroindoles: A Proposed Framework for Discovery and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Potent Antimicrobial Pharmacophores

In the relentless search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the strategic combination of known pharmacophores represents a highly promising avenue for drug discovery. This guide focuses on the therapeutic potential of halogenated nitroindoles, a chemical class that marries the established bioactivity of the indole nucleus, the antimicrobial enhancing effects of halogenation, and the potent, reductive activation mechanism of nitroaromatic compounds.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including antimicrobial effects. Halogenation of the indole ring has been repeatedly shown to modulate and often enhance this activity. Studies on various chloro-, bromo-, and iodo-indoles demonstrate that the position and nature of the halogen substituent are critical determinants of potency and spectrum.[1] Concurrently, nitro-heterocyclic compounds, such as nitrofurans and nitroimidazoles, are clinically established antimicrobial drugs whose mechanism relies on intracellular enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species.[2]

This guide will synthesize the existing, albeit fragmented, knowledge on these distinct molecular classes to build a compelling scientific case for the systematic investigation of hybrid halogenated nitroindole structures. We will delve into the established structure-activity relationships (SAR) of halogenated indoles, explore the mechanistic underpinnings of nitro-aromatic drugs, and present a comprehensive, self-validating experimental framework for a proposed comparative study. This document is intended for researchers, scientists, and drug development professionals, providing not only a review of the current landscape but also a detailed roadmap for future investigation into this promising, yet underexplored, chemical space.

Structure-Activity Relationships (SAR): An Extrapolation from Known Bioactivity

While a comprehensive SAR study for a complete series of halogenated nitroindoles is not yet available in published literature, we can extrapolate a set of guiding principles from related compounds to hypothesize which structures may yield the most potent antimicrobial activity.

Key Insights from Halogenated Indoles:

  • Positional Importance: Halogenation at the C4, C5, and C6 positions of the indole ring is frequently associated with enhanced antimicrobial and antibiofilm activity.[1] Quantitative structure–activity relationship (QSAR) analyses have suggested that substitution at the C7 position can sometimes be detrimental to activity.

  • Halogen Identity: The nature of the halogen plays a crucial role. Generally, antimicrobial potency follows the trend of I > Br > Cl > F, which correlates with the increasing size and lipophilicity of the halogen. This suggests that membrane interaction and penetration are key aspects of their mechanism.

  • Multi-halogenation: Recent studies on di-halogenated indoles have shown markedly improved antibacterial activity compared to their mono-halogenated counterparts, indicating that multiple substitutions can further boost potency.

Key Insights from Nitroaromatic Compounds:

  • The Nitro Group is Essential: The antimicrobial activity of nitro-heterocyclic compounds is contingent upon the presence of the nitro group, which acts as a pro-drug element.[3]

  • Reductive Activation: The efficacy of these compounds is directly related to their metabolic activation via nitroreductase enzymes within the target microorganism. This reduction is more efficient under anaerobic or microaerophilic conditions.[3]

Hypothesized SAR for Halogenated Nitroindoles:

Based on these principles, we can propose a logical framework for designing a library of candidate molecules. A promising starting point would be to use a 5-nitroindole or 6-nitroindole core, as the C5 and C6 positions are often amenable to substitution without disrupting the core indole structure. Halogens could then be introduced at positions C4, C5, C6, or C7 to probe the electronic and steric effects on antimicrobial potency.

The following diagram illustrates the key relationships in a proposed structure-activity relationship study.

SAR_Hypothesis cluster_core Core Scaffold cluster_mods Structural Modifications cluster_outcome Predicted Outcome Nitroindole_Core Nitroindole Core (e.g., 5-Nitroindole) Halogen_Position Halogen Position (C4, C5, C6, C7) Nitroindole_Core->Halogen_Position Substitute At Halogen_Type Halogen Type (F, Cl, Br, I) Nitroindole_Core->Halogen_Type Substitute With Activity Antimicrobial Activity (MIC Value) Halogen_Position->Activity Influences Halogen_Type->Activity Influences

Caption: Hypothesized Structure-Activity Relationships for Halogenated Nitroindoles.

Proposed Mechanism of Action: A Dual-Threat Hypothesis

The antimicrobial activity of halogenated nitroindoles is likely a multi-pronged assault on microbial cells, combining the mechanisms attributed to both parent pharmacophores.

  • Membrane Disruption and Permeabilization: The lipophilic nature of the halogenated indole core is expected to facilitate its insertion into the bacterial cell membrane. This can disrupt membrane integrity, dissipate transmembrane potential, and lead to the leakage of essential intracellular components, ultimately causing cell death. This mechanism is supported by studies on bromoindole derivatives which demonstrate rapid membrane permeabilization.[4]

  • Reductive Activation and Oxidative Stress: Once inside the cell, the nitro group is reduced by bacterial nitroreductases, particularly under low-oxygen conditions. This process generates a cascade of highly reactive nitrogen intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[2] These reactive species can indiscriminately damage cellular macromolecules, including DNA, RNA, and proteins, leading to catastrophic metabolic failure and cell death.

The following diagram illustrates this proposed dual-action mechanism.

Mechanism_of_Action cluster_membrane cluster_cytoplasm Compound Halogenated Nitroindole Membrane Bacterial Cell Membrane Compound->Membrane Intercalates Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Enters Cytoplasm Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Ion/Metabolite Leakage Disruption->Leakage Cell_Death1 Cell Death Leakage->Cell_Death1 Cytoplasm Bacterial Cytoplasm Activation Reductive Activation Nitroreductase->Activation Reduces Nitro Group RNS Reactive Nitrogen Species (RNS) Activation->RNS Generates Damage DNA, Protein, Lipid Damage RNS->Damage Cell_Death2 Cell Death Damage->Cell_Death2

Caption: Proposed dual mechanism of action for halogenated nitroindoles.

A Proposed Experimental Framework for Comparative Analysis

To rigorously evaluate the antimicrobial potential of this compound class, a systematic and self-validating experimental workflow is essential. The following protocol outlines a model study designed to generate the direct comparative data currently absent from the literature.

4.1. Compound Library Selection

A focused library of compounds should be synthesized to allow for systematic comparison. The library should be designed around a common nitroindole core with variations in the halogen type and position.

Table 1: Proposed Compound Library for Initial Screening

Compound Series Core Structure Halogen Position Halogen Substituents
Series A 5-Nitroindole C7 F, Cl, Br, I
Series B 6-Nitroindole C4 F, Cl, Br, I
Controls 5-Nitroindole - (None)
6-Nitroindole - (None)

| | Indole | - | (None) |

Causality: This design allows for the direct assessment of the halogen's effect (F vs. Cl vs. Br vs. I) while keeping the core structure constant within each series. Comparing Series A and B will elucidate the impact of substituent positioning. Unsubstituted parent compounds and indole itself serve as crucial baseline controls.

4.2. Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The definitive method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve each test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). Causality: DMSO is a standard solvent for poorly soluble organic compounds; a high stock concentration minimizes the final DMSO concentration in the assay to avoid solvent-induced toxicity.

  • Bacterial Strain Selection: Select a panel of clinically relevant bacterial strains, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213), one Gram-negative (Escherichia coli ATCC 25922), and a drug-resistant strain (e.g., Methicillin-resistant S. aureus (MRSA) ATCC 43300).

  • Inoculum Preparation: Culture the selected strains overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture in fresh CAMHB to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plate. Causality: A standardized inoculum is critical for reproducibility; high bacterial densities (the "inoculum effect") can falsely elevate MIC values.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound stock solution in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include the following essential controls:

    • Positive Control: A well-known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

    • Negative Control (Sterility): CAMHB with no bacteria to check for contamination.

    • Growth Control: CAMHB with bacteria and the equivalent concentration of DMSO used for the test compounds, but no compound, to ensure robust bacterial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

4.3. Data Presentation and Interpretation

The results of this proposed study would be summarized in a table designed for clear, at-a-glance comparison.

Table 2: Projected Data Summary Table for Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Halogen Position S. aureus ATCC 29213 E. coli ATCC 25922 MRSA ATCC 43300
Series A
5-Nitro-7-fluoroindole F C7 [Experimental Data] [Experimental Data] [Experimental Data]
5-Nitro-7-chloroindole Cl C7 [Experimental Data] [Experimental Data] [Experimental Data]
5-Nitro-7-bromoindole Br C7 [Experimental Data] [Experimental Data] [Experimental Data]
5-Nitro-7-iodoindole I C7 [Experimental Data] [Experimental Data] [Experimental Data]
Series B
6-Nitro-4-fluoroindole F C4 [Experimental Data] [Experimental Data] [Experimental Data]
6-Nitro-4-chloroindole Cl C4 [Experimental Data] [Experimental Data] [Experimental Data]
6-Nitro-4-bromoindole Br C4 [Experimental Data] [Experimental Data] [Experimental Data]
6-Nitro-4-iodoindole I C4 [Experimental Data] [Experimental Data] [Experimental Data]
Controls
5-Nitroindole - - [Experimental Data] [Experimental Data] [Experimental Data]
6-Nitroindole - - [Experimental Data] [Experimental Data] [Experimental Data]

| Ciprofloxacin | - | - | [Control Data] | [Control Data] | [Control Data] |

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow Start Start: Compound Library Stock_Prep Prepare Compound Stock Solutions (DMSO) Start->Stock_Prep Plate_Dilution Serial Dilution in 96-Well Plate Stock_Prep->Plate_Dilution Bacterial_Prep Prepare Standardized Bacterial Inoculum Inoculation Inoculate Plate with Bacteria & Add Controls Bacterial_Prep->Inoculation Plate_Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read_MIC Determine MIC (No Visible Growth) Incubation->Read_MIC Data_Analysis Analyze & Compare Data Read_MIC->Data_Analysis End End: Comparative SAR Data_Analysis->End

Caption: Workflow for the proposed comparative MIC determination study.

Conclusion and Future Directions

The synthesis of available data strongly suggests that halogenated nitroindoles are a promising, yet significantly understudied, class of potential antimicrobial agents. By combining the membrane-active properties of halogenated indoles with the intracellular reductive activation mechanism of nitroaromatics, these compounds may exhibit potent, broad-spectrum activity and a unique dual mechanism of action that could circumvent existing resistance pathways.

The absence of direct comparative studies necessitates a systematic investigation as outlined in this guide. The proposed experimental framework provides a robust and validated pathway to elucidate the structure-activity relationships and identify lead compounds for further development. Future work should expand upon initial MIC screening to include determination of bactericidal versus bacteriostatic activity (Minimum Bactericidal Concentration assays), evaluation against a broader panel of resistant pathogens, assessment of antibiofilm capabilities, and in vitro toxicity profiling to determine selectivity for microbial over mammalian cells. Such a program would provide the definitive data required to advance this promising chemical class from a theoretical concept to a tangible source of next-generation antimicrobial therapies.

References

A Senior Application Scientist's Guide to the Synthetic Efficiency of 5-Chloro-6-Nitro-1H-Indole Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-6-Nitro-1H-Indole in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among its substituted variants, this compound has emerged as a particularly valuable building block. Its unique electronic properties and substitution pattern make it a critical intermediate in the synthesis of a diverse range of bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents. The presence of the chloro and nitro groups at the 5 and 6 positions, respectively, offers strategic handles for further functionalization, enabling the construction of complex heterocyclic systems essential for modulating biological targets. This guide provides an in-depth, comparative analysis of the most pertinent synthetic methodologies for the preparation of this key intermediate, offering a critical evaluation of their efficiency, scalability, and overall practicality for research and development applications.

Methodology 1: The Leimgruber-Batcho Indole Synthesis: A Direct and Convergent Approach

The Leimgruber-Batcho indole synthesis is a powerful and widely adopted method for the construction of the indole ring system, prized for its efficiency and broad substrate scope.[1] This two-step process commences with the reaction of an o-nitrotoluene derivative with a formamide acetal to form an enamine, which then undergoes reductive cyclization to yield the desired indole.[1]

Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound via the Leimgruber-Batcho method logically begins with 4-chloro-5-methyl-2-nitrotoluene as the starting material. The key to this transformation lies in the acidity of the methyl group ortho to the nitro group, which is readily deprotonated to initiate the condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] The resulting enamine possesses a "push-pull" electronic character, with the electron-donating dimethylamino group conjugated to the electron-withdrawing nitro group, which facilitates the subsequent reductive cyclization.[1]

A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation (e.g., Pd/C, Raney nickel) or chemical reductants like iron in acetic acid or sodium dithionite.[1][3] The choice of reducing agent can be critical for compatibility with other functional groups in the molecule and for optimizing the overall yield. Recent advancements have demonstrated that a one-pot execution of the Leimgruber-Batcho synthesis can lead to higher yields and shorter reaction times, enhancing its appeal for process chemistry.[4]

Experimental Protocol: A Representative Procedure
  • Step 1: Enamine Formation. To a solution of 4-chloro-5-methyl-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 2: Reductive Cyclization. Cool the reaction mixture to room temperature. In a separate flask, prepare a suspension of a suitable reducing agent (e.g., iron powder in acetic acid). To this suspension, add the solution of the enamine from Step 1 dropwise, maintaining the temperature below a specified limit. After the addition is complete, heat the mixture to promote cyclization.

  • Work-up and Purification. Upon completion of the reaction, cool the mixture and filter off the solid catalyst. The filtrate is then subjected to an extractive work-up, followed by purification by column chromatography or recrystallization to afford pure this compound.

Process Visualization

Leimgruber_Batcho cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization start 4-Chloro-5-methyl-2-nitrotoluene reagent1 DMF-DMA, DMF, Heat intermediate Enamine Intermediate reagent1->intermediate reagent2 Reducing Agent (e.g., Fe/AcOH), Heat product This compound reagent2->product

Leimgruber-Batcho Synthesis Workflow

Methodology 2: A Multi-Step Approach Leveraging the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[5] A plausible, albeit more protracted, synthetic route to this compound can be devised utilizing a Sandmeyer reaction as a key step.

Synthetic Pathway and Mechanistic Rationale

This approach would likely commence with a commercially available precursor such as 4-methyl-3,5-dinitroaniline.[6] The first critical transformation is the Sandmeyer reaction, where the amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, followed by treatment with copper(I) chloride to install the chloro substituent.[7] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5]

Following the successful chlorination, the resulting dinitro compound would require selective reduction of one nitro group to an amine. The subsequent steps would then focus on the construction of the indole ring. One possible strategy would be to introduce a two-carbon unit at the ortho position to the newly formed amino group, followed by cyclization.

Experimental Protocol: A Plausible Multi-Step Synthesis
  • Step 1: Sandmeyer Reaction. Dissolve 4-methyl-3,5-dinitroaniline in a suitable acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Add the diazonium salt solution to the copper(I) chloride solution, and allow the reaction to proceed.

  • Step 2: Selective Reduction. The product from Step 1 is then subjected to a selective reduction of one nitro group. This can be a challenging step requiring careful control of reaction conditions and choice of reducing agent.

  • Step 3: Indole Ring Formation. The resulting amino-nitro compound would then be converted to the final indole product through a series of reactions, for example, by introducing an acetaldehyde equivalent and subsequent cyclization.

Process Visualization

Sandmeyer_Route cluster_0 Step 1: Sandmeyer Reaction cluster_1 Subsequent Steps start 4-Methyl-3,5-dinitroaniline reagent1 1. NaNO2, HCl 2. CuCl intermediate1 5-Chloro-4-methyl-1,3-dinitrobenzene reagent1->intermediate1 reagent2 Selective Reduction intermediate2 Amino-nitro Intermediate reagent2->intermediate2 reagent3 Indole Ring Formation product This compound reagent3->product

Sandmeyer Reaction-Based Synthesis Workflow

Methodology 3: The Classic Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8] This reaction remains a staple in organic synthesis due to its reliability and the ready availability of starting materials.

Synthetic Pathway and Mechanistic Rationale

To synthesize this compound using the Fischer method, the logical starting materials would be (4-chloro-5-nitrophenyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring without introducing substituents at these positions. A common choice for this is an acetaldehyde equivalent.

The reaction mechanism involves the initial formation of a phenylhydrazone, which then undergoes a[9][9]-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. This intermediate then cyclizes and eliminates ammonia to yield the aromatic indole ring system.[8] The choice of acid catalyst (Brønsted or Lewis acids) and reaction temperature can significantly influence the reaction's success and yield.[10] A notable challenge with unsymmetrical ketones is the potential for the formation of regioisomers.[10]

Experimental Protocol: A Generalized Procedure
  • Step 1: Hydrazone Formation. React (4-chloro-5-nitrophenyl)hydrazine with an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal) in a suitable solvent, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.

  • Step 2: Indolization. The isolated phenylhydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and heated to induce the cyclization and formation of the indole ring.

  • Work-up and Purification. After the reaction is complete, the mixture is cooled and neutralized. The product is then extracted into an organic solvent, and the crude product is purified by column chromatography or recrystallization.

Process Visualization

Fischer_Indole cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization start1 (4-Chloro-5-nitrophenyl)hydrazine reagent1 Acid Catalyst, Heat start2 Acetaldehyde Equivalent intermediate Phenylhydrazone Intermediate reagent1->intermediate reagent2 Strong Acid, Heat product This compound reagent2->product

Fischer Indole Synthesis Workflow

Comparative Analysis of Synthetic Efficiency

ParameterLeimgruber-Batcho SynthesisSandmeyer Reaction-Based SynthesisFischer Indole Synthesis
Starting Material 4-Chloro-5-methyl-2-nitrotoluene4-Methyl-3,5-dinitroaniline[6](4-Chloro-5-nitrophenyl)hydrazine
Number of Steps 2 (can be a one-pot reaction)[4]3+2
Typical Overall Yield High[1]Moderate to LowModerate
Key Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reducing agent (e.g., Fe/AcOH)[3]Sodium nitrite, Copper(I) chloride, Reducing agent[7]Acetaldehyde equivalent, Strong acid catalyst[8]
Scalability Demonstrated on a large scale for similar compounds[11]Potentially challenging due to multiple steps and intermediatesGenerally scalable, but can be substrate-dependent
Key Advantages High yields, convergent, direct, one-pot potential[1][4]Utilizes a well-established named reactionClassic and reliable method, readily available starting materials
Key Disadvantages Availability of substituted o-nitrotoluenes can be a limitation[3]Multi-step, potential for low overall yield, selective reduction can be difficultSensitivity to reaction conditions, potential for regioisomer formation[10]

Safety and Handling Considerations

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is a flammable liquid and can cause serious eye damage and skin irritation.[9][12][13][14] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.

  • Copper(I) chloride and Sodium Nitrite: Copper(I) chloride is harmful if swallowed or in contact with skin and can cause serious eye damage.[15][16] Sodium nitrite is an oxidizing agent and is toxic. Diazonium salts, formed as intermediates in the Sandmeyer reaction, can be explosive if isolated and should be used in solution without isolation. The combination of cupric chloride and sodium nitrite has been studied for its toxic effects.[17]

Conclusion and Recommendation

Based on this comprehensive analysis, the Leimgruber-Batcho indole synthesis emerges as the most efficient and practical method for the preparation of this compound, particularly for applications requiring larger quantities of the material. Its convergent nature, potential for high yields, and demonstrated scalability for analogous compounds make it the superior choice for both academic research and industrial drug development. While the Fischer indole synthesis remains a viable alternative, it may require more extensive optimization to achieve comparable efficiency. The Sandmeyer reaction-based route, due to its multi-step nature and potential for lower overall yields, is the least favorable of the three methods discussed. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials, and the resources available for process optimization.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.